Product packaging for Dup 714(Cat. No.:CAS No. 130982-43-3)

Dup 714

Cat. No.: B145773
CAS No.: 130982-43-3
M. Wt: 460.3 g/mol
InChI Key: FXFYPTZERULUBS-SQNIBIBYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Acetylphenylalanyl-prolyl-boroarginine is a synthetic boropeptide designed as a potent and selective inhibitor for serine proteases. Its structure features a boronic acid moiety in place of the canonical C-terminal carboxylic acid, which forms a reversible, transition-state analog complex with the active site serine residue of target enzymes. This mechanism allows it to achieve high inhibitory potency and specificity. The compound is of significant interest in biochemical research for studying protease-dependent signaling pathways and regulatory mechanisms. The "Acetyl-phenylalanyl-prolyl" sequence suggests potential targeting of dipeptidyl peptidases or other proline-specific enzymes, making it a valuable tool for investigating metabolic disorders, immune response, and inflammatory processes . Research-grade Acetylphenylalanyl-prolyl-boroarginine is provided with comprehensive analytical documentation, including Certificate of Analysis (CoA) with HPLC purity and mass spectrometry (MS) data, to ensure batch-to-batch consistency and reliability for your experimental needs. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle the product in accordance with their institution's laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H33BN6O5 B145773 Dup 714 CAS No. 130982-43-3

Properties

CAS No.

130982-43-3

Molecular Formula

C21H33BN6O5

Molecular Weight

460.3 g/mol

IUPAC Name

[(1R)-1-[[(2S)-1-[(2R)-2-acetamido-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-(diaminomethylideneamino)butyl]boronic acid

InChI

InChI=1S/C21H33BN6O5/c1-14(29)26-16(13-15-7-3-2-4-8-15)20(31)28-12-6-9-17(28)19(30)27-18(22(32)33)10-5-11-25-21(23)24/h2-4,7-8,16-18,32-33H,5-6,9-13H2,1H3,(H,26,29)(H,27,30)(H4,23,24,25)/t16-,17+,18+/m1/s1

InChI Key

FXFYPTZERULUBS-SQNIBIBYSA-N

Isomeric SMILES

B([C@H](CCCN=C(N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@@H](CC2=CC=CC=C2)NC(=O)C)(O)O

Canonical SMILES

B(C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C)(O)O

Appearance

Solid powder

Other CAS No.

130982-43-3

Synonyms

Ac-Phe-Pro-boroArg-OH
acetylphenylalanyl-prolyl-boroarginine
Dup 714
Dup-714
DuP714

Origin of Product

United States

Foundational & Exploratory

AMG 714: A Deep Dive into its Mechanism of Action in Celiac Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of AMG 714, an investigational monoclonal antibody, in the context of celiac disease. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the underlying biology, clinical trial data, and experimental methodologies associated with this therapeutic agent.

The Central Role of Interleukin-15 in Celiac Disease Pathogenesis

Celiac disease is a chronic autoimmune disorder triggered by the ingestion of gluten in genetically predisposed individuals.[1] The subsequent inflammatory cascade within the small intestine leads to villous atrophy, malabsorption, and a range of clinical symptoms.[1] A key cytokine implicated in the immunopathology of celiac disease is Interleukin-15 (IL-15).[2][3][4][5]

Upregulation of IL-15 in the intestinal mucosa is a hallmark of celiac disease and correlates with the degree of mucosal damage.[2] IL-15 is overexpressed in both the gut epithelium and the lamina propria, allowing it to exert pleiotropic effects on various immune cells and disrupt intestinal homeostasis.[2] Its multifaceted roles in driving the disease process include:

  • Activation and Proliferation of Intraepithelial Lymphocytes (IELs): IL-15 is a major factor in the activation and proliferation of IELs, which are predominantly CD8+ T cells.[6] These IELs are responsible for the apoptosis of enterocytes and the characteristic flattening of the villi seen in celiac disease.[6]

  • Promotion of a Pro-inflammatory Environment: IL-15 drives the development of Th1 cells and the production of pro-inflammatory cytokines like interferon-gamma (IFN-γ).[4]

  • Impairment of Immune Regulation: IL-15 can render T cells resistant to suppression by regulatory T cells (Tregs), further exacerbating the inflammatory response to gluten.[3]

AMG 714: Targeting the IL-15 Pathway

AMG 714 (also known as PRV-015) is a human immunoglobulin G1 (IgG1) monoclonal antibody designed to specifically target and neutralize IL-15.[6][7][8] By binding to IL-15, AMG 714 blocks its interaction with its receptor complex on immune cells, thereby inhibiting the downstream signaling cascade that promotes intestinal inflammation and damage in celiac disease.[8] The therapeutic rationale for AMG 714 is to interrupt the key pathogenic mechanisms driven by IL-15, offering a potential treatment for celiac disease, particularly for patients who do not respond adequately to a gluten-free diet.[7][9]

Signaling Pathways and Experimental Workflow

To visually represent the complex interactions and processes involved, the following diagrams have been generated using the DOT language.

IL15_Signaling_Pathway cluster_gluten Gluten Ingestion cluster_apc Antigen Presenting Cell (APC) cluster_tcell CD4+ T Cell cluster_epithelium Intestinal Epithelium cluster_iel Intraepithelial Lymphocyte (IEL) cluster_damage Tissue Damage Gluten Gluten Peptides APC APC Gluten->APC HLA_DQ HLA-DQ2/DQ8 T_Cell Gluten-Specific CD4+ T Cell APC->T_Cell Antigen Presentation Epithelial_Cell Epithelial Cells T_Cell->Epithelial_Cell Pro-inflammatory Signals IL15 IL-15 Epithelial_Cell->IL15 Upregulation IEL IEL (CD8+) IL15->IEL Activation & Proliferation Villous_Atrophy Villous Atrophy & Enterocyte Apoptosis IEL->Villous_Atrophy Cytotoxicity AMG714 AMG 714 AMG714->IL15 Neutralization

Caption: IL-15 signaling pathway in celiac disease and the inhibitory action of AMG 714.

Clinical_Trial_Workflow Screening Screening (Inclusion/Exclusion Criteria) Baseline_Biopsy Baseline Assessments (Biopsy, Symptoms, Serology) Screening->Baseline_Biopsy Randomization Randomization Treatment_A AMG 714 (e.g., 150 mg) Randomization->Treatment_A Treatment_B AMG 714 (e.g., 300 mg) Randomization->Treatment_B Placebo Placebo Randomization->Placebo Gluten_Challenge Gluten Challenge (Weeks 2-12) Treatment_A->Gluten_Challenge Treatment_B->Gluten_Challenge Placebo->Gluten_Challenge Endpoint_Biopsy Week 12 Assessments (Biopsy, Symptoms, Serology) Gluten_Challenge->Endpoint_Biopsy Baseline_Biopsy->Randomization Follow_up Safety Follow-up Endpoint_Biopsy->Follow_up

Caption: Generalized workflow of a Phase 2a clinical trial for AMG 714 in celiac disease.

Logical_Relationship Gluten Gluten Exposure IL15 Increased IL-15 Gluten->IL15 IEL_Activation IEL Activation & Proliferation IL15->IEL_Activation Intestinal_Damage Intestinal Damage (Villous Atrophy) IEL_Activation->Intestinal_Damage Symptoms Clinical Symptoms Intestinal_Damage->Symptoms AMG714 AMG 714 Block_IL15 IL-15 Neutralization AMG714->Block_IL15 Block_IL15->IEL_Activation inhibits Reduced_Damage Reduced Intestinal Inflammation Block_IL15->Reduced_Damage leads to Symptom_Amelioration Symptom Improvement Reduced_Damage->Symptom_Amelioration results in

Caption: Logical relationship between IL-15, intestinal damage, and the therapeutic effect of AMG 714.

Clinical Trial Data

The following tables summarize the quantitative data from a key Phase 2a, randomized, double-blind, placebo-controlled study of AMG 714 in adults with celiac disease exposed to a gluten challenge.[10]

Table 1: Efficacy Endpoints
EndpointPlaceboAMG 714 (150 mg)AMG 714 (300 mg)p-value (vs. Placebo)
Change in Villous Height to Crypt Depth (VHCD) Ratio (%) --2.496.390.73 (150 mg) 0.34 (300 mg)
Change in CD3+ Intraepithelial Lymphocyte Density --Trend towards improvementNot statistically significant
Change in Bristol Stool Form Scale (BSFS) - Diarrhea -ImprovementImprovement0.01 (150 mg) 0.0002 (300 mg)
Change in Anti-tTG and Anti-DGP Antibodies IncreaseIncreaseIncreaseNo significant difference

Data presented as least square mean difference in the relative change from baseline.[10]

Table 2: Safety and Tolerability
Adverse EventPlacebo (n=19)AMG 714 (150 mg) (n=22)AMG 714 (300 mg) (n=21)
Any Treatment-Emergent Adverse Event 19 (100%)21 (95%)20 (95%)
Gastrointestinal Disorders 13 (68%)17 (77%)16 (76%)
Injection Site Reactions 5 (26%)8 (36%)11 (52%)
Serious Adverse Events 000

Data presented as n (%).[10]

Experimental Protocols

Phase 2a Gluten Challenge Study (NCT02637141)
  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group trial conducted at three sites in Finland.[10]

  • Inclusion Criteria: Adults aged 18-80 years with a confirmed diagnosis of celiac disease who had been on a gluten-free diet for at least 12 months.[10]

  • Treatment: Patients were randomly assigned to receive subcutaneous injections of AMG 714 (150 mg or 300 mg) or placebo.[10]

  • Gluten Challenge: Patients without severe villous atrophy at baseline underwent a daily gluten challenge (2-4 g) from week 2 to week 12.[10]

  • Primary Efficacy Endpoint: The percentage change from baseline to week 12 in the villous height-to-crypt depth (VHCD) ratio, assessed from small bowel biopsy samples.[10]

  • Secondary Efficacy Endpoints:

    • CD3-positive intraepithelial lymphocyte density.[10]

    • Clinical symptoms measured by the Gastrointestinal Symptom Rating Scale (GSRS), Celiac Disease GSRS, and Bristol Stool Form Scale (BSFS).[10]

    • Changes in serum anti-tissue transglutaminase (tTG) and anti-deamidated gliadin peptide (DGP) antibodies.[10]

  • Biopsy and Histological Assessment: Small bowel biopsies were obtained at baseline and week 12 for histological assessments.[10]

Conclusion

AMG 714 represents a targeted therapeutic approach for celiac disease by neutralizing the key pathogenic cytokine, IL-15. While the primary endpoint of preventing mucosal injury during a high-dose gluten challenge was not met in a Phase 2a trial, the observed improvements in intraepithelial lymphocyte density and clinical symptoms suggest that AMG 714 may hold promise, particularly for patients with non-responsive celiac disease.[6][10] Further research is warranted to fully elucidate the potential of this anti-IL-15 monoclonal antibody in the management of celiac disease.[11]

References

Ordesekimab: A Technical Guide to its Discovery, Development, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ordesekimab (also known as AMG 714 and PRV-015) is a fully human monoclonal antibody of the immunoglobulin G1 (IgG1) subclass that specifically targets the cytokine interleukin-15 (IL-15).[1][2] IL-15 is a pro-inflammatory cytokine implicated in the pathogenesis of several autoimmune diseases, including celiac disease and vitiligo.[2][3] This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of ordesekimab. It details the antibody's mechanism of action, summarizes key experimental data in structured tables, provides available methodologies for critical experiments, and visualizes essential pathways and workflows using the DOT language for Graphviz.

Introduction: The Rationale for Targeting IL-15

Interleukin-15 (IL-15) is a crucial cytokine in the innate and adaptive immune systems, playing a significant role in the development, proliferation, and activation of natural killer (NK) cells and CD8+ T cells.[2] In autoimmune diseases such as celiac disease, IL-15 is overexpressed in the intestinal mucosa, driving the expansion and activation of intraepithelial lymphocytes (IELs) that contribute to villous atrophy and other pathological features of the disease.[4] Similarly, in vitiligo, IL-15 is implicated in the maintenance of resident memory T cells that mediate the destruction of melanocytes. By neutralizing IL-15, ordesekimab aims to dampen these pathological immune responses.

Discovery and Antibody Profile

Ordesekimab is a fully human IgG1κ monoclonal antibody.[1] It binds to IL-15 and inhibits its interaction with the IL-2 receptor β (IL-2Rβ) and the common γ chain (γc) of the IL-15 receptor complex.[1] This blockade prevents downstream signaling, thereby mitigating the pro-inflammatory effects of IL-15.

Mechanism of Action

Ordesekimab's primary mechanism of action is the neutralization of IL-15 signaling. IL-15 is unique in that it is often presented in trans by the IL-15 receptor α chain (IL-15Rα) on antigen-presenting cells (APCs) to responding cells expressing the IL-2Rβ/γc complex. Ordesekimab binds to IL-15 and sterically hinders its association with IL-2Rβ and γc, thus inhibiting the activation of downstream signaling pathways such as the JAK-STAT pathway.

Ordesekimab Mechanism of Action cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell T-Cell / NK Cell IL-15Rα IL-15Rα IL-15 IL-15 IL-15Rα->IL-15 trans-presentation IL-2Rβ IL-2Rβ IL-15->IL-2Rβ Binds γc γc IL-15->γc Binds JAK-STAT Pathway JAK-STAT Pathway IL-2Rβ->JAK-STAT Pathway γc->JAK-STAT Pathway Immune Response Immune Response JAK-STAT Pathway->Immune Response Ordesekimab Ordesekimab Ordesekimab->IL-15 Blocks Interaction

Ordesekimab blocks IL-15 signaling.

Preclinical Development

Evaluation of Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)

A key aspect of the preclinical safety assessment of ordesekimab was the evaluation of its potential to induce ADCC. This was a concern because ordesekimab, being an IgG1 antibody, could theoretically bind to Fcγ receptors on immune cells (like NK cells) and simultaneously to IL-15 presented on cells like monocytes, potentially leading to the destruction of these IL-15 presenting cells.[2] This was particularly relevant as different manufacturing lots of ordesekimab showed variability in the levels of high-mannose glycans on the Fc region, which can influence Fcγ receptor binding.[2]

While a detailed step-by-step protocol is not publicly available, the principles of the assay involved co-culturing human peripheral blood mononuclear cells (PBMCs) with recombinant human IL-15 and various concentrations of ordesekimab from lots with different high-mannose content.[2] The potential for ADCC was assessed by measuring the lysis of target cells (monocytes) within the PBMC population.

In vitro ADCC assays did not show any cytolytic effect of ordesekimab on monocytes, regardless of the high-mannose content.[2] Furthermore, a review of nonclinical toxicology studies in cynomolgus macaques using a surrogate anti-IL-15 antibody and clinical data from human trials found no evidence of monocyte depletion or cytotoxicity in organs with high IL-15Rα expression.[2][5] This suggests that ADCC is not a significant risk associated with ordesekimab treatment.[2]

ADCC Evaluation Workflow Manufacturing Lots Ordesekimab Lots (Varying High-Mannose Glycans) InVitroAssay In Vitro ADCC Assay (Human PBMCs + rhIL-15) Manufacturing Lots->InVitroAssay Conclusion Conclusion: No significant ADCC liability InVitroAssay->Conclusion NonclinicalStudies Nonclinical Toxicology Studies (Cynomolgus Macaques) NonclinicalStudies->Conclusion ClinicalData Clinical Trial Data Review (Monocyte Counts) ClinicalData->Conclusion

Workflow for ADCC liability assessment.

Clinical Development

Ordesekimab has been evaluated in several Phase 2 clinical trials for celiac disease and vitiligo.

Celiac Disease

This study assessed the efficacy and safety of ordesekimab in adults with celiac disease on a gluten-free diet who underwent a gluten challenge.[6]

  • Biopsy Acquisition: Small bowel biopsy samples were obtained at baseline and at week 12.[6]

  • Histology: Villous height to crypt depth (VHCD) ratio was measured from hematoxylin and eosin-stained sections.[6]

  • Immunohistochemistry: The density of CD3-positive intraepithelial lymphocytes (IELs) was quantified.[6]

  • Flow Cytometry of IELs: While not explicitly detailed in this specific study's primary publication, the general protocol for IEL flow cytometry from duodenal biopsies involves mechanical and enzymatic digestion of the tissue to release IELs, followed by staining with a panel of fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8, TCRγδ) and analysis on a flow cytometer.[7]

Table 1: Key Efficacy Outcomes in the Phase 2a Gluten Challenge Study (NCT02637141)

Outcome MeasurePlacebo (n=20)Ordesekimab 150 mg (n=22)Ordesekimab 300 mg (n=22)
Change in VHCD Ratio (LS Mean Difference vs. Placebo) --2.49% (p=0.73)6.39% (p=0.34)
Change in CD3+ IEL Density (% Difference vs. Placebo) --14.32% (p=0.47)-41.24% (p=0.03)
Diarrhea (BSFS) Improvement vs. Placebo -Nominal p=0.01Nominal p=0.0002

Data sourced from Lähdeaho et al., 2019.[6]

Table 2: Common Treatment-Emergent Adverse Events (TEAEs) in the Phase 2a Gluten Challenge Study (NCT02637141)

Adverse Event CategoryPlacebo (n=20)Ordesekimab 150 mg (n=22)Ordesekimab 300 mg (n=22)
Any TEAE 19 (95%)21 (95%)20 (91%)
Gastrointestinal Disorders 13 (65%)17 (77%)16 (73%)

Data sourced from Lähdeaho et al., 2019.[6]

This study evaluated ordesekimab in patients with refractory celiac disease type II (RCD-II), a more severe form of the disease.[8]

Table 3: Key Efficacy Outcomes in the Phase 2a RCD-II Study (NCT02633020)

Outcome MeasurePlacebo (n=9)Ordesekimab 8 mg/kg (n=19)
Change in Aberrant IELs (% LS Mean Difference) --4.85% (p=0.75)
Change in VHCD Ratio (% Difference) -10.67% (p=0.66)
Improvement in Diarrhea (BSFS) Increased (22% to 44%)Decreased (53% to 37%) (nominal p=0.0008 vs. placebo)

Data sourced from Cellier et al., 2019.[8]

Table 4: Common Treatment-Emergent Adverse Events (TEAEs) in the Phase 2a RCD-II Study (NCT02633020)

Adverse EventPlacebo (n=9)Ordesekimab 8 mg/kg (n=19)
Any TEAE 8 (89%)17 (89%)
Nasopharyngitis 1 (11%)8 (42%)

Data sourced from Cellier et al., 2019.[8]

This dose-finding study evaluated three different doses of ordesekimab in adults with non-responsive celiac disease.[9][10]

The primary efficacy endpoint, which was the change from baseline in abdominal symptoms, was not met.[10] None of the secondary efficacy endpoints were met either.[10] However, the treatment was well-tolerated and no new safety signals were identified.[10]

Vitiligo

This ongoing study is evaluating the efficacy and safety of ordesekimab for inducing repigmentation in adults with vitiligo.[11][12]

This is a randomized, double-blind, placebo-controlled trial.[11] Participants are randomized 2:1 to receive either 300 mg of ordesekimab or placebo subcutaneously every two weeks for 10 weeks.[11] The primary endpoint is the proportion of participants achieving at least a 35% improvement from baseline in the Face Vitiligo Area Scoring Index (F-VASI) at week 24.[11] Secondary endpoints include total body repigmentation and safety.[11] The study also includes a provision for participants to receive narrow-band UVB (nbUVB) phototherapy if they do not show a sufficient response by week 24.[11]

Enrollment for this study is complete, and the estimated study completion date is in April 2025.[13] Detailed results are not yet available.

Pharmacokinetics and Pharmacodynamics

Detailed pharmacokinetic (PK) and pharmacodynamic (PD) data from human clinical trials of ordesekimab are not extensively published. Preclinical studies in cynomolgus monkeys with a surrogate antibody showed approximately dose-proportional pharmacokinetics and a rapid and marked reduction in NK cell counts, which served as a pharmacodynamic biomarker of IL-15 inhibition.

Conclusion

Ordesekimab is a rationally designed biologic that targets a key cytokine in the pathophysiology of certain autoimmune diseases. While it has shown some signals of clinical activity, particularly in improving symptoms in some celiac disease patient populations, it has not consistently met its primary endpoints in later-phase studies for this indication. The results of the ongoing study in vitiligo will provide further insights into the therapeutic potential of IL-15 blockade with ordesekimab. The development of ordesekimab highlights the complexities of targeting cytokine pathways in autoimmune diseases and underscores the importance of selecting appropriate patient populations and clinical endpoints.

References

The Role of Interleukin-15 in Refractory Celiac Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Refractory celiac disease (RCD) represents a severe and challenging form of celiac disease characterized by persistent or recurrent malabsorptive symptoms and villous atrophy despite strict adherence to a gluten-free diet for at least 12 months.[1] A growing body of evidence implicates the cytokine Interleukin-15 (IL-15) as a central player in the immunopathology of RCD, particularly in its more severe form, RCD type II, which carries a high risk of progression to enteropathy-associated T-cell lymphoma (EATL).[2][3] This technical guide provides an in-depth overview of the critical role of IL-15 in the pathogenesis of RCD, presents key quantitative data from clinical studies, details relevant experimental protocols, and visualizes the complex signaling pathways and experimental workflows involved.

Pathogenesis of IL-15 in Refractory Celiac Disease

In the context of celiac disease, the intestinal mucosa exhibits a significant upregulation of IL-15 expression in both the lamina propria and the intestinal epithelium.[4][5] This overexpression is a hallmark of the disease and is believed to be a key driver of the chronic inflammation and tissue damage observed. In RCD, this IL-15-driven pathology is amplified and becomes uncoupled from the initial gluten trigger.

1.1. Promotion of Intraepithelial Lymphocyte (IEL) Survival and Proliferation:

IL-15 plays a crucial role in the homeostasis and survival of intraepithelial lymphocytes (IELs). In RCD, particularly RCD type II, sustained high levels of IL-15 in the epithelium lead to the expansion of a clonal population of aberrant IELs.[4] These aberrant IELs are characterized by a lack of surface CD3 and T-cell receptor (TCR) expression but retain intracellular CD3ε (sCD3-, iCD3+).[6] IL-15 promotes the survival of these aberrant IELs by activating anti-apoptotic pathways, thereby contributing to their accumulation in the intestinal epithelium.[6]

1.2. Enhancement of IEL Cytotoxicity:

IL-15 is a potent activator of IEL cytotoxic functions. It induces the expression of activating receptors like NKG2D on IELs and promotes their ability to kill intestinal epithelial cells in a TCR-independent manner.[2][5] This IL-15-driven cytotoxicity is a major contributor to the persistent villous atrophy seen in RCD, even in the absence of dietary gluten.

1.3. Disruption of Immune Homeostasis:

IL-15 disrupts the normal regulatory mechanisms that maintain immune homeostasis in the gut. It has been shown to interfere with the immunosuppressive signaling of Transforming Growth Factor-beta (TGF-β) by activating the c-Jun N-terminal kinase (JNK) pathway.[2] This inhibition of TGF-β signaling further fuels the chronic inflammatory state in the intestinal mucosa.

1.4. Signaling Pathways:

The pathogenic effects of IL-15 in RCD are mediated through several key signaling pathways. Upon binding to its receptor complex (IL-15Rα, IL-2/15Rβ, and the common γ-chain), IL-15 activates the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, particularly JAK3 and STAT5.[2] This leads to the transcription of target genes involved in cell survival and proliferation. Additionally, IL-15 activates the Phosphatidylinositol 3-kinase (PI3K) and JNK pathways, which contribute to the resistance of effector T-cells to regulation and the promotion of a pro-inflammatory environment.[2][5]

Quantitative Data on IL-15 and IELs in Refractory Celiac Disease

The following tables summarize key quantitative findings from studies on IL-15 and IEL populations in RCD.

Table 1: Intraepithelial Lymphocyte (IEL) Populations in Celiac Disease and Refractory Celiac Disease

Cell Population Healthy Controls Active Celiac Disease Refractory Celiac Disease Type I (RCD-I) Refractory Celiac Disease Type II (RCD-II) Reference
Aberrant IELs (sCD3-, iCD3+) Not typically present< 5%< 20%> 20-25% of total IELs[6]
γδ T-cells (% of total IELs) ~5%IncreasedIncreasedNormal or decreased[6]

Table 2: Quantitative Results from a Phase 2a Clinical Trial of AMG 714 (Anti-IL-15 mAb) in RCD Type II

Endpoint AMG 714 Group (n=19) Placebo Group (n=9) p-value Reference
Change from baseline in aberrant IELs (% of total IELs) at 12 weeks -4.85% (90% CI -30.26 to 20.56)0.75[6][7][8]
Change from baseline in aberrant IELs with respect to epithelial cells at 12 weeks -38.22% (90% CI -95.73 to 19.29)0.18[6][7][8]
Proportion of patients with diarrhea (BSFS score) at 12 weeks Decreased from 53% to 37%Increased from 22% to 44%0.0008[6][7]

Table 3: IL-15 and IL-15Rα mRNA Expression in Celiac Disease

Molecule Non-Celiac Controls Celiac Disease (Gluten-Free Diet) Active Celiac Disease p-value (vs. Controls) Reference
IL-15Rα mRNA (median arbitrary units) 0.7954.3207.921GFD: p=0.0334, Active: p=0.0062[9][10]

Experimental Protocols

3.1. Immunohistochemistry for IL-15 in Human Intestinal Tissue

This protocol outlines the general steps for detecting IL-15 protein expression in formalin-fixed, paraffin-embedded (FFPE) human intestinal biopsies.

  • 1. Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Rehydrate through graded alcohols: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes), and 50% (1 change, 3 minutes).

    • Rinse in distilled water.

  • 2. Antigen Retrieval:

    • Perform heat-induced epitope retrieval using a citrate buffer (10 mM, pH 6.0) at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • 3. Peroxidase Blocking:

    • Incubate slides in 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.

    • Rinse with phosphate-buffered saline (PBS).

  • 4. Blocking:

    • Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes to prevent non-specific antibody binding.

  • 5. Primary Antibody Incubation:

    • Incubate with a primary antibody against human IL-15 at an optimized dilution overnight at 4°C.

  • 6. Secondary Antibody and Detection:

    • Wash slides with PBS.

    • Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.

    • Wash with PBS.

    • Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.

  • 7. Chromogen Development:

    • Develop the signal with a chromogen substrate such as 3,3'-diaminobenzidine (DAB) until the desired staining intensity is reached.

  • 8. Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through graded alcohols and clear in xylene.

    • Mount with a permanent mounting medium.

3.2. Flow Cytometry for Intraepithelial Lymphocyte (IEL) Analysis

This protocol describes the isolation and immunophenotyping of IELs from human duodenal biopsies.

  • 1. IEL Isolation:

    • Wash fresh duodenal biopsies in RPMI 1640 medium.

    • Incubate biopsies in a solution containing dithiothreitol (DTT) and ethylenediaminetetraacetic acid (EDTA) to detach epithelial cells and IELs.

    • Vortex and filter the cell suspension through a nylon mesh to remove debris.

    • Purify lymphocytes from epithelial cells using a density gradient centrifugation (e.g., Percoll).

  • 2. Cell Staining:

    • Wash the isolated IELs in flow cytometry staining buffer (PBS with 2% fetal bovine serum and 0.05% sodium azide).

    • For surface staining, incubate cells with fluorescently conjugated antibodies against surface markers (e.g., CD3, CD8, CD103, TCRγδ) for 30 minutes on ice in the dark.

    • For intracellular staining (for iCD3), first perform surface staining, then fix and permeabilize the cells using a commercial fixation/permeabilization kit.

    • Incubate the permeabilized cells with an anti-CD3ε antibody.

  • 3. Data Acquisition and Analysis:

    • Wash the stained cells and resuspend in staining buffer.

    • Acquire data on a flow cytometer.

    • Analyze the data using appropriate software to gate on the lymphocyte population and quantify the percentages of different IEL subsets, including the aberrant sCD3-, iCD3+ population.

3.3. Organ Culture of Human Small Intestinal Biopsies

This protocol allows for the ex vivo study of the effects of gliadin or other stimuli on the intestinal mucosa.

  • 1. Biopsy Preparation:

    • Place fresh duodenal biopsies on a sterile filter paper or a metal grid in a petri dish.

  • 2. Culture Medium:

    • Add culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum, penicillin/streptomycin, and L-glutamine) to the dish, ensuring the biopsy is at the air-liquid interface.

  • 3. Stimulation:

    • For gliadin challenge, add a peptic-tryptic digest of gliadin to the culture medium at a predetermined concentration.

  • 4. Incubation:

    • Incubate the cultures in a humidified incubator at 37°C with 5% CO2 for a specified period (e.g., 24-48 hours).

  • 5. Analysis:

    • After incubation, the biopsy tissue can be processed for histology, immunohistochemistry, or RNA/protein extraction for further analysis. The culture supernatant can also be collected to measure cytokine levels.

Visualizations

4.1. Signaling Pathways

IL15_Signaling_Pathway IL15 IL-15 IL15R IL-15 Receptor Complex (IL-15Rα, IL-2/15Rβ, γc) IL15->IL15R Binds to JAK JAK1/JAK3 IL15R->JAK Activates PI3K PI3K IL15R->PI3K Activates JNK JNK IL15R->JNK Activates STAT STAT3/STAT5 JAK->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Translocates to Akt Akt PI3K->Akt Activates cJun c-Jun JNK->cJun Phosphorylates TGFbR TGF-β Receptor cJun->TGFbR Inhibits TGFb_Inhibition Inhibition of TGF-β Signaling Smad Smad2/3 TGFbR->Smad Phosphorylates Smad->Nucleus Proliferation Cell Proliferation & Survival (Bcl-2) Nucleus->Proliferation Cytotoxicity Enhanced Cytotoxicity (Granzyme B, Perforin) Nucleus->Cytotoxicity Inflammation Pro-inflammatory Cytokine Production Nucleus->Inflammation

Caption: IL-15 signaling pathways in refractory celiac disease.

4.2. Experimental Workflow

Experimental_Workflow Patient RCD Patient Biopsy Duodenal Biopsy Patient->Biopsy IHC Immunohistochemistry (IL-15 staining) Biopsy->IHC Flow Flow Cytometry (IEL phenotyping) Biopsy->Flow OrganCulture Organ Culture (Gliadin challenge) Biopsy->OrganCulture Analysis1 Quantify IL-15 Expression IHC->Analysis1 Analysis2 Quantify Aberrant IEL Population Flow->Analysis2 Analysis3 Measure Cytokine Release & Histology OrganCulture->Analysis3

Caption: Experimental workflow for studying IL-15 in RCD.

4.3. Logical Relationships

Logical_Relationship IL15_Overexpression IL-15 Overexpression in Intestinal Epithelium IEL_Survival Increased Aberrant IEL Survival IL15_Overexpression->IEL_Survival IEL_Cytotoxicity Enhanced IEL Cytotoxicity IL15_Overexpression->IEL_Cytotoxicity TGFb_Inhibition Inhibition of TGF-β Signaling IL15_Overexpression->TGFb_Inhibition Villous_Atrophy Persistent Villous Atrophy IEL_Survival->Villous_Atrophy IEL_Cytotoxicity->Villous_Atrophy TGFb_Inhibition->Villous_Atrophy RCD_Progression RCD Progression to EATL Villous_Atrophy->RCD_Progression

References

An In-depth Technical Guide to the Binding Characteristics of DPA-714 with the Translocator Protein (TSPO)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of DPA-714, a high-affinity ligand for the 18 kDa translocator protein (TSPO). DPA-714 is a pyrazolopyrimidine derivative that has garnered significant interest as a positron emission tomography (PET) imaging agent for visualizing neuroinflammation and other pathologies associated with TSPO upregulation. This document details the quantitative binding data, experimental methodologies, and the underlying signaling pathways associated with DPA-714's interaction with TSPO.

Core Binding Characteristics of DPA-714

DPA-714 exhibits high affinity and selectivity for the translocator protein. In vitro binding studies have consistently demonstrated its potent interaction with TSPO, making it a valuable tool for both research and potential clinical applications.[1][2][3]

Quantitative Binding Data

The binding affinity of DPA-714 for TSPO has been determined through competitive radioligand binding assays. The key quantitative metrics are summarized in the table below.

LigandKi (nM)Receptor SourceRadioligandReference
DPA-7147.0 ± 0.4Rat kidney membranes[3H]PK11195[2]
PK11195 (Reference)9.3 ± 0.5Rat kidney membranes[3H]PK11195[2][4]
DPA-7134.7 ± 0.2Rat kidney membranes[3H]PK11195[2]

Ki represents the inhibition constant and is a measure of the ligand's binding affinity. A lower Ki value indicates a higher binding affinity.

Selectivity Profile

A crucial characteristic of a targeted ligand is its selectivity for the intended receptor over other potential binding sites. DPA-714 has been shown to be highly selective for TSPO, with negligible affinity for the central benzodiazepine receptor (CBR).[2] This high selectivity is critical for its use as a specific imaging agent, as it minimizes off-target binding and ensures that the observed signal accurately reflects TSPO expression.

LigandReceptorBinding AffinityReference
DPA-714Central Benzodiazepine Receptor (CBR)Negligible[2]
PK11195Central Benzodiazepine Receptor (CBR)Negligible[2]
DPA-713Central Benzodiazepine Receptor (CBR)Negligible[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the binding of DPA-714 to TSPO.

In Vitro Radioligand Competitive Binding Assay

This protocol outlines the methodology for determining the binding affinity of DPA-714 for TSPO using a competitive binding assay with [3H]PK11195 as the radioligand and rat kidney membranes as the source of TSPO.

Materials:

  • Rat kidney tissue

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • [3H]PK11195 (specific activity ~80 Ci/mmol)

  • Unlabeled DPA-714

  • Unlabeled PK11195 (for determining non-specific binding)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Polypropylene assay tubes

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat kidneys in ice-cold homogenization buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude mitochondrial fraction containing the membranes.

    • Wash the pellet by resuspending in fresh homogenization buffer and repeating the centrifugation step.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

    • Store membrane preparations at -80°C until use.

  • Binding Assay:

    • In polypropylene tubes, add the following in order:

      • 100 µL of assay buffer

      • 50 µL of various concentrations of unlabeled DPA-714 (typically ranging from 10-11 to 10-5 M) or assay buffer for total binding.

      • 50 µL of a high concentration of unlabeled PK11195 (e.g., 10 µM) for determining non-specific binding.

      • 50 µL of [3H]PK11195 at a final concentration of approximately 1-2 nM.

      • 50 µL of the membrane preparation (typically 50-100 µg of protein).

    • The final assay volume is 250 µL.

    • Incubate the tubes at 25°C for 60 minutes.

  • Filtration and Counting:

    • Terminate the incubation by rapid filtration of the assay mixture through glass fiber filters pre-soaked in 0.5% polyethylenimine.

    • Wash the filters rapidly with three 4 mL aliquots of ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration (DPA-714).

    • Determine the IC50 value (the concentration of DPA-714 that inhibits 50% of the specific binding of [3H]PK11195) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis Kidney Rat Kidney Tissue Homogenate Homogenize in Buffer Kidney->Homogenate Centrifuge1 Centrifuge (1,000 x g) Homogenate->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 Centrifuge (20,000 x g) Supernatant1->Centrifuge2 Pellet Wash and Resuspend Pellet Centrifuge2->Pellet Membranes TSPO-rich Membranes Pellet->Membranes AddReagents Add Buffer, DPA-714, [3H]PK11195, Membranes Membranes->AddReagents AssayTubes Assay Tubes AssayTubes->AddReagents Incubate Incubate (25°C, 60 min) AddReagents->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Calculate Calculate Specific Binding Count->Calculate Plot Plot Competition Curve Calculate->Plot Determine Determine IC50 and Ki Plot->Determine

Experimental workflow for the in vitro radioligand competitive binding assay.

In Vitro Steroidogenesis Assay

This assay measures the functional activity of DPA-714 by quantifying its ability to stimulate the synthesis of pregnenolone, a key step in steroidogenesis that is mediated by TSPO.

Materials:

  • Rat C6 glioma cells

  • Cell culture medium (e.g., DMEM) with fetal bovine serum

  • DPA-714

  • PK11195 (as a positive control)

  • Assay buffer (e.g., Krebs-Ringer bicarbonate buffer)

  • Pregnenolone radioimmunoassay (RIA) kit or LC-MS/MS for quantification

Procedure:

  • Cell Culture:

    • Culture rat C6 glioma cells in appropriate cell culture medium until they reach a suitable confluency.

  • Steroidogenesis Stimulation:

    • Wash the cells with assay buffer.

    • Incubate the cells with various concentrations of DPA-714 or PK11195 in assay buffer for a defined period (e.g., 2 hours) at 37°C. A vehicle control (e.g., DMSO) should also be included.

  • Pregnenolone Quantification:

    • Collect the cell culture supernatant.

    • Quantify the concentration of pregnenolone in the supernatant using a commercially available RIA kit or by a sensitive analytical method like LC-MS/MS.

  • Data Analysis:

    • Express the amount of pregnenolone produced as a percentage of the basal level (vehicle control).

    • Compare the stimulatory effect of DPA-714 to that of the reference compound PK11195.

TSPO Signaling Pathway in Steroidogenesis

TSPO is located on the outer mitochondrial membrane and plays a crucial role in the translocation of cholesterol from the cytoplasm into the mitochondria, which is the rate-limiting step in the synthesis of all steroid hormones.[5][6] DPA-714, as a TSPO ligand, is believed to modulate this process.

The binding of ligands like DPA-714 to TSPO is thought to induce a conformational change in a multiprotein complex, which includes the voltage-dependent anion channel (VDAC) and the steroidogenic acute regulatory protein (StAR).[7][8] This facilitates the movement of cholesterol across the outer mitochondrial membrane. Once inside the intermembrane space, cholesterol is transferred to the inner mitochondrial membrane where it is converted to pregnenolone by the enzyme cytochrome P450 side-chain cleavage (P450scc).[9] Pregnenolone then serves as the precursor for the synthesis of all other steroid hormones.

G cluster_cytoplasm Cytoplasm cluster_ims Intermembrane Space cluster_imm Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix Cholesterol_cyto Cholesterol (Lipid Droplets) TSPO TSPO Cholesterol_cyto->TSPO Transport facilitated by StAR Cholesterol_ims Cholesterol TSPO->Cholesterol_ims VDAC VDAC VDAC->TSPO StAR_dock StAR (docked) StAR_dock->TSPO P450scc P450scc Cholesterol_ims->P450scc Pregnenolone Pregnenolone P450scc->Pregnenolone Conversion DPA714 DPA-714 DPA714->TSPO Binds to

TSPO-mediated signaling pathway for pregnenolone synthesis.

In Vivo Binding Characteristics

The binding of [18F]DPA-714 to TSPO in living organisms has been extensively studied using PET imaging. These studies have confirmed the high specificity of DPA-714 for TSPO in vivo.[10][11][12]

PET Imaging Protocol Synopsis
  • Radiotracer: [18F]DPA-714 is synthesized via nucleophilic substitution.[10]

  • Administration: The radiotracer is administered intravenously to the subject (animal or human).[10][13]

  • Image Acquisition: Dynamic PET scans are typically acquired over 60-90 minutes.[14][15]

  • Specificity Confirmation: To confirm that the PET signal is specific to TSPO binding, blocking studies are performed. This involves pre-treating the subject with a high dose of a non-radiolabeled TSPO ligand, such as PK11195 or unlabeled DPA-714, which competes for binding with [18F]DPA-714 and leads to a significant reduction in the PET signal in TSPO-rich regions.[2][4][12]

  • Data Analysis: Time-activity curves are generated for various regions of interest to quantify the uptake and binding of the radiotracer.

In vivo studies have shown that [18F]DPA-714 exhibits favorable properties for a PET radioligand, including good brain penetration and a low level of non-specific binding.[4][15] These characteristics, combined with its high affinity and selectivity, make [18F]DPA-714 a promising tool for the non-invasive imaging of TSPO expression in a variety of diseases.

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of DPA-714

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DPA-714, a pyrazolopyrimidine acetamide derivative, is a high-affinity and selective ligand for the 18 kDa translocator protein (TSPO). TSPO is upregulated in activated microglia and other cell types associated with neuroinflammation and various pathologies, making it a valuable biomarker for imaging these conditions with Positron Emission Tomography (PET). This technical guide provides a comprehensive overview of the synthesis and chemical properties of DPA-714, including its radiolabeled form, [¹⁸F]DPA-714. Detailed experimental protocols for its synthesis, radiolabeling, and key in vitro assays are presented. Furthermore, this guide summarizes its binding affinity, selectivity, and pharmacokinetic profile in tabular formats for ease of comparison and discusses its role in relevant signaling pathways, illustrated with diagrams.

Synthesis of DPA-714

The synthesis of DPA-714 is typically achieved through a multi-step process, culminating in the coupling of a pyrazolopyrimidine core with a fluoroethoxy side chain. For radiolabeling with fluorine-18, a tosylate precursor is first synthesized to facilitate nucleophilic substitution with the [¹⁸F]fluoride ion.

Non-radiolabeled Synthesis of DPA-714

The synthesis of DPA-714 involves the Mitsunobu coupling of N,N-diethyl-2-(2-(4-hydroxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)ethanamide with 2-fluoroethanol.[1]

Starting Materials:

  • N,N-diethyl-2-(2-(4-hydroxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)ethanamide

  • 2-Fluoroethanol

  • Diisopropyl azodicarboxylate (DIAD)

  • Triphenylphosphine (PPh₃)

  • N,N-Dimethylformamide (DMF)

Reaction Scheme:

Experimental Protocol:

  • To a solution of N,N-diethyl-2-(2-(4-hydroxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)ethanamide (1.0 eq) and 2-fluoroethanol (2.2 eq) in dry DMF, triphenylphosphine (2.2 eq) is added.

  • The mixture is stirred at room temperature, and diisopropyl azodicarboxylate (DIAD) (2.2 eq) is added dropwise.

  • The reaction mixture is stirred at room temperature for 48 hours.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by column chromatography on silica gel to yield DPA-714 as a solid.

ParameterValueReference
Yield 47%[1]
Solvent Dry DMF[1]
Reagents DIAD, Triphenylphosphine[1]
Reaction Time 48 hours[1]
Temperature Room Temperature[1]
Purification Column Chromatography[1]
Synthesis of the Tosylate Precursor for Radiolabeling

The tosylate precursor, 2-(4-(3-(2-(diethylamino)-2-oxoethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)phenoxy)ethyl 4-methylbenzenesulfonate, is synthesized for the subsequent radiolabeling with [¹⁸F]fluoride.

Starting Materials:

  • N,N-diethyl-2-(2-(4-hydroxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)ethanamide

  • Toluene-4-sulfonic acid 2-hydroxy-ethyl ester

  • Diisopropyl azodicarboxylate (DIAD)

  • Triphenylphosphine (PPh₃)

  • N,N-Dimethylformamide (DMF)

Experimental Protocol:

  • To a solution of N,N-diethyl-2-(2-(4-hydroxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)ethanamide (1.0 eq) and toluene-4-sulfonic acid 2-hydroxy-ethyl ester (2.2 eq) in dry DMF, triphenylphosphine (2.2 eq) is added.

  • The mixture is stirred, and DIAD (2.2 eq) is added.

  • The reaction is stirred at room temperature for 20 hours.

  • The solvent is evaporated, and the residue is purified by column chromatography to give the tosylate precursor.[2]

Radiosynthesis of [¹⁸F]DPA-714

[¹⁸F]DPA-714 is synthesized via a nucleophilic substitution reaction on the tosylate precursor with [¹⁸F]fluoride.

Experimental Protocol:

  • Cyclotron-produced [¹⁸F]fluoride is trapped on an anion-exchange cartridge.

  • The [¹⁸F]fluoride is eluted into a reaction vessel with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water.

  • The solvent is removed by azeotropic distillation.

  • A solution of the tosylate precursor in a suitable solvent (e.g., acetonitrile or DMSO) is added to the dried [¹⁸F]fluoride-Kryptofix complex.

  • The reaction mixture is heated at a high temperature (e.g., 85-165°C) for a short duration (e.g., 5-10 minutes).

  • The crude product is purified by semi-preparative high-performance liquid chromatography (HPLC).

  • The collected fraction containing [¹⁸F]DPA-714 is reformulated in a physiologically compatible solution for injection.

ParameterValueReference
Radiochemical Yield 16-71% (decay-corrected)[1][3]
Specific Activity 117-350 GBq/µmol[3]
Synthesis Time ~40-90 minutes[1][4]

Chemical and Pharmacological Properties

DPA-714 exhibits high affinity and selectivity for TSPO, along with favorable pharmacokinetic properties for in vivo imaging.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₂₂H₂₇FN₄O₂[5]
Molar Mass 398.48 g/mol [5]
Log D (pH 7.4) 2.44[1]
Melting Point 160-163 °C[1]
Pharmacological Properties
PropertyValueSpecies/AssayReference
TSPO Binding Affinity (Ki) 7.0 ± 0.4 nMRat kidney membranes[1][5]
Selectivity Negligible affinity for the central benzodiazepine receptor (CBR)Rat brain tissue[1]
Functional Activity Stimulates pregnenolone synthesis (80% above baseline)Rat C6 glioma cells[1]
Pharmacokinetic Properties
PropertyObservationSpeciesReference
Blood-Brain Barrier Penetration Rapid penetration and good retention in the brainBaboon[1]
Metabolism Extensively metabolized into more polar derivatives. The main route of elimination is hepatobiliary for the unchanged drug and urinary for metabolites.Rat, Baboon, Human[4][6]
In Vivo Specificity Uptake in TSPO-rich regions is blockable by co-administration of unlabeled DPA-714 or PK11195.Rat, Baboon[1]
Metabolic Stability in Brain ~54% of radioactivity in the brain is the parent compound 90 minutes post-injection.Rat

Key Experimental Protocols

In Vitro TSPO Binding Assay

Objective: To determine the binding affinity (Ki) of DPA-714 for TSPO.

Materials:

  • Rat kidney membranes (source of TSPO)

  • [³H]PK11195 (radioligand)

  • DPA-714 (test compound)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Rat kidney membranes are homogenized and prepared.

  • A constant concentration of [³H]PK11195 is incubated with the membrane preparation in the presence of varying concentrations of DPA-714.

  • The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • The IC₅₀ value (concentration of DPA-714 that inhibits 50% of the specific binding of [³H]PK11195) is determined by non-linear regression analysis of the competition curve.

  • The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

In Vitro Steroidogenesis Assay

Objective: To assess the functional activity of DPA-714 by measuring its effect on pregnenolone synthesis.

Materials:

  • Rat C6 glioma cells

  • DPA-714

  • Cell culture medium

  • Reagents for pregnenolone quantification (e.g., radioimmunoassay kit)

Procedure:

  • Rat C6 glioma cells are cultured under standard conditions.

  • The cells are treated with DPA-714 at a specific concentration (e.g., 40 µM).

  • The cells are incubated for a defined period (e.g., 2 hours).

  • At the end of the incubation, the amount of pregnenolone released into the culture medium is quantified using a suitable method, such as a radioimmunoassay (RIA) or ELISA.

  • The results are compared to a baseline (untreated cells) and a positive control (e.g., a known steroidogenesis inducer).[1]

Signaling Pathways and Experimental Workflows

Synthesis and Radiolabeling Workflow

The following diagram illustrates the general workflow for the synthesis of DPA-714 and its subsequent radiolabeling with Fluorine-18.

G Synthesis and Radiolabeling Workflow of DPA-714 cluster_synthesis Non-radiolabeled Synthesis cluster_radiolabeling Radiolabeling start Starting Materials (Pyrazolopyrimidine precursor, 2-Fluoroethanol) mitsunobu Mitsunobu Coupling (DIAD, PPh3, DMF) start->mitsunobu purification Column Chromatography mitsunobu->purification dpa714 DPA-714 purification->dpa714 precursor Tosylate Precursor fluorination [18F]Fluorination (K222, K2CO3, MeCN) precursor->fluorination hplc HPLC Purification fluorination->hplc f18_dpa714 [18F]DPA-714 hplc->f18_dpa714

Caption: Workflow for DPA-714 synthesis and radiolabeling.

Historical View of TSPO-Mediated Steroidogenesis

Historically, TSPO has been implicated in the transport of cholesterol into the mitochondria, a rate-limiting step in steroidogenesis. While this role is currently under debate, the following diagram illustrates the traditionally proposed pathway.

G Historical Model of TSPO in Steroidogenesis cholesterol Cholesterol tspo TSPO (Outer Mitochondrial Membrane) cholesterol->tspo Transport imm Inner Mitochondrial Membrane tspo->imm Translocation cyp11a1 CYP11A1 pregnenolone Pregnenolone cyp11a1->pregnenolone Conversion steroids Steroid Hormones pregnenolone->steroids Further Synthesis

Caption: Traditional model of TSPO's role in steroidogenesis.

TSPO in Inflammatory Signaling

TSPO is implicated in various cellular processes related to inflammation and apoptosis, although the exact mechanisms are still under investigation. The following diagram provides a simplified overview of some of the signaling pathways potentially modulated by TSPO activity.

G TSPO in Inflammatory and Apoptotic Signaling tspo_ligand DPA-714 tspo TSPO tspo_ligand->tspo Binds to ros Reactive Oxygen Species (ROS) tspo->ros Modulates mapk MAPK Pathway tspo->mapk Influences pkce PKCε Pathway tspo->pkce Influences nlrp3 NLRP3 Inflammasome tspo->nlrp3 Influences apoptosis Apoptosis tspo->apoptosis Modulates ros->apoptosis Induces inflammation Inflammation mapk->inflammation Regulates pkce->inflammation Regulates nlrp3->inflammation Activates

Caption: Overview of TSPO's involvement in cellular signaling.

Conclusion

DPA-714 is a valuable molecular tool for the in vivo imaging of TSPO expression, which is associated with a range of pathological conditions, most notably neuroinflammation. Its synthesis, while requiring multiple steps, is well-established, and its radiolabeling with fluorine-18 allows for its use in PET imaging. The favorable chemical and pharmacological properties of DPA-714, including its high affinity and selectivity for TSPO and its ability to cross the blood-brain barrier, make it a promising candidate for both preclinical research and clinical applications. Further investigation into the precise signaling pathways modulated by DPA-714 binding to TSPO will undoubtedly provide deeper insights into its mechanism of action and its potential as a therapeutic agent.

References

DPA-714 for Imaging Microglial Activation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathophysiology of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and epilepsy. Microglia, the resident immune cells of the central nervous system (CNS), are key players in orchestrating this inflammatory response. Activated microglia upregulate the expression of the 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor. This upregulation makes TSPO a valuable biomarker for imaging neuroinflammation in vivo using Positron Emission Tomography (PET).

DPA-714, or N,N-diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide, is a second-generation TSPO PET radioligand that has demonstrated significant advantages over earlier tracers. Its high affinity and specificity for TSPO, coupled with favorable pharmacokinetics, have established [¹⁸F]DPA-714 as a leading tool for the quantitative assessment of microglial activation in both preclinical and clinical research. This technical guide provides a comprehensive overview of DPA-714, including its mechanism of action, comparative binding affinities, detailed experimental protocols, and data analysis methodologies.

Mechanism of Action and TSPO Signaling

DPA-714 binds with high affinity to the TSPO located on the outer mitochondrial membrane of activated microglia. While the precise signaling cascade initiated by ligand binding is still under investigation, it is understood to play a role in modulating microglial functions. Upon activation by stimuli such as lipopolysaccharide (LPS) or in disease states, microglia transition from a resting to an activated phenotype, a process accompanied by a significant increase in TSPO expression. The binding of endogenous or exogenous ligands, like DPA-714, to TSPO is thought to influence microglial activity, including the production of reactive oxygen species and cytokines.

TSPO_Signaling_Pathway TSPO Signaling in Activated Microglia cluster_microglia Activated Microglia cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol DPA-714 DPA-714 TSPO TSPO DPA-714->TSPO Binds to VDAC VDAC TSPO->VDAC PTPC ANT ANT VDAC->ANT ROS ROS PTPC->ROS Influences Production NF_kB NF-κB PTPC->NF_kB Modulates Pro_inflammatory_Factors Pro-inflammatory Factors (e.g., TNF-α, IL-1β) NF_kB->Pro_inflammatory_Factors Induces

TSPO Signaling in Activated Microglia

Quantitative Data Presentation

A key advantage of DPA-714 is its high binding affinity for TSPO, which is comparable to or greater than other commonly used ligands. The following tables summarize key quantitative data for DPA-714 and provide a comparison with the first-generation ligand, [¹¹C]PK11195, and another second-generation ligand, [¹¹C]PBR28.

Table 1: In Vitro Binding Affinities (Ki) of TSPO Ligands

LigandKi (nM)Reference TissueSpeciesCitation
DPA-714 7.0 ± 0.4 Rat KidneyRat[1]
[¹¹C]PK111959.3 ± 0.5Rat KidneyRat[1]
[¹¹C]PBR288.07Not SpecifiedNot Specified[2]

Table 2: Comparative In Vivo Uptake in a Rat Model of Neuroinflammation

RadiotracerIpsilateral/Contralateral Uptake RatioBinding Potential (BPnd)Citation
[¹⁸F]DPA-714 4.30 ± 0.30 3.08 ± 0.67 [3]
[¹¹C]PK111952.27 ± 0.08Not Reported[3]

Table 3: Standardized Uptake Values (SUV) in a Mouse Model of Alzheimer's Disease

Brain Region[¹⁸F]DPA-714 SUV (TG mice)[¹⁸F]DPA-714 SUV (WT mice)Time Post-InjectionCitation
Cortex3.08 ± 0.17 %ID/g2.06 ± 0.22 %ID/g40-50 min[4]
Hippocampus3.80 ± 0.44 %ID/g2.13 ± 0.49 %ID/g40-50 min[4]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving [¹⁸F]DPA-714.

Radiolabeling of [¹⁸F]DPA-714

The radiosynthesis of [¹⁸F]DPA-714 is typically achieved through a one-step nucleophilic substitution reaction.

  • [¹⁸F]Fluoride Production: [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction by proton bombardment of [¹⁸O]H₂O in a cyclotron.

  • [¹⁸F]Fluoride Trapping and Elution: The produced [¹⁸F]fluoride is trapped on an anion-exchange cartridge (e.g., QMA). The cartridge is then eluted with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water.

  • Azeotropic Drying: The eluted [¹⁸F]fluoride is dried by azeotropic distillation with acetonitrile under a stream of nitrogen at an elevated temperature (e.g., 105°C).

  • Radiolabeling Reaction: The tosylate precursor of DPA-714 (2 mg) dissolved in a suitable solvent (e.g., 300 µL of acetonitrile) is added to the dried [¹⁸F]fluoride. The reaction mixture is heated at a specific temperature (e.g., 105°C) for a defined time (e.g., 10 minutes)[4].

  • Purification: The crude reaction mixture is purified using semi-preparative high-performance liquid chromatography (HPLC).

  • Formulation: The collected [¹⁸F]DPA-714 fraction is reformulated into a physiologically acceptable solution (e.g., saline with a low percentage of ethanol) for injection.

In Vivo PET Imaging Protocol (Rodent Model)

This protocol outlines a typical PET imaging study in a rodent model of neuroinflammation.

  • Animal Preparation: The animal (e.g., rat or mouse) is anesthetized using isoflurane (e.g., 2-2.5% in 100% oxygen). Body temperature is maintained using a heating pad. A tail vein catheter is placed for radiotracer injection.

  • Radiotracer Administration: A bolus of [¹⁸F]DPA-714 (e.g., ~150 µCi for mice) is injected intravenously via the tail vein catheter[5].

  • PET Data Acquisition: Dynamic PET scanning is initiated simultaneously with the injection and continues for a specified duration (e.g., 60-90 minutes)[6]. For static scans, acquisition may begin at a later time point (e.g., 50 minutes post-injection for 20 minutes)[5].

  • Attenuation Correction: A transmission scan using a radioactive source (e.g., ¹³⁷Cs) or a CT scan is performed for attenuation correction of the emission data.

  • Image Reconstruction: The acquired PET data are reconstructed using an appropriate algorithm, such as Ordered Subset Expectation Maximization (OSEM), with corrections for decay, scatter, randoms, and attenuation[7].

Ex Vivo Autoradiography Protocol

Ex vivo autoradiography provides a high-resolution visualization of radiotracer distribution in tissue sections.

  • Tissue Collection: Following the in vivo PET scan, the animal is euthanized, and the brain is rapidly extracted and frozen in isopentane cooled with dry ice.

  • Cryosectioning: The frozen brain is sectioned into thin slices (e.g., 20 µm) using a cryostat.

  • Exposure: The brain sections are apposed to a phosphor imaging plate or autoradiographic film for a duration determined by the radioactivity in the tissue.

  • Image Acquisition: The imaging plate is scanned using a phosphor imager to generate a digital autoradiogram.

  • Data Analysis: The intensity of the signal in different brain regions is quantified using densitometry software.

PET Data Analysis

Quantitative analysis of dynamic PET data is crucial for determining the extent of microglial activation.

  • Image Co-registration: The dynamic PET images are co-registered with an anatomical MRI of the same subject to facilitate the delineation of regions of interest (ROIs).

  • Region of Interest (ROI) Definition: ROIs are drawn on the co-registered MRI for specific brain structures (e.g., cortex, hippocampus, striatum) and a reference region (often the cerebellum for TSPO imaging, though this can be pathology-dependent)[8].

  • Time-Activity Curve (TAC) Generation: The mean radioactivity concentration within each ROI is calculated for each time frame of the dynamic scan to generate TACs.

  • Quantitative Analysis:

    • Standardized Uptake Value (SUV): For static scans or specific time frames of a dynamic scan, the SUV is calculated as: SUV = (Radioactivity concentration in ROI [MBq/mL]) / (Injected dose [MBq] / Body weight [g])[9].

    • Kinetic Modeling: For dynamic scans with arterial blood sampling, compartment models (e.g., two-tissue compartment model) can be used to estimate kinetic parameters such as the total distribution volume (Vₜ).

    • Reference Tissue Models: When arterial blood sampling is not feasible, reference tissue models (e.g., Logan graphical analysis) can be used with a reference region to estimate the binding potential (BPnd)[8].

Mandatory Visualizations

Experimental_Workflow [¹⁸F]DPA-714 PET Imaging Experimental Workflow cluster_radiolabeling Radiolabeling cluster_imaging In Vivo Imaging cluster_analysis Data Analysis F18_Production [¹⁸F]Fluoride Production Precursor_Reaction Reaction with Precursor F18_Production->Precursor_Reaction Purification HPLC Purification Precursor_Reaction->Purification QC Quality Control Purification->QC Animal_Prep Animal Preparation (Anesthesia, Catheterization) QC->Animal_Prep Injection [¹⁸F]DPA-714 Injection Animal_Prep->Injection PET_Scan PET/CT or PET/MR Scan Injection->PET_Scan Image_Recon Image Reconstruction PET_Scan->Image_Recon ROI_Delineation ROI Delineation (with MRI co-registration) Image_Recon->ROI_Delineation TAC_Generation Time-Activity Curve Generation ROI_Delineation->TAC_Generation Quantification Quantitative Analysis (SUV, BPnd) TAC_Generation->Quantification

[¹⁸F]DPA-714 PET Imaging Experimental Workflow

Conclusion

[¹⁸F]DPA-714 has emerged as a robust and reliable PET radiotracer for the in vivo imaging and quantification of microglial activation. Its high affinity for TSPO and favorable imaging characteristics provide researchers and drug development professionals with a powerful tool to study the role of neuroinflammation in a variety of CNS disorders. The standardized protocols and quantitative analysis methods outlined in this guide are intended to facilitate the successful implementation of [¹⁸F]DPA-714 PET imaging in both basic and translational research, ultimately contributing to a better understanding of neuroinflammatory processes and the development of novel therapeutic interventions.

References

The Dawn of a New Era in TSPO Ligand Discovery: A Technical Guide to Novel Pyrazolopyrimidines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery and characterization of a new class of high-affinity pyrazolopyrimidine ligands for the 18 kDa Translocator Protein (TSPO). Overexpression of TSPO is a well-established biomarker for neuroinflammation and is increasingly recognized for its role in a variety of cancers, including glioma.[1][2] This document details the synthesis, structure-activity relationships (SAR), and preclinical evaluation of these novel compounds, offering a comprehensive resource for advancing the field of molecular imaging and targeted therapeutics.

The pyrazolopyrimidine scaffold has emerged as a particularly promising core structure for the development of TSPO-specific ligands.[3] Building upon the foundation of earlier compounds such as DPA-714, researchers have systematically modified the pyrazolopyrimidine core to significantly enhance binding affinity and selectivity.[4][5] This guide will focus on key derivatives, including the notable compound 2-(5,7-diethyl-2-(4-(2-fluoroethoxy)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N,N-diethylacetamide, which has demonstrated a remarkable 36-fold increase in affinity compared to DPA-714.[4][6]

Quantitative Data Summary

The following tables summarize the binding affinities of key pyrazolopyrimidine TSPO ligands, providing a clear comparison of their potencies. The data is compiled from competitive binding assays using [³H]PK11195 as the radioligand.

Compound IDR1R2R3N-SubstituentsKi (nM)Reference
DPA-714 (6a) CH₃HCH₃N,N-diethyl9.73[5]
VUIIS1008 (6b) C₂H₅HC₂H₅N,N-diethyl0.27[5]
5a CH₃HCH₃N,N-dipropyl12.23[5]
5b C₂H₅HC₂H₅N,N-dipropyl0.18[5]
GMA 15 C₂H₅HC₂H₅N-ethyl, N-phenyl0.06[7]
GMA 13 C₂H₅HC₂H₅N,N-dipropargyl0.90[3]
GMA 10 C₂H₅HC₂H₅N,N-dipropyl0.18[3]
GMA 11 C₂H₅HC₂H₅N-ethyl, N-methoxyethyl0.19[3]
GMA 12 C₂H₅HC₂H₅N,N-di(2-methoxyethyl)25.37[3]
GMA 9 C₂H₅HC₂H₅N-ethyl, N-isopropyl13.27[3]
GMA 7 C₂H₅HC₂H₅N-methyl, N-ethyl17.10[3]

Table 1: Structure-Activity Relationship of Pyrazolopyrimidines with Varying Core Substitutions and N,N-disubstituted Acetamides.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and evaluation of novel pyrazolopyrimidine TSPO ligands.

General Synthesis of Pyrazolopyrimidine Acetamides

The synthesis of the pyrazolopyrimidine scaffold is a multi-step process. A general route to N-acetamide substituted pyrazolopyrimidines is outlined below.[8]

  • Condensation: React a substituted phenylhydrazine with a β-ketoester in a suitable solvent (e.g., ethanol) under reflux to form the pyrazole intermediate.

  • Cyclization: The pyrazole intermediate is then reacted with a 1,3-dicarbonyl compound (e.g., acetylacetone) in the presence of a catalyst (e.g., p-toluenesulfonic acid) to yield the pyrazolo[1,5-a]pyrimidine core.

  • Halogenation: The 3-position of the pyrazolo[1,5-a]pyrimidine core is halogenated, typically using N-bromosuccinimide or N-iodosuccinimide.

  • Acetamide Side Chain Introduction: The halogenated intermediate undergoes a palladium-catalyzed cross-coupling reaction with an appropriate acetamide derivative to introduce the N,N-disubstituted acetamide side chain.

  • Purification: The final compound is purified using column chromatography.

Radiolabeling with Fluorine-18

The radiosynthesis of ¹⁸F-labeled pyrazolopyrimidine ligands, such as [¹⁸F]VUIIS1008, is typically achieved through a one-step nucleophilic substitution.[9][10]

  • Precursor Preparation: A suitable leaving group, often a tosylate, is introduced onto the fluoroethoxy side chain of the non-radioactive ligand to create the labeling precursor.

  • ¹⁸F-Fluoride Production: No-carrier-added [¹⁸F]fluoride is produced via a cyclotron and trapped on an anion exchange cartridge.

  • Elution and Azeotropic Drying: The [¹⁸F]fluoride is eluted with a solution of potassium carbonate and Kryptofix 2.2.2. in acetonitrile/water. The solvent is then removed by azeotropic distillation.

  • Radiolabeling Reaction: The dried K[¹⁸F]/Kryptofix 2.2.2. complex is reacted with the tosylated precursor in a suitable solvent (e.g., DMSO) at an elevated temperature (e.g., 165°C) for a short duration (e.g., 5 minutes).[9]

  • Purification: The reaction mixture is purified using semi-preparative HPLC to isolate the ¹⁸F-labeled product.

  • Formulation: The purified product is formulated in a physiologically compatible solution for in vivo administration.

Competitive Radioligand Binding Assay

The binding affinity of the novel compounds for TSPO is determined using a competitive radioligand binding assay with [³H]PK11195.[11][12]

  • Membrane Preparation: Membranes are prepared from a cell line or tissue known to express TSPO (e.g., C6 glioma cells, rat brain).[8] The cells or tissue are homogenized in a cold buffer and centrifuged to pellet the membranes. The final pellet is resuspended in an assay buffer.

  • Assay Setup: The assay is performed in 96-well plates. Each well contains the membrane preparation, a fixed concentration of [³H]PK11195, and a range of concentrations of the unlabeled test compound.

  • Incubation: The plates are incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[13]

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

In Vivo PET Imaging in a Glioma Model

The in vivo performance of the ¹⁸F-labeled ligands is evaluated in preclinical models of glioma.[14][15]

  • Animal Model: An orthotopic glioma model is established by implanting glioma cells (e.g., C6) into the brain of rodents.

  • Radiotracer Administration: The ¹⁸F-labeled TSPO ligand is administered intravenously to the tumor-bearing animal.

  • PET/CT Imaging: Dynamic PET scans are acquired for a specified duration (e.g., 60-90 minutes) to visualize the biodistribution of the radiotracer. A CT scan is also performed for anatomical co-registration.

  • Blocking and Displacement Studies: To confirm the specificity of the radiotracer, blocking or displacement studies are performed. In a blocking study, a non-radioactive TSPO ligand is administered before the radiotracer. In a displacement study, the non-radioactive ligand is administered after the radiotracer has reached its peak uptake.[14]

  • Image Analysis: The PET images are reconstructed and analyzed to quantify the uptake of the radiotracer in the tumor and other tissues. The tumor-to-background ratio and binding potential are calculated.

  • Ex Vivo Validation: After imaging, tissues are harvested for ex vivo validation of TSPO expression using techniques such as immunohistochemistry or western blotting.

Visualizations

The following diagrams illustrate key concepts and workflows described in this guide.

TSPO_Signaling_Pathway cluster_membrane Outer Mitochondrial Membrane cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes in Cancer TSPO TSPO PI3K_AKT PI3K/AKT/mTOR Pathway TSPO->PI3K_AKT Activates MAPK_ERK MAPK/ERK Pathway TSPO->MAPK_ERK Activates NFkB NF-κB Pathway TSPO->NFkB Activates ROS ROS Production TSPO->ROS Induces Proliferation Increased Proliferation & Survival PI3K_AKT->Proliferation Invasion Enhanced Migration & Invasion MAPK_ERK->Invasion Inflammation Inflammation & Immune Evasion NFkB->Inflammation Apoptosis Resistance to Apoptosis ROS->Apoptosis

Figure 1: Simplified TSPO signaling pathways in cancer. Overexpression of TSPO can activate several downstream pathways that promote tumor growth and survival.[16]

Experimental_Workflow cluster_discovery Ligand Discovery & Synthesis cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Synthesis Synthesis of Novel Pyrazolopyrimidine Analogs Radiolabeling Radiolabeling with ¹⁸F Synthesis->Radiolabeling Binding_Assay Competitive Binding Assay (Ki determination) Synthesis->Binding_Assay PET_Imaging PET/CT Imaging Radiolabeling->PET_Imaging Animal_Model Orthotopic Glioma Animal Model Animal_Model->PET_Imaging Ex_Vivo Ex Vivo Validation (IHC, Western Blot) PET_Imaging->Ex_Vivo

Figure 2: Experimental workflow for the development and evaluation of novel pyrazolopyrimidine TSPO PET ligands.

SAR_Logic cluster_core Pyrazolopyrimidine Core cluster_substitutions Key Substitution Points cluster_activity Impact on TSPO Affinity Core Pyrazolo[1,5-a]pyrimidine R1_R3 R1 & R3 Positions (5 & 7 positions) Core->R1_R3 Acetamide N,N-disubstituted Acetamide Core->Acetamide Affinity Binding Affinity (Ki) R1_R3->Affinity Ethyl > Methyl (Increased Affinity) Acetamide->Affinity Modulates Affinity (e.g., N-ethyl, N-phenyl favorable)

Figure 3: Logical relationship of structure-activity for pyrazolopyrimidine TSPO ligands. Modifications at key positions significantly impact binding affinity.

References

Methodological & Application

Application Notes and Protocols: AMG 714 (Ordesekimab)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ordesekimab, also known as AMG 714 or PRV-015, is a fully human immunoglobulin G1-kappa (IgG1κ) monoclonal antibody that specifically targets human interleukin-15 (IL-15).[1][2][3] IL-15 is a pro-inflammatory cytokine implicated in the pathogenesis of several autoimmune diseases, including celiac disease, rheumatoid arthritis, and psoriasis.[4][5] Ordesekimab is being investigated for its therapeutic potential in these conditions. These application notes provide a comprehensive overview of ordesekimab, including its mechanism of action, and detailed protocols for key in vitro assays.

Mechanism of Action

Ordesekimab functions by binding to IL-15 and inhibiting its interaction with the shared IL-2/IL-15 receptor beta (CD122) and common gamma (γc) chain (CD132) of the IL-15 receptor complex.[1][2] This blockade prevents downstream signaling pathways, including the JAK-STAT pathway, which are crucial for the proliferation and activation of immune cells such as intraepithelial lymphocytes (IELs) and natural killer (NK) cells.[1] Notably, ordesekimab does not interfere with the binding of IL-15 to the IL-15 receptor alpha (IL-15Rα) chain.[1][2]

IL-15 Signaling Pathway Inhibition by Ordesekimab

cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell / NK Cell APC APC IL15RA IL-15Rα IL15 IL-15 IL15RA->IL15 trans-presentation IL15RB IL-2/15Rβ (CD122) IL15->IL15RB Binds gammac γc (CD132) IL15->gammac Binds TCell T-Cell / NK Cell JAK13 JAK1/3 IL15RB->JAK13 gammac->JAK13 STAT5 STAT5 JAK13->STAT5 Proliferation Cell Proliferation & Activation STAT5->Proliferation Ordesekimab Ordesekimab (AMG 714) Ordesekimab->IL15

Ordesekimab blocks IL-15 signaling.

Clinical Development and Efficacy Data

Ordesekimab has been evaluated in several clinical trials for various autoimmune indications.

Celiac Disease

Phase 2a Study (CELIM-NRCD-001 / NCT02637141)

This study assessed the efficacy and safety of ordesekimab in adults with celiac disease on a gluten-free diet who underwent a gluten challenge.[6]

EndpointPlaceboOrdesekimab (150 mg)Ordesekimab (300 mg)
Change in Villous Height to Crypt Depth (VHCD) Ratio
Least Square Mean Difference vs. Placebo (95% CI)--2.49% (-16.82 to 11.83)6.39% (-7.07 to 19.85)
p-value-0.730.34
Change in Intraepithelial Lymphocyte (IEL) Density
% Change vs. Placebo (95% CI)--14.32% (-54.39 to 25.74)-41.24% (-79.28 to -3.20)
Nominal p-value-0.470.03
Diarrhea (Bristol Stool Form Scale)
Nominal p-value vs. Placebo-0.010.0002

Phase 2a Study in Refractory Celiac Disease Type II (CELIM-RCD-002 / NCT02633020)

This study evaluated ordesekimab in patients with refractory celiac disease type II.[7]

EndpointPlacebo (n=9)Ordesekimab (8 mg/kg) (n=19)
Primary Endpoint
LS Mean Difference in Relative Change from Baseline in Aberrant IEL Percentage (90% CI)--4.85% (-30.26 to 20.56)
p-value-0.75
Symptom Improvement
Proportion of patients with diarrhea (BSFS score) at week 12Increased from 22% to 44%Decreased from 53% to 37%
Nominal p-value-0.0008
Adverse Events
Treatment-emergent AEs89%89%
Serious AEs11%26%
Most Common AE (Nasopharyngitis)11%42%
Rheumatoid Arthritis

Ordesekimab has completed Phase 2 trials for rheumatoid arthritis.[8][9] Specific quantitative data from these trials are not detailed in the provided search results.

Psoriasis

A Phase 2 trial of ordesekimab in patients with moderate to severe psoriasis has been completed.[3] Detailed quantitative results are not available in the provided search results.

Experimental Protocols

In Vitro Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This protocol is a general methodology for assessing the potential of ordesekimab to induce ADCC.

Start Start Prepare_Target Prepare Target Cells (e.g., IL-15Rα expressing cells) Start->Prepare_Target Prepare_Effector Isolate Effector Cells (PBMCs or NK cells) Start->Prepare_Effector Plate_Target Plate Target Cells Prepare_Target->Plate_Target Add_Effector Add Effector Cells Prepare_Effector->Add_Effector Add_Antibody Add Ordesekimab (or control IgG) Plate_Target->Add_Antibody Add_Antibody->Add_Effector Incubate Incubate Add_Effector->Incubate Assess_Lysis Assess Target Cell Lysis (e.g., LDH release, flow cytometry) Incubate->Assess_Lysis Analyze Analyze Data and Determine % Cytotoxicity Assess_Lysis->Analyze End End Analyze->End

Workflow for an in vitro ADCC assay.

Materials:

  • Target cells (e.g., a cell line expressing IL-15Rα)

  • Effector cells (Peripheral Blood Mononuclear Cells - PBMCs, or isolated Natural Killer - NK cells)

  • Ordesekimab (AMG 714)

  • Isotype control antibody (human IgG1)

  • Recombinant human IL-15

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • 96-well U-bottom plates

  • Cytotoxicity detection kit (e.g., LDH release assay or flow cytometry-based assay)

Protocol:

  • Target Cell Preparation: Culture target cells to a sufficient density. On the day of the assay, harvest and wash the cells. If using a flow cytometry-based method, label the target cells with a fluorescent dye (e.g., CFSE).

  • Effector Cell Preparation: Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque). If using isolated NK cells, further purify them using a negative selection kit.

  • Assay Setup:

    • Plate the target cells in a 96-well plate at a density of 1 x 10^4 cells/well.

    • Add serial dilutions of ordesekimab or the isotype control antibody to the wells.

    • Add recombinant human IL-15 to the wells, as ordesekimab's potential for ADCC may be dependent on the presence of IL-15.[1]

    • Add effector cells at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).

  • Incubation: Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.

  • Cytotoxicity Measurement:

    • LDH Assay: Centrifuge the plate and transfer the supernatant to a new plate. Add the LDH substrate and measure the absorbance according to the manufacturer's instructions.

    • Flow Cytometry: Add a dead cell stain (e.g., 7-AAD or Propidium Iodide). Acquire the cells on a flow cytometer and quantify the percentage of dead target cells.

  • Data Analysis: Calculate the percentage of specific cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

NK Cell Activation Assay (CD69 Expression)

This protocol describes how to measure the activation of NK cells in response to stimuli, and the inhibitory effect of ordesekimab.

Start Start Isolate_PBMCs Isolate PBMCs Start->Isolate_PBMCs Pre-incubate Pre-incubate PBMCs with Ordesekimab or Control Isolate_PBMCs->Pre-incubate Stimulate Stimulate with IL-15 Pre-incubate->Stimulate Incubate Incubate Stimulate->Incubate Stain_Cells Stain with Fluorescently-labeled Antibodies (CD3, CD56, CD69) Incubate->Stain_Cells Acquire_Flow Acquire on Flow Cytometer Stain_Cells->Acquire_Flow Analyze Analyze CD69 Expression on NK cells (CD3-CD56+) Acquire_Flow->Analyze End End Analyze->End

Workflow for an NK cell activation assay.

Materials:

  • PBMCs from healthy donors

  • Ordesekimab (AMG 714)

  • Isotype control antibody (human IgG1)

  • Recombinant human IL-15

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • 96-well round-bottom plates

  • Fluorescently-conjugated antibodies: anti-CD3, anti-CD56, anti-CD69

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Flow cytometer

Protocol:

  • Cell Preparation: Isolate PBMCs as described in the ADCC protocol.

  • Assay Setup:

    • Plate PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate.

    • Add serial dilutions of ordesekimab or the isotype control antibody and pre-incubate for 30 minutes at 37°C.

    • Add a final concentration of recombinant human IL-15 (e.g., 10 ng/mL) to stimulate the cells. Include an unstimulated control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Cell Staining:

    • Harvest the cells and wash them with FACS buffer.

    • Add the antibody cocktail (anti-CD3, anti-CD56, anti-CD69) to the cells.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

  • Flow Cytometry: Resuspend the cells in FACS buffer and acquire them on a flow cytometer.

  • Data Analysis:

    • Gate on the lymphocyte population based on forward and side scatter.

    • Identify NK cells as CD3-negative and CD56-positive cells.

    • Determine the percentage of CD69-positive NK cells in each condition.

Safety and Tolerability

Across clinical trials, ordesekimab has been generally well-tolerated.[6][7] In the celiac disease gluten challenge study, treatment-emergent adverse events occurred in 95% of patients in both the 150 mg and 300 mg ordesekimab groups, and 100% in the placebo group.[6] The most common adverse events were gastrointestinal disorders.[6] In the refractory celiac disease study, the most common adverse event in the ordesekimab group was nasopharyngitis.[7] A review of nonclinical and clinical data found no evidence of ordesekimab-induced depletion of monocytes, suggesting a lack of in vivo ADCC activity.[1][2][3][10]

Conclusion

Ordesekimab (AMG 714) is a promising therapeutic antibody targeting IL-15 for the treatment of autoimmune diseases. The provided data and protocols offer a valuable resource for researchers and drug development professionals working with this molecule. Further investigation into its clinical efficacy and long-term safety is ongoing.

References

Application Notes and Protocols for AMG 714 In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG 714, also known as ordesekimab and PRV-015, is a fully human monoclonal antibody that targets Interleukin-15 (IL-15).[1][2] IL-15 is a pro-inflammatory cytokine that plays a crucial role in the activation and proliferation of various immune cells, including natural killer (NK) cells and T cells.[3][4] By binding to IL-15, AMG 714 effectively blocks its interaction with the IL-2/IL-15 receptor beta subunit (CD122) and the common gamma chain (γc), thereby inhibiting downstream signaling pathways.[1][2][5] These application notes provide detailed protocols for in vitro cell-based assays to characterize the biological activity of AMG 714.

Mechanism of Action

AMG 714 specifically binds to IL-15, preventing its association with the shared IL-2Rβ and common γ chain of the IL-15 receptor complex.[1][2] This blockade inhibits the activation of intracellular signaling cascades, most notably the JAK-STAT pathway. A key downstream event that is inhibited is the phosphorylation of STAT5, a critical transcription factor for the expression of genes involved in cell survival, proliferation, and activation.[6]

Data Presentation

The following tables summarize quantitative data from in vitro studies assessing the activity of AMG 714.

Table 1: In Vitro Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay with Ordesekimab (AMG 714) [1][5]

Cell TypeTreatmentOutcome
Human Peripheral Blood Mononuclear Cells (PBMCs)Ordesekimab (lots with 4.7-10.6% high mannose content) + recombinant human IL-15No significant ADCC activity against monocytes observed.[1]
Primary B-cells (as targets)Anti-CD20 (positive control)Induced cytotoxicity.[5]
Primary Monocytes (as targets)OrdesekimabNo significant cytotoxicity observed.[5]

Table 2: Inhibition of IL-15-Mediated Signaling by AMG 714 [6]

Cell TypeStimulationAMG 714 ConcentrationOutcome
Human Natural Killer (NK) cellsIL-15 (30 ng/ml)Various concentrationsInhibition of CD69 expression.
Whole blood incubated with IL15Ra-CHO cellsIL-15 trans-presentationVarious concentrationsPrevention of STAT5 phosphorylation in NK cells.

Experimental Protocols

Inhibition of IL-15-Induced STAT5 Phosphorylation in Human PBMCs

This assay measures the ability of AMG 714 to block IL-15-induced phosphorylation of STAT5 in peripheral blood mononuclear cells (PBMCs) by flow cytometry.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • AMG 714

  • Isotype control antibody

  • Recombinant Human IL-15 (rhIL-15)

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • Fixation/Permeabilization Buffer

  • Fluorochrome-conjugated anti-human CD3, CD56, and phospho-STAT5 (pSTAT5) antibodies

Protocol:

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Plating: Resuspend PBMCs in RPMI 1640 with 10% FBS and plate at a density of 1 x 10^6 cells/well in a 96-well U-bottom plate.

  • Antibody Pre-incubation: Add serial dilutions of AMG 714 or isotype control antibody to the wells. Incubate for 1 hour at 37°C.

  • IL-15 Stimulation: Add rhIL-15 to a final concentration of 50 ng/mL to all wells except for the unstimulated control. Incubate for 15 minutes at 37°C.

  • Fixation: Fix the cells by adding a fixation buffer for 20 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize using a permeabilization buffer for 30 minutes at 4°C.

  • Staining: Stain the cells with a cocktail of fluorochrome-conjugated anti-CD3, anti-CD56, and anti-pSTAT5 antibodies for 30-60 minutes at 4°C in the dark.

  • Flow Cytometry Analysis: Wash the cells and resuspend in PBS. Acquire data on a flow cytometer. Analyze the median fluorescence intensity (MFI) of pSTAT5 in the NK cell (CD3-CD56+) and T cell (CD3+CD56-) populations.

Inhibition of IL-15-Induced NK Cell Activation (CD69 Expression)

This assay assesses the ability of AMG 714 to inhibit IL-15-induced upregulation of the early activation marker CD69 on NK cells.

Materials:

  • Human Natural Killer (NK) cells (isolated from PBMCs)

  • AMG 714

  • Isotype control antibody

  • Recombinant Human IL-15 (rhIL-15)

  • RPMI 1640 medium supplemented with 10% FBS

  • Phosphate Buffered Saline (PBS)

  • Fluorochrome-conjugated anti-human CD56 and CD69 antibodies

Protocol:

  • NK Cell Isolation: Isolate NK cells from healthy donor PBMCs using a negative selection kit.

  • Cell Plating: Plate isolated NK cells at a density of 2 x 10^5 cells/well in a 96-well flat-bottom plate in RPMI 1640 with 10% FBS.

  • Antibody Pre-incubation: Add serial dilutions of AMG 714 or isotype control antibody to the wells. Incubate for 1 hour at 37°C.

  • IL-15 Stimulation: Add rhIL-15 to a final concentration of 30 ng/mL.[6] Incubate for 18-24 hours at 37°C.

  • Staining: Harvest the cells and stain with fluorochrome-conjugated anti-CD56 and anti-CD69 antibodies for 30 minutes at 4°C in the dark.

  • Flow Cytometry Analysis: Wash the cells and acquire data on a flow cytometer. Analyze the percentage of CD69+ cells within the CD56+ NK cell population.

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This assay evaluates the potential for AMG 714 to induce ADCC against IL-15Rα-expressing target cells. Based on published data, AMG 714 is not expected to have ADCC activity.[1][5] This protocol serves as a method for verification.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) as effector cells

  • IL-15Rα expressing target cells (e.g., monocytes within the PBMC population)

  • AMG 714

  • Isotype control antibody

  • Anti-CD20 antibody (positive control for B-cell lysis)

  • Recombinant Human IL-15 (rhIL-15)

  • RPMI 1640 medium supplemented with 10% FBS

  • Cell viability dye (e.g., 7-AAD or a live/dead fixable dye)

  • Fluorochrome-conjugated anti-human CD14 (for monocytes) and CD19 (for B-cells) antibodies

Protocol:

  • PBMC Isolation: Isolate PBMCs from healthy donors.

  • Cell Plating: Plate PBMCs at a density of 5 x 10^5 cells/well in a 96-well U-bottom plate.

  • Antibody Addition: Add serial dilutions of AMG 714, isotype control, or anti-CD20 antibody.

  • IL-15 Co-culture: Add rhIL-15 to a final concentration of 500 pg/mL to mimic the inflammatory environment and promote the formation of the IL-15/IL-15Rα complex on target cells.[5]

  • Incubation: Incubate the plate for 4-6 hours at 37°C.

  • Staining: Add the cell viability dye and fluorochrome-conjugated antibodies against CD14 and CD19. Incubate for 30 minutes at 4°C in the dark.

  • Flow Cytometry Analysis: Acquire data on a flow cytometer. Analyze the percentage of dead cells within the target cell populations (CD14+ monocytes for AMG 714 and isotype control, and CD19+ B-cells for the anti-CD20 positive control).

Visualizations

IL15_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL15Ra IL-15Rα IL2Rb IL-2/15Rβ IL15Ra->IL2Rb gc γc IL2Rb->gc JAK1 JAK1 IL2Rb->JAK1 Activates JAK3 JAK3 gc->JAK3 Activates IL15 IL-15 IL15->IL15Ra Binds AMG714 AMG 714 AMG714->IL15 Binds & Blocks STAT5 STAT5 JAK1->STAT5 Phosphorylates JAK3->STAT5 Phosphorylates pSTAT5 pSTAT5 STAT5->pSTAT5 Gene_Expression Gene Expression (Proliferation, Survival, Activation) pSTAT5->Gene_Expression Dimerizes & Translocates

Caption: AMG 714 blocks IL-15 signaling pathway.

pSTAT5_Assay_Workflow Isolate_PBMCs 1. Isolate PBMCs Plate_Cells 2. Plate Cells Isolate_PBMCs->Plate_Cells Add_AMG714 3. Add AMG 714/ Isotype Control Plate_Cells->Add_AMG714 Stimulate_IL15 4. Stimulate with rhIL-15 Add_AMG714->Stimulate_IL15 Fix_Perm 5. Fix and Permeabilize Stimulate_IL15->Fix_Perm Stain_Abs 6. Stain with Antibodies (CD3, CD56, pSTAT5) Fix_Perm->Stain_Abs FACS_Analysis 7. Flow Cytometry Analysis Stain_Abs->FACS_Analysis

Caption: Workflow for pSTAT5 inhibition assay.

ADCC_Assay_Workflow Isolate_PBMCs 1. Isolate PBMCs (Effector & Target Cells) Plate_Cells 2. Plate Cells Isolate_PBMCs->Plate_Cells Add_Antibodies 3. Add AMG 714/ Controls Plate_Cells->Add_Antibodies Add_IL15 4. Add rhIL-15 Add_Antibodies->Add_IL15 Incubate 5. Incubate (4-6 hours) Add_IL15->Incubate Stain_Cells 6. Stain for Viability & Cell Markers Incubate->Stain_Cells FACS_Analysis 7. Flow Cytometry Analysis Stain_Cells->FACS_Analysis

Caption: Workflow for ADCC assay.

References

Application Notes and Protocols for Ordesekimab Clinical Trials in Non-Responsive Celiac Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical trial design and experimental protocols for the investigation of ordesekimab (formerly PRV-015 and AMG 714) in adult patients with non-responsive celiac disease (NRCD). Ordesekimab is a fully human monoclonal antibody that targets interleukin-15 (IL-15), a key cytokine implicated in the inflammatory cascade of celiac disease.

Mechanism of Action of Ordesekimab

Ordesekimab functions by binding to and neutralizing interleukin-15 (IL-15). In celiac disease, IL-15 is overexpressed in the intestinal mucosa and plays a critical role in the activation and proliferation of intraepithelial lymphocytes (IELs), which are key mediators of the epithelial damage characteristic of the disease. By blocking IL-15, ordesekimab aims to reduce the activation of these cytotoxic T cells, thereby mitigating intestinal inflammation and mucosal injury.

IL-15 Signaling Pathway in Celiac Disease

Clinical_Trial_Workflow Figure 2. Generalized Experimental Workflow for Ordesekimab Clinical Trials in NRCD Screening Screening Baseline_Assessments Baseline_Assessments Screening->Baseline_Assessments Inclusion/Exclusion Criteria Met Randomization Randomization Baseline_Assessments->Randomization Eligible Participants Treatment_Period Treatment_Period Randomization->Treatment_Period Ordesekimab Doses or Placebo Endpoint_Assessments Endpoint_Assessments Treatment_Period->Endpoint_Assessments Follow_up Follow_up Endpoint_Assessments->Follow_up Data_Analysis Data_Analysis Follow_up->Data_Analysis

Application Notes and Protocols for Measuring AMG 714 Efficacy in Clinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for measuring the efficacy of AMG 714, an anti-interleukin-15 (IL-15) monoclonal antibody, in clinical studies. The protocols are based on findings from clinical trials in celiac disease and rheumatoid arthritis.

Introduction to AMG 714 and its Mechanism of Action

AMG 714, also known as ordesekimab or PRV-015, is a fully human immunoglobulin G1-kappa (IgG1κ) monoclonal antibody that targets and neutralizes interleukin-15 (IL-15).[1][2][3] IL-15 is a pro-inflammatory cytokine that plays a crucial role in the development and activation of natural killer (NK) cells and T cells.[4][5] By binding to IL-15, AMG 714 inhibits its interaction with the IL-2Rβ and common γ chain of the IL-15 receptor complex, thereby blocking downstream signaling pathways.[1][3] This mechanism of action makes AMG 714 a potential therapeutic agent for autoimmune and inflammatory diseases where IL-15 is implicated in the pathophysiology, such as celiac disease and rheumatoid arthritis.[4][6][7]

Signaling Pathway of IL-15 and Inhibition by AMG 714

IL15_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell / NK-Cell APC APC IL-15Rα IL-15Rα IL-2/15Rβ IL-2/15Rβ IL-15Rα->IL-2/15Rβ γc γc IL-15Rα->γc T-Cell T-Cell / NK-Cell JAK1 JAK1 IL-2/15Rβ->JAK1 JAK3 JAK3 γc->JAK3 STAT3/5 STAT3/5 JAK1->STAT3/5 JAK3->STAT3/5 p-STAT3/5 p-STAT3/5 STAT3/5->p-STAT3/5 Proliferation Cell Proliferation & Survival p-STAT3/5->Proliferation IL-15 IL-15 IL-15->IL-15Rα trans-presentation AMG 714 AMG 714 AMG 714->IL-15

Caption: IL-15 signaling pathway and the inhibitory action of AMG 714.

Measuring AMG 714 Efficacy in Celiac Disease

Clinical trials have evaluated the efficacy of AMG 714 in patients with celiac disease, including those with non-responsive celiac disease and refractory celiac disease type II.

Phase 2a Study in Celiac Disease with Gluten Challenge

This study assessed the efficacy and safety of AMG 714 in attenuating the effects of gluten exposure in adults with controlled celiac disease.[8][9][10]

Celiac_Gluten_Challenge_Workflow Screening Screening (18-80 years, confirmed CeD, GFD ≥12 months) Randomization Randomization (1:1:1) Screening->Randomization AMG_150 AMG 714 (150 mg SC) Randomization->AMG_150 AMG_300 AMG 714 (300 mg SC) Randomization->AMG_300 Placebo Placebo (SC) Randomization->Placebo Treatment Treatment Period (10 weeks) - 6 doses every 2 weeks - Gluten Challenge AMG_150->Treatment AMG_300->Treatment Placebo->Treatment Efficacy_Assessment Efficacy Assessment (Week 12) - Endoscopy & Biopsy - Symptom Scores - Serology Treatment->Efficacy_Assessment Follow_up Follow-up (Week 16) Efficacy_Assessment->Follow_up

Caption: Workflow for the Phase 2a gluten challenge study in celiac disease.

Inclusion Criteria:

  • Age 18-80 years.[8][9]

  • Confirmed diagnosis of celiac disease.[8][9]

  • Adherence to a gluten-free diet for at least 12 months.[8][9]

Treatment Regimen:

  • Patients were randomized to receive subcutaneous injections of AMG 714 (150 mg or 300 mg) or placebo every 2 weeks for 10 weeks (a total of six doses).[8][9]

  • A gluten challenge was administered during the treatment period.[10]

Efficacy Endpoints:

  • Primary Endpoint: Percentage change from baseline to week 12 in the villous height-to-crypt depth (VHCD) ratio.[4][8][9]

  • Secondary Endpoints:

    • Density of CD3-positive intraepithelial lymphocytes (IELs).[8][9]

    • Clinical symptoms measured by the Gastrointestinal Symptom Rating Scale (GSRS), Celiac Disease GSRS (CeD-GSRS), and Bristol Stool Form Scale (BSFS).[8][9]

    • Changes in anti-tissue transglutaminase (tTG) and anti-deamidated gliadin peptide (DGP) antibody titers.[8][9]

EndpointPlacebo (n=20)AMG 714 150 mg (n=22)AMG 714 300 mg (n=22)
Change in VHCD Ratio (%) --2.49 (p=0.73 vs placebo)6.39 (p=0.34 vs placebo)
Change in CD3+ IEL Density (%) Increase-14.32 (nominal p=0.47 vs placebo)-41.24 (nominal p=0.03 vs placebo)
Diarrhea (BSFS) -Nominal p=0.01 vs placeboNominal p=0.0002 vs placebo
Anti-tTG & Anti-DGP Antibodies IncreasedNo significant differenceNo significant difference
Data from a Phase 2a study in adults with celiac disease exposed to a gluten challenge.[8][9]
Phase 2a Study in Refractory Celiac Disease Type II (RCD-II)

This study evaluated the efficacy and safety of AMG 714 in patients with RCD-II, a rare and serious form of celiac disease.[6][11]

Inclusion Criteria:

  • Confirmed diagnosis of RCD-II.[6][11]

  • Greater than 20% aberrant IELs as assessed by flow cytometry.[11]

  • On a gluten-free diet for at least 6 months.[11]

Treatment Regimen:

  • Patients were randomized (2:1) to receive intravenous infusions of AMG 714 (8 mg/kg) or placebo.[6]

  • Seven doses were administered over 10 weeks.[6]

Efficacy Endpoints:

  • Primary Endpoint: Change in the proportion of aberrant IELs from baseline to week 12.[6][11]

  • Secondary Endpoints:

    • Change in Marsh score.[6]

    • Change in VHCD ratio.[6]

    • Change in total IEL count.[6]

    • Symptom improvement (e.g., diarrhea assessed by BSFS, GSRS).[6]

EndpointPlacebo (n=9)AMG 714 (n=19)
Change in Aberrant IELs (%) --4.85 (p=0.75 vs placebo)
Change in Marsh Score -0.09 (nominal p=0.92 vs placebo)
Change in VHCD Ratio (%) -10.67 (nominal p=0.66 vs placebo)
Change in Total IEL Count (%) --12.73 (nominal p=0.69 vs placebo)
Diarrhea (BSFS) Increased from 22% to 44%Decreased from 53% to 37% (nominal p=0.0008 vs placebo)
Data from a Phase 2a study in patients with refractory celiac disease type 2.[6]

Measuring AMG 714 Efficacy in Rheumatoid Arthritis

A Phase II study evaluated the efficacy of AMG 714 in patients with active rheumatoid arthritis (RA).[12][13]

Experimental Protocol

RA_Workflow Screening Screening (Active RA, failed ≥1 DMARD) Randomization Randomization Screening->Randomization AMG_280 AMG 714 (280 mg) Randomization->AMG_280 Placebo Placebo Randomization->Placebo Treatment Treatment Period (12 weeks) AMG_280->Treatment Placebo->Treatment Efficacy_Assessment Efficacy Assessment (Week 14) - ACR20/50/70 Treatment->Efficacy_Assessment Follow_up Observational Period (3 months) Efficacy_Assessment->Follow_up

Caption: Workflow for the Phase II study in rheumatoid arthritis.

Inclusion Criteria:

  • Patients with active rheumatoid arthritis.

  • Had previously failed treatment with at least one disease-modifying antirheumatic drug (DMARD).

Treatment Regimen:

  • Twelve-week treatment period with AMG 714.[13]

Efficacy Endpoints:

  • American College of Rheumatology (ACR) response rates (ACR20, ACR50, ACR70) at week 14.

Quantitative Data Summary
ACR Response at Week 14Placebo (n=58)AMG 714 280 mg (n=55)
ACR50 36% (21 of 58)53% (29 of 55)
ACR70 21% (12 of 58)25% (14 of 55)
Data from a Phase II study in patients with active rheumatoid arthritis.

Safety and Tolerability

Across the clinical trials, AMG 714 has been generally well-tolerated.[14] In the celiac disease study with gluten challenge, treatment-emergent adverse events occurred in a high percentage of patients in both the AMG 714 and placebo groups, with gastrointestinal disorders and injection site reactions being the most common.[8][9] In the RCD-II study, the most common adverse event in the AMG 714 group was nasopharyngitis.[6] No serious adverse events were reported in the gluten challenge study.[8]

Conclusion

The measurement of AMG 714 efficacy in clinical studies relies on a combination of histological, serological, and patient-reported outcomes. In celiac disease, key efficacy measures include changes in intestinal morphology (VHCD ratio), intraepithelial lymphocyte density, and clinical symptoms. In rheumatoid arthritis, the primary efficacy endpoints are the ACR response rates. These protocols and data provide a framework for designing and evaluating future clinical trials of AMG 714 and other IL-15 targeted therapies.

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for the full clinical study protocols. For complete and detailed information, please refer to the original study publications and clinical trial records.

References

Application Notes and Protocols for Flow Cytometry Analysis of Intraepithelial Lymphocytes with AMG 714 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG 714, a human monoclonal antibody, targets interleukin-15 (IL-15), a key cytokine implicated in the pathogenesis of celiac disease.[1] Overexpression of IL-15 in the intestinal epithelium is a hallmark of celiac disease, driving the proliferation and activation of intraepithelial lymphocytes (IELs), which contribute to mucosal injury.[1] AMG 714, also known as ordesekimab or PRV-015, is being investigated for its potential to mitigate the inflammatory cascade in celiac disease by blocking IL-15 signaling.[1] This document provides detailed protocols for the analysis of IELs from human duodenal biopsies using flow cytometry, a critical method for assessing the pharmacodynamic effects of AMG 714 in clinical trials.

Mechanism of Action of AMG 714

AMG 714 is a fully human immunoglobulin G1-kappa (IgG1κ) anti-interleukin (IL)-15 monoclonal antibody.[1] Its primary mechanism of action involves binding to IL-15 and inhibiting its interaction with the IL-2Rβ and common γ chain of the IL-15 receptor complex.[1] This blockade prevents the downstream signaling that promotes the survival, proliferation, and activation of IELs.[2] In refractory celiac disease type II (RCD-II), a severe complication, there is an expansion of aberrant IELs.[3][4] These are characterized as surface CD3-negative but intracellularly CD3-positive (sCD3-, icCD3+).[5] Flow cytometry is the gold standard for identifying and quantifying these aberrant IELs.[5]

AMG714_Mechanism cluster_APC Antigen Presenting Cell (APC) cluster_IEL Intraepithelial Lymphocyte (IEL) APC APC IL15 IL-15 APC->IL15 Presents IL15Ra IL-15Rα IEL IEL IL2Rb IL-2Rβ Proliferation IEL Proliferation & Activation IL2Rb->Proliferation gamma_c γc gamma_c->Proliferation IL15->IL2Rb IL15->gamma_c AMG714 AMG 714 AMG714->IL15 Binds & Blocks IEL_Gating_Strategy Start Total Events Gate1 Singlets (FSC-A vs FSC-H) Start->Gate1 Gate2 Live Cells (Viability Dye vs FSC-A) Gate1->Gate2 Gate3 Lymphocytes (SSC-A vs FSC-A) Gate2->Gate3 Gate4 CD45+ Leukocytes Gate3->Gate4 Gate5 CD3+ T-cells Gate4->Gate5 CD3 vs SSC-A Gate7 sCD3- IELs Gate4->Gate7 CD3 vs SSC-A Gate6 TCRγδ+ IELs Gate5->Gate6 TCRγδ vs CD3 Gate8 icCD3+ Aberrant IELs Gate7->Gate8 Intracellular CD3 vs SSC-A Clinical_Trial_Workflow cluster_Screening Screening & Enrollment cluster_Treatment Treatment Phase cluster_Endpoint Endpoint Assessment PatientScreening Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent PatientScreening->InformedConsent BaselineBiopsy Baseline Duodenal Biopsy InformedConsent->BaselineBiopsy Randomization Randomization BaselineBiopsy->Randomization Treatment_AMG714 AMG 714 Administration Randomization->Treatment_AMG714 Treatment_Placebo Placebo Administration Randomization->Treatment_Placebo EndofTreatmentBiopsy End of Treatment Biopsy Treatment_AMG714->EndofTreatmentBiopsy Treatment_Placebo->EndofTreatmentBiopsy IEL_Isolation IEL Isolation EndofTreatmentBiopsy->IEL_Isolation FlowCytometry Flow Cytometry Analysis IEL_Isolation->FlowCytometry DataAnalysis Data Analysis (Change in IEL populations) FlowCytometry->DataAnalysis

References

DPA-714: Application Notes and Protocols for a High-Affinity TSPO Ligand

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

DPA-714 is a synthetic, high-affinity ligand for the 18 kDa Translocator Protein (TSPO), an outer mitochondrial membrane protein.[1][2][3] Upregulation of TSPO is associated with neuroinflammation, gliosis, and certain cancers, making it a valuable biomarker for a range of pathological conditions.[2][4][5][6] DPA-714, particularly in its radiolabeled form ([18F]DPA-714), has emerged as a key research tool for in vivo imaging of TSPO expression using Positron Emission Tomography (PET).[1][3][7]

This document provides detailed application notes and experimental protocols for the use of DPA-714 in research settings, with a focus on its application in neuroinflammation imaging and cancer research.

Physicochemical and Pharmacological Properties

DPA-714 is a pyrazolopyrimidine acetamide derivative designed for high specificity and affinity for TSPO.[2] Its structure allows for efficient radiofluorination, producing [18F]DPA-714 for PET imaging applications.[2][8]

Mechanism of Action

DPA-714 exerts its effects by binding to the TSPO. In the central nervous system, TSPO is minimally expressed in healthy tissue but is significantly upregulated in activated microglia and astrocytes during neuroinflammation.[2][9] This upregulation provides a molecular target for imaging inflammatory processes associated with various neurological disorders.[4][7][10] The binding of DPA-714 to TSPO can also stimulate the synthesis of neurosteroids, such as pregnenolone, which have neuroprotective effects.[2][8][11] In cancer, TSPO is often overexpressed in tumor cells, particularly in gliomas, and is associated with tumor progression and proliferation.[5][6]

Below is a diagram illustrating the proposed signaling pathway of DPA-714.

DPA714_Signaling_Pathway cluster_cell Cell (e.g., Activated Microglia, Cancer Cell) cluster_mito Mitochondrion TSPO TSPO Cholesterol Cholesterol TSPO->Cholesterol Facilitates VDAC VDAC ANT ANT P450scc P450scc Cholesterol->P450scc Transport Pregnenolone Pregnenolone P450scc->Pregnenolone Conversion Neuroprotection Neuroprotection/ Neurosteroid Effects Pregnenolone->Neuroprotection Leads to DPA714 DPA-714 DPA714->TSPO Binds

Caption: Proposed mechanism of DPA-714 action via TSPO binding.

Quantitative Data

The following tables summarize the key quantitative data for DPA-714 and related compounds.

Table 1: In Vitro Binding Affinities for TSPO
CompoundKi (nM)Radioligand UsedTissue SourceReference
DPA-714 7.0 ± 0.4[3H]PK11195Rat Kidney[3][8][11]
DPA-7134.7 ± 0.2[3H]PK11195Rat Kidney[8][11]
PK111959.3 ± 0.5[3H]PK11195Rat Kidney[8][11]
Table 2: [18F]DPA-714 Radiosynthesis and Properties
ParameterValueReference
Radiochemical Yield16% (non-decay-corrected)[2][8]
Specific Activity270 GBq/µmol[2][8]
Total Synthesis Time40 min[8][11]
PrecursorTosylate derivative of DPA-714[8][11]

Experimental Protocols

Detailed protocols for key applications of DPA-714 are provided below.

Protocol 1: In Vitro TSPO Binding Assay (Competitive)

This protocol is for determining the binding affinity of a test compound for TSPO by competing with a radiolabeled ligand.

Materials:

  • Rat kidney tissue (or other TSPO-rich tissue)

  • [3H]PK11195 (radioligand)

  • DPA-714 (as a reference compound)

  • Test compound

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Bovine Serum Albumin (BSA)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Cell harvester

Procedure:

  • Membrane Preparation:

    • Homogenize rat kidney tissue in ice-cold Tris-HCl buffer.

    • Centrifuge the homogenate at low speed to remove debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in fresh buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • In a 96-well plate or microcentrifuge tubes, add the following in order:

      • Tris-HCl buffer with BSA.

      • A fixed concentration of [3H]PK11195 (typically at or below its Kd).

      • Increasing concentrations of the test compound or DPA-714 (for a standard curve).

      • Membrane preparation.

    • For non-specific binding, add a high concentration of unlabeled PK11195 or DPA-714.

    • Incubate at room temperature for a specified time (e.g., 60-90 minutes).

  • Filtration and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a beta counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

InVitro_Binding_Workflow MembranePrep Membrane Preparation (from TSPO-rich tissue) AssaySetup Assay Setup (Radioligand, Competitor, Membranes) MembranePrep->AssaySetup Incubation Incubation AssaySetup->Incubation Filtration Rapid Filtration (Separates bound from free) Incubation->Filtration Counting Scintillation Counting Filtration->Counting DataAnalysis Data Analysis (IC50 and Ki determination) Counting->DataAnalysis

Caption: Workflow for an in vitro competitive binding assay.

Protocol 2: In Vivo PET Imaging with [18F]DPA-714 in Rodent Models

This protocol outlines the general procedure for performing PET imaging in animal models of neuroinflammation or cancer.

Materials:

  • [18F]DPA-714 (synthesized and purified)

  • Animal model (e.g., rat with quinolinic acid-induced lesion, APP/PS1 mouse, glioma-bearing rat)[5][7][10]

  • Anesthesia (e.g., isoflurane)

  • Small animal PET/CT or PET/MR scanner

  • Catheter for intravenous injection

  • (Optional) Blocking agents: unlabeled DPA-714 or PK11195

Procedure:

  • Animal Preparation:

    • Anesthetize the animal and maintain anesthesia throughout the imaging session.

    • Position the animal on the scanner bed.

    • Insert a catheter into a tail vein for radiotracer injection.

  • Radiotracer Injection:

    • Inject a bolus of [18F]DPA-714 (typically 7-10 MBq for mice) through the tail vein catheter.[12]

  • PET Data Acquisition:

    • Start a dynamic PET scan immediately after injection, acquiring data for 60-90 minutes.[13][14]

    • Alternatively, for static imaging, acquire data for a specific time window (e.g., 10-20 minutes) at a later time point (e.g., 60-120 minutes post-injection).[14]

  • (Optional) Specificity Confirmation:

    • In a separate cohort of animals, pre-treat with an unlabeled blocking agent (e.g., 1 mg/kg DPA-714 or 5 mg/kg PK11195) 15-30 minutes before [18F]DPA-714 injection to confirm TSPO-specific binding.[2][8][15]

    • Alternatively, perform a displacement study by injecting the blocking agent during the dynamic scan (e.g., at 30 minutes post-injection).[16]

  • Image Reconstruction and Analysis:

    • Reconstruct the PET data using an appropriate algorithm (e.g., MLEM or OSEM).

    • Co-register the PET images with anatomical images (CT or MRI) if available.

    • Define regions of interest (ROIs) on the images (e.g., lesion site, contralateral healthy tissue, whole brain).[4]

    • Generate time-activity curves (TACs) for each ROI.

    • Quantify radiotracer uptake, for example, as a percentage of the injected dose per gram of tissue (%ID/g) or by using kinetic modeling to determine the distribution volume (VT) or binding potential (BPND).[9][17]

PET_Imaging_Workflow AnimalPrep Animal Preparation (Anesthesia, Positioning) RadiotracerInject [18F]DPA-714 Injection (Intravenous) AnimalPrep->RadiotracerInject PETScan PET Data Acquisition (Dynamic or Static) RadiotracerInject->PETScan ImageRecon Image Reconstruction and Co-registration PETScan->ImageRecon ROI_Analysis Region of Interest (ROI) Analysis ImageRecon->ROI_Analysis Quantification Quantification (%ID/g, V_T, BP_ND) ROI_Analysis->Quantification

Caption: General workflow for an in vivo PET imaging study.

Applications

Neuroinflammation Imaging

[18F]DPA-714 is a sensitive tool for imaging neuroinflammation in a variety of neurological and psychiatric disorders. Studies have successfully used it to visualize microglial activation in models of:

  • Epilepsy: To study spatiotemporal changes in neuroinflammation following status epilepticus.[10]

  • Hepatic Encephalopathy: To quantify neuroinflammation load and distribution.[4]

  • Alzheimer's Disease: To monitor disease progression in transgenic mouse models.[1][7]

  • Parkinson's Disease: To detect early glial activation.[17]

  • Stroke: To track the inflammatory response post-ischemia.[16]

  • Fibromyalgia: To investigate the neuroinflammatory basis of the condition in human patients.[9]

Cancer Imaging and Research

TSPO is overexpressed in various cancers, making DPA-714 a promising agent for tumor imaging and characterization.

  • Glioma: [18F]DPA-714 PET can effectively visualize intracranial gliomas and differentiate tumor tissue from healthy brain.[5][6][18] The signal originates from both the cancer cells and activated microglia/macrophages within the tumor microenvironment.[18]

  • Breast Cancer: Pilot studies are exploring the use of [18F]DPA-714 to image tumor-associated macrophages in triple-negative breast cancer, which could help stratify patients for immunotherapy.[19]

The logical relationship between TSPO expression, DPA-714 binding, and disease detection is illustrated below.

Logical_Relationship Pathology Pathological Condition (e.g., Neuroinflammation, Cancer) TSPO_Up TSPO Upregulation (in Activated Microglia/Tumor Cells) Pathology->TSPO_Up Causes DPA714_Binding [18F]DPA-714 Binding TSPO_Up->DPA714_Binding Allows PET_Signal Increased PET Signal DPA714_Binding->PET_Signal Results in Detection In Vivo Detection & Quantification of Disease State PET_Signal->Detection Enables

Caption: Logical flow from pathology to detection using DPA-714.

Conclusion

DPA-714 is a versatile and powerful tool for researchers in neuroscience and oncology. Its high affinity and specificity for TSPO, combined with the favorable characteristics of its 18F-labeled counterpart for PET imaging, enable the in vivo visualization and quantification of neuroinflammation and cancer. The protocols and data presented here provide a comprehensive guide for the effective application of DPA-714 in preclinical and clinical research.

References

Application Notes and Protocols for [18F]DPA-714 PET Imaging in Human Subjects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[18F]DPA-714 is a second-generation radioligand for Positron Emission Tomography (PET) that targets the 18 kDa translocator protein (TSPO). TSPO is upregulated in activated microglia and astrocytes, making [18F]DPA-714 a valuable biomarker for imaging neuroinflammation in a variety of neurological and psychiatric disorders.[1][2] These application notes provide a detailed protocol for conducting [18F]DPA-714 PET imaging studies in human subjects, from subject selection to data analysis.

Subject Selection and Preparation

A critical consideration for studies involving second-generation TSPO radioligands like [18F]DPA-714 is the influence of a single nucleotide polymorphism (rs6971) in the TSPO gene. This polymorphism leads to three different binding affinity phenotypes: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).[3][4] It is highly recommended to genotype subjects prior to enrollment to ensure proper interpretation of the imaging data.[5][6]

Protocol for Subject Screening:

  • Informed Consent: Obtain written informed consent from all participants before any study-related procedures.

  • Medical History and Physical Examination: Perform a thorough medical history and physical examination to ensure subjects are in good health and meet the inclusion/exclusion criteria of the specific study.

  • TSPO Genotyping (rs6971):

    • Collect a blood or saliva sample for genetic analysis.

    • Perform genotyping for the rs6971 polymorphism to classify subjects as HAB, MAB, or LAB.[3][4] Note that the distribution of these genotypes can vary across different ethnic populations.[4]

  • Subject Instructions:

    • Instruct subjects to fast for at least 4-6 hours prior to the PET scan to ensure stable metabolic conditions.

    • Water intake is permitted.

    • A review of concomitant medications should be conducted, as some drugs may interfere with [18F]DPA-714 binding.

Radiotracer Administration and PET Scan Acquisition

Radiotracer:

  • Radioligand: [18F]DPA-714

  • Injected Dose: A typical intravenous bolus injection of 195-250 MBq.[7][8]

  • Administration: Administer as an intravenous bolus over approximately 30-60 seconds.[9]

PET Scan Protocol:

  • Patient Positioning: Position the subject comfortably in the PET scanner with their head stabilized to minimize motion artifacts.

  • Transmission Scan: Perform a transmission scan for attenuation correction using a CT or 137Cs source prior to the injection of the radiotracer.[9][10]

  • Dynamic Emission Scan:

    • Start the dynamic PET scan acquisition simultaneously with the intravenous bolus injection of [18F]DPA-714.

    • Acquire data for a total of 90-150 minutes.[3][7]

    • A typical framing schedule for a 90-minute scan is:

      • 4 x 15 seconds

      • 4 x 30 seconds

      • 2 x 60 seconds

      • 5 x 120 seconds

      • 3 x 300 seconds

      • 6 x 600 seconds[10]

Data Analysis

The quantification of [18F]DPA-714 binding can be performed using either arterial plasma input models or reference tissue models.

1. Arterial Plasma Input Based Quantification:

This method is considered the gold standard for quantitative analysis and involves the collection of arterial blood samples throughout the scan.

Protocol for Arterial Blood Sampling and Analysis:

  • Arterial Catheterization: Place a catheter in the radial artery for blood sampling.[11]

  • Blood Sampling:

    • Collect arterial blood samples manually or using an automated blood sampling system.[11]

    • A typical manual sampling schedule would be: frequent samples in the first few minutes (e.g., every 10-15 seconds for the first 2 minutes), followed by less frequent samples at increasing intervals for the remainder of the scan.

  • Metabolite Analysis:

    • Determine the fraction of unchanged [18F]DPA-714 in plasma over time, as the presence of radiometabolites can affect the accuracy of the input function.[7]

    • Plasma samples are typically analyzed using high-performance liquid chromatography (HPLC).

  • Kinetic Modeling:

    • Use the metabolite-corrected arterial plasma input function to fit the time-activity curves (TACs) from different brain regions of interest (ROIs) to a kinetic model.

    • The two-tissue compartment model (2TCM) is often the preferred model for [18F]DPA-714.[12]

    • The primary outcome measure is the total volume of distribution (VT), which reflects the total binding of the radiotracer in the tissue.

2. Reference Tissue Based Quantification:

This approach avoids the need for invasive arterial blood sampling by using a region in the brain with negligible specific binding as a reference.

Protocol for Reference Tissue Modeling:

  • Reference Region Selection:

    • The cerebellum is often used as a reference region for [18F]DPA-714 studies.[13]

    • Alternatively, a pseudo-reference region can be generated using supervised cluster analysis (SVCA).[8]

  • Kinetic Modeling:

    • The Simplified Reference Tissue Model (SRTM) is a commonly used model for this purpose.[14][15]

    • The primary outcome measure is the binding potential (BPND), which is an index of the specific binding of the radiotracer.

3. Standardized Uptake Value (SUV):

While full kinetic modeling is preferred, the Standardized Uptake Value (SUV) can be used as a simpler, semi-quantitative measure.

Calculation of SUV:

SUV = [Tissue Radioactivity Concentration (MBq/mL)] / [Injected Dose (MBq) / Body Weight (kg)][16]

It's important to note that SUV can be influenced by various factors, including uptake time and body composition.[17] Therefore, it is crucial to standardize the imaging protocol when using SUV for comparisons.

Image Reconstruction and Correction

  • Image Reconstruction: Reconstruct the PET data using an iterative algorithm such as Ordered Subset Expectation Maximization (OSEM).[18][19]

  • Corrections: Apply corrections for attenuation, scatter, random coincidences, and radioactive decay.

Quantitative Data Summary

The following tables summarize quantitative data from [18F]DPA-714 PET studies in human subjects. These values can serve as a reference for researchers planning and interpreting their own studies.

Table 1: [18F]DPA-714 Total Volume of Distribution (VT) in Healthy Controls (High-Affinity Binders)

Brain RegionVT (mL/cm³)Reference
Frontal Cortex4.5 ± 0.6[7]
Temporal Cortex4.8 ± 0.7[7]
Parietal Cortex4.6 ± 0.6[7]
Occipital Cortex4.7 ± 0.7[7]
Thalamus6.2 ± 1.0[7]
Cerebellum3.5 ± 0.5[7]

Table 2: [18F]DPA-714 Distribution Volume Ratio (DVR) in Patients with Drug-Resistant Focal Epilepsy

Brain RegionDVRReference
Epileptogenic ZoneIncreased[8]
Contralateral Healthy TissueBaseline[8]

Signaling Pathways and Experimental Workflows

TSPO Signaling in Neuroinflammation

[18F]DPA-714 targets TSPO, which is located on the outer mitochondrial membrane of activated glial cells (microglia and astrocytes).[20] While the exact signaling pathways are still under investigation, TSPO is thought to play a role in mitochondrial function, including cholesterol transport and the modulation of inflammatory responses.

TSPO_Signaling_Pathway TSPO Signaling in Neuroinflammation cluster_stimulus Neuroinflammatory Stimulus cluster_cell Activated Glial Cell (Microglia/Astrocyte) cluster_mitochondrion Mitochondrion cluster_response Cellular Response Brain Injury Brain Injury Glial Activation Glial Activation Brain Injury->Glial Activation Pathogen Pathogen Pathogen->Glial Activation Protein Aggregates Protein Aggregates Protein Aggregates->Glial Activation TSPO TSPO Upregulation Glial Activation->TSPO Phagocytosis Phagocytosis Glial Activation->Phagocytosis Tissue Repair Tissue Repair Glial Activation->Tissue Repair Cholesterol Transport Cholesterol Transport TSPO->Cholesterol Transport Mitochondrial Respiration Mitochondrial Respiration TSPO->Mitochondrial Respiration ROS ROS Production TSPO->ROS DPA714 [18F]DPA-714 Binding DPA714->TSPO Inflammatory Cytokine Release Inflammatory Cytokine Release ROS->Inflammatory Cytokine Release

Caption: TSPO signaling pathway in neuroinflammation.

Experimental Workflow for [18F]DPA-714 PET Imaging

The following diagram outlines the key steps in a typical [18F]DPA-714 PET imaging study in human subjects.

Experimental_Workflow [18F]DPA-714 PET Imaging Workflow cluster_pre_scan Pre-Scan Procedures cluster_scan PET Scan Acquisition cluster_post_scan Data Processing and Analysis Subject Recruitment Subject Recruitment Informed Consent Informed Consent Subject Recruitment->Informed Consent TSPO Genotyping TSPO Genotyping Informed Consent->TSPO Genotyping Subject Preparation Subject Preparation TSPO Genotyping->Subject Preparation Radiotracer Injection [18F]DPA-714 Injection Subject Preparation->Radiotracer Injection Dynamic PET Scan Dynamic PET Scan (90-150 min) Radiotracer Injection->Dynamic PET Scan Arterial Blood Sampling Arterial Blood Sampling (optional) Radiotracer Injection->Arterial Blood Sampling Image Reconstruction Image Reconstruction Dynamic PET Scan->Image Reconstruction Metabolite Analysis Metabolite Analysis Arterial Blood Sampling->Metabolite Analysis Kinetic Modeling Kinetic Modeling Image Reconstruction->Kinetic Modeling Metabolite Analysis->Kinetic Modeling Statistical Analysis Statistical Analysis Kinetic Modeling->Statistical Analysis

Caption: Experimental workflow for human [18F]DPA-714 PET imaging.

References

Application Note & Protocols: DPA-714 for Monitoring Neuroinflammation in Multiple Sclerosis Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Neuroinflammation is a key pathological feature of multiple sclerosis (MS), characterized by the activation of microglia and astrocytes. The 18 kDa translocator protein (TSPO), located on the outer mitochondrial membrane, is significantly upregulated in these activated glial cells, making it a prime biomarker for imaging neuroinflammatory processes. DPA-714 is a second-generation, high-affinity pyrazolopyrimidine ligand for TSPO.[1][2] When labeled with a positron-emitting radionuclide such as Fluorine-18 ([¹⁸F]DPA-714), it allows for the non-invasive, in vivo quantification and visualization of neuroinflammation using Positron Emission Tomography (PET).[3][4] This application note provides a summary of quantitative data, detailed experimental protocols, and conceptual diagrams for utilizing DPA-714 in preclinical MS models like Experimental Autoimmune Encephalomyelitis (EAE).

Quantitative Data Presentation

The following tables summarize key quantitative findings from studies using DPA-714 in models of neuroinflammation.

Table 1: DPA-714 Binding Affinity This table presents the in vitro binding affinity of DPA-714 for TSPO compared to other common ligands. A lower Kᵢ value indicates higher affinity.

CompoundBinding Affinity (Kᵢ, nM)Source Tissue
DPA-714 7.0 ± 0.4 Rat Kidney
DPA-7134.7 ± 0.2Rat Kidney
PK111959.3 ± 0.5Rat Kidney
[1][2][3][5]

Table 2: In Vivo [¹⁸F]DPA-714 Uptake in EAE Mouse Model This table shows the relative uptake of [¹⁸F]DPA-714 in brain regions of SJL/J mice with PLP-induced EAE during the acute phase, normalized to the frontal cortex.

Brain RegionEAE Mice (Normalized Uptake ± SD)Control Mice (Normalized Uptake ± SD)P-value
Cerebellum1.885 ± 0.340(Data not specified)< 0.02
Brainstem1.972 ± 0.292(Data not specified)< 0.02
[6]

Table 3: In Vivo [¹⁸F]DPA-714 Uptake in Cuprizone Mouse Model This table presents the tracer uptake, expressed as the percentage of injected dose per cubic centimeter (%ID/cc), in a demyelination model relevant to MS.

Brain Region4 Weeks Post-Cuprizone (%ID/cc ± SD)6 Weeks Post-Cuprizone (%ID/cc ± SD)Control (%ID/cc ± SD)
Corpus Callosum1.86 ± 0.231.71 ± 0.131.12 ± 0.12
Hippocampus1.96 ± 0.28(Not specified)1.35 ± 0.14
Thalamus1.59 ± 0.28(Not specified)1.01 ± 0.11
[7]

Visualized Pathways and Workflows

The following diagrams illustrate the mechanism of DPA-714 as a biomarker and a typical experimental workflow.

TSPO_Pathway cluster_glia Activated Glial Cell (Microglia/Astrocyte) cluster_mito Mitochondrion OMM Outer Mitochondrial Membrane TSPO Upregulated TSPO PET_Signal PET Signal Quantification TSPO->PET_Signal Emits Positrons DPA714 [¹⁸F]DPA-714 DPA714->TSPO Binds Neuroinflammation Neuroinflammation (e.g., in MS Lesion) cluster_glia cluster_glia Neuroinflammation->cluster_glia Activates

Caption: DPA-714 binds to TSPO upregulated on mitochondria of activated glia.

Experimental_Workflow cluster_preclinical Preclinical MS Model Study arrow arrow A 1. Induce MS Model (e.g., MOG-EAE in rodents) B 2. Disease Monitoring (Clinical scoring, weight) A->B C 3. [¹⁸F]DPA-714 Administration (Tail vein injection) B->C D 4. In Vivo PET/CT or PET/MR Imaging (Dynamic or static scan) C->D E 5. Image Analysis (Quantify tracer uptake, SUVR) D->E F 6. Post-mortem Tissue Collection D->F I 9. Data Correlation (PET signal vs. Histology) E->I G 7. Ex Vivo Autoradiography (Confirm tracer localization) F->G H 8. Immunohistochemistry (TSPO, Iba1, GFAP staining) G->H H->I

Caption: Experimental workflow for using DPA-714 in preclinical MS models.

Experimental Protocols

Protocol 1: In Vivo [¹⁸F]DPA-714 PET Imaging in Rodent MS Models

This protocol outlines the procedure for performing PET imaging on an EAE mouse model.

  • Animal Preparation:

    • Induce EAE in susceptible mice (e.g., C57BL/6 or SJL/J strains) using standard protocols (e.g., immunization with MOG₃₅₋₅₅ or PLP₁₃₉₋₁₅₁ peptide).

    • Perform imaging during the desired disease phase (e.g., acute phase, 12-16 days post-immunization).[6]

    • Anesthetize the animal using isoflurane (e.g., 2% in oxygen at 2 L/min) and maintain anesthesia throughout the procedure.[6] Place the animal on the scanner bed with temperature monitoring.

  • Radiotracer Administration:

    • Administer 5-10 MBq of [¹⁸F]DPA-714 via tail vein injection.[6] The total injection volume should be ≤ 200 µL.

  • PET Image Acquisition:

    • Acquire dynamic or static images. For dynamic imaging, acquire data for 30-60 minutes immediately following injection.[6] For static imaging, a common uptake period is 40-60 minutes post-injection to allow for optimal target-to-background ratio.[8]

    • Perform a CT scan for anatomical co-registration and attenuation correction.

  • Image Reconstruction and Analysis:

    • Reconstruct PET images using an appropriate algorithm (e.g., 3D-OSEM).

    • Co-register PET images with CT or a reference MRI atlas.

    • Define Regions of Interest (ROIs) on brain areas known to be affected in MS models, such as the cerebellum, brainstem, and spinal cord.[6][9]

    • Calculate tracer uptake, often expressed as Standardized Uptake Value (SUV) or as a ratio relative to a reference region with low specific binding (e.g., frontal cortex or muscle).[6][8]

Protocol 2: Ex Vivo Autoradiography for [¹⁸F]DPA-714

This protocol is used to confirm the microscopic localization of the PET signal.

  • Tissue Collection:

    • Following the final PET scan, euthanize the animal via an approved method.

    • Rapidly extract the brain and spinal cord.

    • Freeze the tissue immediately in isopentane cooled with dry ice and store at -80°C.

  • Sectioning:

    • Cut 20 µm-thick coronal or sagittal cryosections using a cryostat.

    • Mount the sections onto microscope slides.

  • Exposure:

    • Place the dried sections in a light-tight cassette against a phosphor imaging plate or autoradiographic film.

    • Expose for a duration determined by the tissue radioactivity (typically several hours to overnight).

  • Imaging and Analysis:

    • Scan the imaging plate or film using a phosphor imager or film scanner.

    • Quantify the signal intensity in specific anatomical regions and correlate these with adjacent sections processed for histology or immunohistochemistry.[4][10]

Protocol 3: Immunohistochemistry (IHC) for TSPO and Glial Markers

This protocol allows for the cellular-level identification of TSPO expression.

  • Section Preparation:

    • Use adjacent sections to those used for autoradiography.

    • Fix the cryosections in cold 4% paraformaldehyde (PFA) for 10-15 minutes.

    • Wash sections in phosphate-buffered saline (PBS).

  • Antigen Retrieval and Blocking:

    • Perform antigen retrieval if necessary (e.g., boiling in sodium citrate buffer).[11]

    • Permeabilize sections with 0.1-0.3% Triton X-100 in PBS.

    • Block non-specific binding using a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.[11]

  • Primary Antibody Incubation:

    • Incubate sections overnight at 4°C with primary antibodies diluted in blocking buffer.

      • TSPO: Rabbit anti-TSPO (e.g., Abcam ab109497, 1:3000).[12]

      • Microglia/Macrophages: Rabbit or Goat anti-Iba1.

      • Astrocytes: Mouse anti-GFAP.

  • Secondary Antibody Incubation and Visualization:

    • Wash sections thoroughly in PBS.

    • Incubate with corresponding fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488, 594, 647) for 1-2 hours at room temperature, protected from light.

    • Wash, counterstain nuclei with DAPI, and mount with an anti-fade mounting medium.

  • Microscopy:

    • Image the sections using a confocal or fluorescence microscope.

    • Analyze the co-localization of the TSPO signal with Iba1-positive microglia/macrophages and GFAP-positive astrocytes.[13][14]

References

Application Notes and Protocols: [18F]DPA-714 in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[18F]DPA-714 is a second-generation radioligand that targets the 18 kDa Translocator Protein (TSPO), a mitochondrial protein increasingly recognized as a key biomarker for neuroinflammation. In the context of Alzheimer's disease (AD), the upregulation of TSPO in activated microglia and astrocytes provides a valuable tool for in vivo imaging of inflammatory processes using Positron Emission Tomography (PET). These application notes provide a comprehensive overview of the use of [18F]DPA-714 in AD research, including its mechanism of action, detailed experimental protocols, and a summary of key quantitative findings.

Mechanism of Action and Rationale for Use in Alzheimer's Disease

The translocator protein (TSPO) is located on the outer mitochondrial membrane of various cells, with low expression in the healthy brain, primarily in glial cells.[1][2] In response to brain injury and neuroinflammation, hallmarks of Alzheimer's disease, the expression of TSPO is significantly upregulated in activated microglia and reactive astrocytes.[3][4] This upregulation correlates with the progression of AD pathology, including the presence of amyloid-β (Aβ) plaques and hyperphosphorylated tau protein.[1][5]

[18F]DPA-714 is a potent and selective ligand for TSPO.[6] Its favorable properties, including high affinity and a better signal-to-noise ratio compared to first-generation TSPO radiotracers, make it a valuable tool for visualizing and quantifying neuroinflammation in the living brain.[7][8] By using PET imaging with [18F]DPA-714, researchers can non-invasively assess the extent and distribution of microglial and astrocytic activation, providing insights into the inflammatory component of AD and a potential biomarker for disease progression and therapeutic response.[7][9] Studies have shown a correlation between [18F]DPA-714 uptake and the severity of AD pathology, including Aβ and tau burden.[5]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical studies using [18F]DPA-714 in the context of Alzheimer's disease.

Table 1: Preclinical [18F]DPA-714 PET Studies in Alzheimer's Disease Mouse Models

Animal ModelAge (months)Brain RegionFold Increase in Uptake (AD vs. Control)Reference
APP/PS112-13Cortex~1.44[7]
APP/PS112-13Hippocampus~1.59[7]
APP/PS115-16Cortex~1.42[7]
APP/PS115-16Hippocampus~1.63[7]
APP/PS1-219Cortex, Hippocampus, Striatum, ThalamusSignificant increase in SUVRCB (p < 0.01)[10]

SUVRCB: Standardized Uptake Value Ratio, with cerebellum as the reference region.

Table 2: Clinical [18F]DPA-714 PET Studies in Alzheimer's Disease Patients

Patient GroupBrain RegionMeasurementKey FindingReference
Alzheimer's DiseaseTemporo-parietal cortexBinding Potential (BPND)Significantly higher in AD patients compared to healthy controls.[2]
Mild Cognitive Impairment (MCI) & ADGlobal Brain Cortex, Frontal, Temporal, Occipital, Parietal Lobe, Hippocampus, Amygdala, PCC, Precuneus, Entorhinal CortexSUVRSignificantly increased SUVRs in aMCI and AD groups compared to healthy controls (P < 0.05).[9]
Alzheimer's DiseaseVarious cortical regionsVolume of Distribution (VT)No significant difference in VT between AD patients and healthy controls in one study, highlighting the need for TSPO genotyping.[2]

BPND: Non-displaceable Binding Potential; SUVR: Standardized Uptake Value Ratio; VT: Total Volume of Distribution.

Experimental Protocols

GMP-Compliant Radiosynthesis of [18F]DPA-714

This protocol outlines a common automated radiosynthesis method for [18F]DPA-714.

Materials:

  • Tosylate precursor of DPA-714

  • [18F]Fluoride

  • Kryptofix 2.2.2. (K222)

  • Potassium carbonate (K2CO3)

  • Acetonitrile (anhydrous)

  • Water for injection

  • Ethanol

  • Automated radiosynthesis module (e.g., Trasis AllinOne, IBA Synthera)[11][12]

  • HPLC for purification

  • Sep-Pak C18 cartridge for formulation

Procedure:

  • [18F]Fluoride Trapping and Elution: Trap the cyclotron-produced [18F]fluoride on an anion exchange cartridge. Elute the [18F]fluoride into the reactor vessel using a solution of K222 and K2CO3 in acetonitrile/water.

  • Azeotropic Drying: Remove water by azeotropic distillation under a stream of nitrogen and vacuum at an elevated temperature.

  • Radiolabeling Reaction: Add the tosylate precursor dissolved in anhydrous acetonitrile to the dried [18F]fluoride/K222/K2CO3 complex. Heat the reaction mixture at a high temperature (e.g., 100-165°C) for a short duration (e.g., 5-10 minutes).[11][12]

  • Purification: After cooling, quench the reaction and purify the crude product using semi-preparative HPLC.

  • Formulation: Collect the [18F]DPA-714 fraction and reformulate it in a physiologically compatible solution (e.g., ethanol/saline) by trapping on a C18 cartridge, washing with water, and eluting with ethanol, followed by dilution with saline.[12]

  • Quality Control: Perform standard quality control tests, including radiochemical purity, specific activity, pH, and sterility.

Preclinical [18F]DPA-714 PET Imaging in Alzheimer's Disease Mouse Models

Animal Model:

  • Transgenic mouse models of Alzheimer's disease (e.g., APP/PS1, 5xFAD) and age-matched wild-type controls are commonly used.[7][10]

Procedure:

  • Animal Preparation: Anesthetize the mouse (e.g., with isoflurane) and maintain body temperature.

  • Radiotracer Injection: Inject [18F]DPA-714 intravenously via the tail vein. The injected dose is typically in the range of 6-10 MBq.[10]

  • PET Scan Acquisition: Perform a dynamic PET scan for 60 minutes immediately following the injection using a small-animal PET scanner.[10]

  • Image Reconstruction: Reconstruct the PET data using an appropriate algorithm (e.g., 3D OSEM).

  • Image Analysis:

    • Co-register the PET images with a magnetic resonance imaging (MRI) template for anatomical reference.

    • Define regions of interest (ROIs) for specific brain structures (e.g., cortex, hippocampus).

    • Generate time-activity curves (TACs) for each ROI.

    • Calculate the standardized uptake value (SUV) or the standardized uptake value ratio (SUVR) using a reference region with low specific binding (e.g., cerebellum).[10]

Clinical [18F]DPA-714 PET Imaging in Alzheimer's Disease Patients

Participant Selection:

  • Recruit patients diagnosed with probable Alzheimer's disease and age-matched healthy controls.

  • Perform TSPO genotyping (for the rs6971 polymorphism) to classify participants as high-affinity binders (HABs), mixed-affinity binders (MABs), or low-affinity binders (LABs), as this polymorphism affects ligand binding.[13]

Procedure:

  • Participant Preparation: Participants should fast for at least 4 hours before the scan.

  • Radiotracer Injection: Administer [18F]DPA-714 intravenously as a bolus injection. The typical injected dose is around 185-250 MBq.[2][14]

  • PET Scan Acquisition: Perform a dynamic PET scan for 60-90 minutes starting at the time of injection.[8][9]

  • Image Reconstruction: Reconstruct the dynamic PET data using an iterative algorithm with corrections for attenuation, scatter, and randoms.

  • Image Analysis:

    • Co-register the PET images with the participant's structural MRI scan.

    • Define ROIs on the co-registered MRI for various brain regions.

    • Generate TACs for each ROI.

    • Perform kinetic modeling to estimate outcome measures such as the total volume of distribution (VT) or the non-displaceable binding potential (BPND). A reversible two-tissue compartment model is often the preferred kinetic model.[2] Alternatively, simplified methods like SUVR using the cerebellum as a reference region can be employed.[9]

Visualizations

TSPO_Signaling_in_AD TSPO Signaling in Alzheimer's Disease cluster_Mitochondrion Mitochondrion cluster_Cellular_Processes Cellular Processes cluster_AD_Pathology Alzheimer's Disease Pathology TSPO TSPO PTP mPTP TSPO->PTP Modulation Cholesterol Cholesterol TSPO->Cholesterol Transport ROS ROS TSPO->ROS Regulation VDAC VDAC ANT ANT CytochromeC Cytochrome c PTP->CytochromeC Release Neurosteroids Neurosteroids Cholesterol->Neurosteroids Synthesis Neuroprotection Neuroprotection Neurosteroids->Neuroprotection Apoptosis Apoptosis ROS->Apoptosis CytochromeC->Apoptosis Neuroinflammation Neuroinflammation Neuroinflammation->Apoptosis Neuroprotection->Apoptosis Inhibition Abeta Amyloid-β Glial_Activation Glial Activation (Microglia, Astrocytes) Abeta->Glial_Activation Tau Tau Pathology Tau->Glial_Activation Glial_Activation->TSPO Upregulation Glial_Activation->Neuroinflammation

Caption: TSPO signaling pathway in Alzheimer's Disease.

Experimental_Workflow [18F]DPA-714 PET Imaging Workflow cluster_Preclinical Preclinical Workflow cluster_Clinical Clinical Workflow Animal_Model AD Mouse Model Preclinical_Injection IV Injection (~6-10 MBq) Animal_Model->Preclinical_Injection Preclinical_Scan 60-min Dynamic PET Scan Preclinical_Injection->Preclinical_Scan Preclinical_Analysis Image Analysis (ROI, SUVR) Preclinical_Scan->Preclinical_Analysis Patient AD Patient / Healthy Control Genotyping TSPO Genotyping Patient->Genotyping Clinical_Injection IV Injection (~185-250 MBq) Genotyping->Clinical_Injection Clinical_Scan 60-90-min Dynamic PET Scan Clinical_Injection->Clinical_Scan Clinical_Analysis Image Analysis (Kinetic Modeling, SUVR) Clinical_Scan->Clinical_Analysis Radiosynthesis [18F]DPA-714 Radiosynthesis Radiosynthesis->Preclinical_Injection Radiosynthesis->Clinical_Injection

Caption: Experimental workflow for [18F]DPA-714 PET imaging.

References

Application Notes and Protocols for Quantitative Analysis of [¹⁸F]DPA-714 PET Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[¹⁸F]DPA-714 is a second-generation positron emission tomography (PET) radioligand that targets the 18-kDa translocator protein (TSPO).[1][2] TSPO is predominantly located on the outer mitochondrial membrane and its expression is significantly upregulated in activated microglia and astrocytes, making it a key biomarker for neuroinflammation.[1][3][4][5] Consequently, PET imaging with [¹⁸F]DPA-714 provides a non-invasive method to visualize and quantify neuroinflammatory processes in a variety of central nervous system (CNS) disorders, including Alzheimer's disease, stroke, and epilepsy.[6][7][8][9][10] Accurate quantification of the [¹⁸F]DPA-714 signal is crucial for longitudinal studies, evaluating disease progression, and assessing the efficacy of anti-inflammatory therapies.[6][11]

This document provides detailed protocols for the quantitative analysis of [¹⁸F]DPA-714 PET data, summarizes key quantitative values from the literature, and presents diagrams of the associated biological pathway and experimental workflows.

Experimental Protocols

Radiotracer Administration
  • Subject Preparation: Subjects should be informed about the procedure and provide written consent. For animal studies, all procedures must be approved by an institutional animal care and use committee.

  • Genotyping: Due to a common single nucleotide polymorphism (rs6971) in the TSPO gene, subjects have different binding affinities (high-affinity binders, HABs; mixed-affinity binders, MABs; and low-affinity binders, LABs). Genotyping is essential for accurate interpretation of the data, and LABs are often excluded from studies.

  • Radiotracer Injection: [¹⁸F]DPA-714 is administered as an intravenous (IV) bolus injection.[12] The injected dose is typically around 185-250 MBq for human studies, adjusted for subject weight.[2][12] For preclinical studies in rodents, a dose of ~150 µCi is common.[13]

PET Image Acquisition
  • Scanner: A high-resolution PET scanner or a combined PET/CT or PET/MRI system is used.[12]

  • Dynamic vs. Static Scanning:

    • Dynamic Scanning (for Kinetic Modeling): This is the most comprehensive approach. Data acquisition starts simultaneously with the IV bolus injection and continues for an extended period, typically 60 to 90 minutes or even up to 150 minutes for human brain studies.[2][12][14] The acquired data is framed into a sequence of time intervals (e.g., 15x4s, 4x30s, 2x60s, etc.).[14] This method is required for full kinetic modeling.

    • Static Scanning (for SUV/SUVR): For a simpler, less invasive approach, a static scan can be performed. This involves a single acquisition for a fixed duration (e.g., 15-20 minutes) at a time when the tracer uptake has reached a relative equilibrium, typically 50-60 minutes post-injection.[11][13]

  • Attenuation Correction: Attenuation correction is performed using a CT scan or, in PET/MRI systems, an MR-based method.[12][14]

Image Pre-processing and Analysis
  • Image Reconstruction: PET data is corrected for decay, scatter, and attenuation, and reconstructed using an appropriate algorithm (e.g., OSEM - Ordered Subsets Expectation Maximization).

  • Co-registration: The dynamic or static PET images are co-registered to a high-resolution anatomical MRI (T1-weighted) of the subject. This allows for accurate delineation of anatomical regions of interest (ROIs).

  • Region of Interest (ROI) Definition: ROIs for various brain structures (e.g., cortex, hippocampus, thalamus, cerebellum) are defined on the co-registered MRI using an automated anatomical labeling atlas or manual delineation.[15]

  • Time-Activity Curve (TAC) Generation: For dynamic scans, the mean radioactivity concentration within each ROI is calculated for each time frame to generate time-activity curves (TACs).

Quantitative Analysis Methods

This is the gold standard for absolute quantification, providing the total volume of distribution (Vₜ), which reflects the total tracer concentration in a region relative to plasma.

  • Arterial Blood Sampling: Continuous or discrete arterial blood samples are taken throughout the dynamic scan to measure the concentration of [¹⁸F]DPA-714 in arterial plasma over time, creating an arterial input function (AIF).[2]

  • Metabolite Correction: Plasma samples are analyzed (e.g., using HPLC) to determine the fraction of unchanged ("parent") radiotracer versus radioactive metabolites over time.[16] The AIF is then corrected to generate a metabolite-corrected plasma input function.[14]

  • Compartmental Modeling: The tissue TACs and the metabolite-corrected AIF are fitted to a compartmental model. The reversible two-tissue compartment model (2TCM) with a blood volume parameter is often the preferred model for describing [¹⁸F]DPA-714 kinetics in the brain.[2][16][17] This model estimates micro-parameters (K₁, k₂, k₃, k₄) and the macro-parameter Vₜ.

These methods avoid arterial sampling by using a "pseudo-reference" region—an area with negligible specific binding—to estimate non-displaceable binding. For [¹⁸F]DPA-714, the cerebellar gray matter is often used for this purpose.[2][15][17]

  • Model Selection: The Simplified Reference Tissue Model (SRTM) or its two-basis function implementation (SRTM2) can be used.[18]

  • Parameter Estimation: The model is fitted to the TACs of the target ROIs and the reference region to directly estimate the binding potential (BP_ND_). BP_ND_ is a measure of the density of available TSPO sites.

This is the simplest semi-quantitative method, particularly useful for static scans.

  • SUV Calculation: The SUV is calculated as the decay-corrected tissue radioactivity concentration at a given time point, normalized by the injected dose and the subject's body weight.[19][20][21]

    • Formula: SUV = [Tissue Radioactivity (MBq/mL)] / [Injected Dose (MBq) / Body Weight (kg)]

  • SUVR Calculation: To account for inter-subject variability in tracer delivery and clearance, an SUV ratio (SUVR) is often calculated by normalizing the SUV of a target region to the SUV of a pseudo-reference region (e.g., cerebellar gray matter).[22]

    • Formula: SUVR = SUV_Target Region_ / SUV_Reference Region_

Quantitative Data Summary

The following tables summarize typical quantitative values for [¹⁸F]DPA-714 in human brain studies. Values can vary based on the quantification method, subject population, and TSPO genotype.

Table 1: [¹⁸F]DPA-714 Total Volume of Distribution (Vₜ, mL·cm⁻³) in Healthy Controls (2TCM with Arterial Input)

Brain RegionVₜ (HABs)Vₜ (MABs)Reference
Thalamus5.8 ± 0.74.1 ± 0.5[16]
Gray Matter4.3 ± 0.53.1 ± 0.3[16]
Cerebellum3.2 ± 0.42.4 ± 0.2[16]
Hippocampus4.1 ± 0.62.9 ± 0.3[16]
White Matter3.5 ± 0.52.6 ± 0.2[16]
(Values are presented as Mean ± SD. HABs: High-Affinity Binders; MABs: Mixed-Affinity Binders)

Table 2: [¹⁸F]DPA-714 Vₜ in Alzheimer's Disease (AD) vs. Healthy Controls (HC)

Brain RegionVₜ in AD PatientsVₜ in HCReference
Frontal Cortex4.10 ± 0.753.69 ± 0.67[2]
Parietal Cortex4.41 ± 0.943.86 ± 0.70[2]
Temporal Cortex4.54 ± 0.814.02 ± 0.69[2]
Hippocampus4.08 ± 0.773.66 ± 0.61[2]
Cerebellar Gray Matter3.20 ± 0.523.06 ± 0.44[2]
(Values are presented as Mean ± SD. Note: This study found no statistically significant difference for separating individual AD patients from HCs without considering TSPO genotype.)[2]

Table 3: Preclinical [¹⁸F]DPA-714 Uptake (SUV) in Mice

RegionNormalized SUVmeanReference
Brain1.6 ± 0.6[13]
Heart7.8 ± 4.2[13]
(Values normalized to muscle SUVmean. Presented as Mean ± SD.)

Mandatory Visualizations

Signaling Pathway

TSPO_Signaling cluster_Mitochondria Mitochondrion cluster_Cell Microglia / Astrocyte TSPO TSPO VDAC VDAC TSPO->VDAC Interacts with ROS ROS TSPO->ROS Modulates Generation Apoptosis Apoptosis Modulation TSPO->Apoptosis Participates in P450scc P450scc VDAC->P450scc Delivers Cholesterol Pregnenolone Pregnenolone P450scc->Pregnenolone Converts IMM Inner Mitochondrial Membrane OMM Outer Mitochondrial Membrane DPA714 [¹⁸F]DPA-714 (PET Ligand) DPA714->TSPO Binds to Cholesterol Cholesterol Cholesterol->TSPO Transport to IMM Neurosteroids Neurosteroids Pregnenolone->Neurosteroids Precursor for Inflammation Neuroinflammation (Pathological Insult) Upregulation TSPO Upregulation Inflammation->Upregulation Induces Upregulation->TSPO Increases Expression

TSPO signaling pathway in neuroinflammation.
Experimental Workflow

DPA714_Workflow cluster_Acquisition Data Acquisition cluster_Processing Image Processing cluster_Quantification Quantitative Analysis Subject Subject Prep & Genotyping Injection [¹⁸F]DPA-714 IV Injection Subject->Injection PET Dynamic PET Scan (0-90 min) Injection->PET Blood Arterial Blood Sampling Injection->Blood MRI Anatomical MRI Coreg Co-registration (PET to MRI) MRI->Coreg Recon PET Image Reconstruction PET->Recon AIF Generate Plasma Input Function (Metabolite Corrected) Blood->AIF Recon->Coreg SUV SUV / SUVR Calculation (for static scans) Recon->SUV Static Scan Path ROI ROI Definition Coreg->ROI TAC Generate TACs ROI->TAC KM Kinetic Modeling (2TCM) -> Estimate Vₜ TAC->KM SRTM Reference Tissue Model -> Estimate BP_ND_ TAC->SRTM AIF->KM

Workflow for quantitative DPA-714 PET analysis.
Logical Relationships in Quantification

Quantification_Logic cluster_AIF cluster_NoAIF Input Requires Arterial Input Function? KM Full Kinetic Modeling (e.g., 2TCM) Input->KM Yes RTM Reference Tissue Models (e.g., SRTM) Input->RTM No SUV SUV / SUVR Input->SUV No Output_KM Output: Vₜ (Absolute Quantification) KM->Output_KM Provides Output_RTM Output: BP_ND_ (Relative Quantification) RTM->Output_RTM Provides Output_SUV Output: SUV / SUVR (Semi-Quantitative) SUV->Output_SUV Provides

Logical relationships of DPA-714 quantification methods.

References

Application Notes and Protocols for DPA-714 Autoradiography in Post-Mortem Tissue Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of DPA-714 in autoradiography for the analysis of post-mortem tissue. DPA-714 is a high-affinity radioligand for the 18-kDa translocator protein (TSPO), a biomarker primarily located on the outer mitochondrial membrane of activated microglia and other cell types. Upregulation of TSPO is associated with neuroinflammation, making DPA-714 a valuable tool for studying neurodegenerative diseases, traumatic brain injury, stroke, and other central nervous system (CNS) disorders.

Introduction to DPA-714 and TSPO

The translocator protein (TSPO) is involved in various cellular functions, including cholesterol transport, steroidogenesis, and the modulation of apoptosis and inflammatory responses.[1][2] In the healthy brain, TSPO expression is relatively low. However, in response to injury or disease, its expression is significantly upregulated in activated microglia, and to some extent in astrocytes, making it a sensitive marker of neuroinflammation.[1] DPA-714, available in both tritium ([³H]) and fluorine-18 ([¹⁸F]) labeled forms, binds with high specificity to TSPO, allowing for the visualization and quantification of its expression in tissue sections.[3]

Quantitative Data Summary

The following tables summarize quantitative data from various studies using DPA-714 autoradiography to assess TSPO expression in different models of CNS pathology.

Table 1: [¹⁸F]DPA-714 Autoradiography in a Mouse Model of Traumatic Brain Injury (TBI)

Time Post-TBIBrain RegionTBI/Normal Tissue Ratio (Mean ± SD)Reference
Day 7Focal Lesion12.8 ± 6.0[4]
Day 16Focal Lesion9.8 (Median)[4]
Day 7Mild TBI1.9 ± 0.7[4]
Day 7Sham1.0 ± 0.02[4]

Table 2: [³H]DPA-714 Autoradiography in a Mouse Model of Stroke (tMCAO)

Time Post-StrokeBrain RegionTarget-to-Background Ratio (Mean ± SEM)Reference
6 hoursLesioned Tissue~1.19
24 hoursLesioned Tissue~1.19
96 hoursLesioned Tissue2.88 ± 0.20
2 weeksLesioned Tissue3.63 ± 0.24

Table 3: [¹⁸F]DPA-714 Autoradiography in a Rat Model of Focal Cerebral Ischemia

Time Post-IschemiaBrain RegionIpsilateral/Contralateral RatioReference
Day 4Ischemic CoreSignificantly Increased (P<0.01)[5]
Day 7Ischemic CoreSignificantly Increased (P<0.001)[5]
Day 11Ischemic CorePeak Binding (P<0.001)[5]
Day 15Ischemic CoreSignificantly Increased (P<0.001)[5]
Day 21Ischemic CoreSignificantly Increased (P<0.05)[5]

Experimental Protocols

This section provides detailed methodologies for performing DPA-714 autoradiography on post-mortem tissue sections.

Protocol 1: In Vitro Autoradiography with [³H]DPA-714

This protocol is adapted for frozen post-mortem brain sections.

1. Tissue Preparation:

  • Sacrifice the animal and rapidly remove the brain.

  • Snap-freeze the brain in isopentane cooled with liquid nitrogen.

  • Store the frozen brain at -80°C until sectioning.

  • Using a cryostat, cut 20 µm thick coronal sections and thaw-mount them onto gelatin-coated or positively charged microscope slides.

  • Store the mounted sections at -80°C.

2. Incubation:

  • On the day of the experiment, bring the slides to room temperature.

  • Pre-incubate the sections for 30 minutes in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) to remove endogenous ligands.[6]

  • Incubate the sections with [³H]DPA-714 (e.g., 1-5 nM) in an incubation buffer (e.g., 50 mM Tris-HCl with 0.1% BSA, pH 7.4) for 60-90 minutes at room temperature.

  • For determination of non-specific binding, incubate an adjacent set of sections in the same solution containing an excess of a non-labeled TSPO ligand (e.g., 10 µM PK11195 or unlabeled DPA-714).[6]

3. Washing:

  • After incubation, rapidly wash the slides to remove unbound radioligand.

  • Perform three short washes (e.g., 2-5 minutes each) in ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[7]

  • Follow with a brief dip in ice-cold distilled water to remove buffer salts.[7]

4. Drying and Exposure:

  • Dry the slides rapidly under a stream of cool, dry air.

  • Appose the dried sections to a tritium-sensitive phosphor imaging plate or autoradiographic film in a light-tight cassette.

  • Include calibrated tritium standards for quantification.

  • Expose for an appropriate duration (typically 2-4 weeks for [³H]DPA-714, depending on the tissue and radioactivity).

5. Data Acquisition and Analysis:

  • Scan the imaging plate using a phosphor imager or develop the film.

  • Quantify the signal intensity in regions of interest (ROIs) using image analysis software (e.g., AMIDE Medical Image Data Examiner).[4]

  • Convert the signal intensity to radioactivity concentration (e.g., nCi/mg tissue equivalent) using the calibration curve generated from the standards.

  • Calculate specific binding by subtracting the non-specific binding from the total binding for each ROI.

Protocol 2: Ex Vivo Autoradiography with [¹⁸F]DPA-714

This protocol is for tissues from animals that have been administered [¹⁸F]DPA-714 in vivo.

1. In Vivo Administration:

  • Anesthetize the animal (e.g., with isoflurane).

  • Inject [¹⁸F]DPA-714 intravenously (e.g., via the tail vein) at a suitable dose (e.g., 7-10 MBq for a mouse).[4]

  • Allow for a predetermined uptake period (e.g., 40-60 minutes).[4]

2. Tissue Collection and Preparation:

  • At the end of the uptake period, sacrifice the animal by an approved method (e.g., CO2 inhalation followed by decapitation).

  • Rapidly remove the brain and snap-freeze it in isopentane cooled on dry ice.[4]

  • Store the frozen brain at -80°C.

  • Cut 18-20 µm thick coronal sections using a cryostat and thaw-mount them onto microscope slides.[4]

3. Exposure and Data Acquisition:

  • Dry the sections.

  • Expose the dried sections to a phosphor imaging plate. The exposure time for [¹⁸F] is significantly shorter than for [³H] (typically overnight).[8]

  • Scan the imaging plate using a phosphor imager.

4. Data Analysis:

  • Define ROIs on the autoradiograms.

  • Quantify the radioactivity in each ROI.

  • For semi-quantitative analysis, calculate a ratio of the signal in a region of interest to a reference region with low TSPO expression (e.g., cerebellum in some contexts) or to the contralateral hemisphere in lesion models.[4]

Visualizations

TSPO Signaling and Function

The following diagram illustrates the key functions and interactions of the translocator protein (TSPO) at the outer mitochondrial membrane.

TSPO_Signaling_Pathway cluster_Mitochondrion Mitochondrial Intermembrane Space cluster_Matrix Mitochondrial Matrix TSPO TSPO VDAC VDAC TSPO->VDAC Forms Complex Cholesterol_mito Cholesterol TSPO->Cholesterol_mito Transport Inflammation Inflammatory Response TSPO->Inflammation ANT ANT VDAC->ANT Forms Complex (mPTP) Apoptosis Apoptosis Regulation ANT->Apoptosis StAR StAR StAR->TSPO Interaction Cholesterol_cyto Cholesterol Cholesterol_cyto->TSPO Transport P450scc P450scc Cholesterol_mito->P450scc Substrate Pregnenolone Pregnenolone P450scc->Pregnenolone Conversion Steroidogenesis Steroidogenesis Pregnenolone->Steroidogenesis Functions Cellular Functions

Caption: TSPO's role in mitochondrial cholesterol transport and cellular functions.

Experimental Workflow for DPA-714 Autoradiography

The diagram below outlines the major steps involved in performing DPA-714 autoradiography on post-mortem tissue.

DPA714_Workflow cluster_Tissue_Prep Tissue Preparation cluster_Autoradiography Autoradiography cluster_Detection_Analysis Signal Detection and Analysis Tissue_Collection Post-Mortem Tissue Collection Freezing Snap-Freezing Tissue_Collection->Freezing Sectioning Cryosectioning (20 µm) Freezing->Sectioning Mounting Thaw-Mounting on Slides Sectioning->Mounting Preincubation Pre-incubation (e.g., 30 min) Mounting->Preincubation Incubation Incubation with Radiolabeled DPA-714 Preincubation->Incubation Washing Washing (3x in cold buffer) Incubation->Washing Drying Drying Washing->Drying Exposure Exposure to Phosphor Plate/Film Drying->Exposure Imaging Scanning/Development Exposure->Imaging Quantification ROI Analysis and Quantification Imaging->Quantification Validation Immunohistochemistry (e.g., IBA-1) Quantification->Validation Optional Validation

Caption: Workflow for DPA-714 in vitro autoradiography of post-mortem tissue.

References

Troubleshooting & Optimization

Ordesekimab Clinical Trials: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in clinical trials of ordesekimab.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during experiments with ordesekimab.

Patient Recruitment and Trial Design

Question: We are experiencing slow patient enrollment for our refractory celiac disease (RCD-II) trial with ordesekimab. What strategies can we implement to improve recruitment?

Answer: Recruiting patients for rare diseases like RCD-II is a known challenge.[1] Consider the following strategies:

  • Collaborate with Patient Advocacy Groups: Partnering with organizations such as Beyond Celiac can help raise awareness about the trial and connect you with potential participants.[2]

  • Physician Education and Referral Networks: Many physicians may be unaware of ongoing trials.[3] Educate gastroenterologists and pathologists about the trial's inclusion criteria and the importance of referring eligible patients. Establishing a clear referral process can streamline enrollment.

  • Leverage Real-World Data: Utilize real-world data from electronic health records, claims data, and patient registries to identify geographic clusters of potential patients and target recruitment efforts more effectively.[4]

  • Simplify and Clarify Patient-Facing Materials: Ensure that all trial information is easy to understand for patients, who may be overwhelmed by their diagnosis. Clearly explain the potential benefits and risks of participation.

  • Address Patient Concerns: Be prepared to address common patient concerns, such as fear of side effects, the burden of travel for trial visits, and mistrust in clinical research.[1][5] Offering travel reimbursement and clear communication can help mitigate these concerns.

Question: The primary endpoint in the Phase 2a trial for refractory celiac disease (NCT02633020), the change in aberrant intraepithelial lymphocytes (IELs), was not met. What is the rationale for this endpoint, and what are the implications for future trial designs?

Answer: The rationale for using the change in the percentage of aberrant IELs as the primary endpoint is based on the pathophysiology of RCD-II, where an expansion of these aberrant lymphocytes is a hallmark of the disease.[6] The expectation was that ordesekimab, by blocking IL-15 signaling, would reduce this aberrant population.

While the primary endpoint was not met in the NCT02633020 study, with a least square mean difference of -4.85% (90% CI -30.26 to 20.56; p=0.75) between the ordesekimab and placebo groups at 12 weeks, some positive effects on symptoms were observed.[7] For future trials, consider the following:

  • Refining the Primary Endpoint: While biologically relevant, the change in aberrant IELs may not fully capture the clinical benefit. A composite endpoint that includes both a biomarker and a clinical symptom score could be more comprehensive.

  • Patient Stratification: RCD-II is a heterogeneous disease. Future trials could benefit from stratifying patients based on baseline characteristics, such as the level of aberrant IELs or specific genetic markers, to identify a subpopulation more likely to respond to ordesekimab.

  • Longer Treatment Duration: A 10-week treatment period may not be sufficient to observe significant changes in the intestinal mucosa. A longer trial duration could be necessary to demonstrate efficacy.

Question: What are the challenges associated with using the Vitiligo Area Scoring Index (VASI) as a primary endpoint in vitiligo clinical trials, and how can we ensure consistency in its measurement?

Answer: The Vitiligo Area Scoring Index (VASI) is a commonly used tool, but its application can be challenging.[8] Potential issues include:

  • Inter-rater and Intra-rater Variability: Different assessors may score the same patient differently, and the same assessor may score inconsistently over time.[9]

  • Time-Consuming: Performing a detailed VASI assessment can be time-intensive, especially for patients with extensive vitiligo.[10]

  • Defining Meaningful Change: Establishing what constitutes a clinically meaningful improvement for patients can be subjective.[1][11]

To improve consistency:

  • Standardized Training and Calibration: All assessors should undergo rigorous training on the VASI scoring system, including practice on standardized patient images. Regular calibration exercises can help maintain consistency.[9]

  • Use of Digital Imaging: Standardized digital photography can supplement in-person assessments and provide a permanent record for review and centralized scoring.[10]

  • Centralized Reading: Having a central, blinded reader or a small group of calibrated readers score all images can significantly reduce inter-rater variability.

Drug Product and Manufacturing

Question: We have observed lot-to-lot variability in the high mannose (HM) glycan levels of our ordesekimab drug product. Could this impact the clinical trial results?

Answer: Yes, variations in post-translational modifications like glycosylation can potentially affect the efficacy and safety of a monoclonal antibody.[12][13] Specifically, changes in high mannose levels on the Fc region could theoretically modulate antibody-dependent cell-mediated cytotoxicity (ADCC).[12][13]

However, a case study on ordesekimab evaluated this specific issue and found no evidence that the observed variations in HM levels resulted in a discernible impact on ADCC activity in either in vivo or in vitro studies.[12][13] Nonclinical and clinical data showed no signs of monocyte depletion or cytotoxicity in organs with high IL-15Rα expression.[12]

Troubleshooting Steps:

  • Characterize the Variability: Thoroughly characterize the glycan profiles of each manufacturing lot to understand the range of variability.

  • In Vitro Functional Assays: Conduct in vitro assays, such as ADCC assays, to assess the functional impact of the observed glycan variations.

  • Monitor Clinical Safety Data: Closely monitor clinical safety data for any unexpected adverse events that could be related to changes in the drug product.

  • Maintain Tight Manufacturing Controls: Implement robust process controls during manufacturing to minimize lot-to-lot variability.[14][15][16]

Data from Ordesekimab Clinical Trials

Table 1: Efficacy and Safety Data from a Phase 2a Study of Ordesekimab in Refractory Celiac Disease Type 2 (NCT02633020)

EndpointOrdesekimab (n=19)Placebo (n=9)p-value
Primary Endpoint
Change from Baseline in Aberrant IELs (%)-4.85 (90% CI -30.26 to 20.56)0.75
Secondary Endpoints
Change in Aberrant IELs with respect to epithelial cells (%)-38.22 (90% CI -95.73 to 19.29)0.18
Change in Marsh Score0.09 (95% CI -1.60 to 1.90)0.92
Change in Villous Height to Crypt Depth Ratio10.67 (95% CI -38.97 to 60.31)0.66
Change in Total IEL Count-12.73 (95% CI -77.57 to 52.12)0.69
Adverse Events
Any Treatment-Emergent Adverse Event17 (89%)8 (89%)
Serious Adverse Events5 (26%)1 (11%)
Nasopharyngitis8 (42%)1 (11%)

Data sourced from a randomized, double-blind, placebo-controlled, phase 2a study in adults with refractory celiac disease type 2.[7][17]

Table 2: Overview of a Phase 2a Study of Ordesekimab in Vitiligo (NCT04338581)

ParameterDescription
Official Title Evaluation of AMG 714 for Vitiligo: A Phase 2a Randomized Double Blind Placebo Controlled Trial
Condition Vitiligo
Intervention Ordesekimab (AMG 714) 300 mg subcutaneously every 2 weeks for 10 weeks
Primary Endpoint ≥25% improvement from Baseline in Face Vitiligo Area Scoring Index (F-VASI) score
Status Completed

Further quantitative data from this trial is pending publication.

Experimental Protocols

Protocol: Isolation and Flow Cytometry Analysis of Intraepithelial Lymphocytes (IELs) from Intestinal Biopsies

This protocol is adapted from standard methods for IEL isolation and analysis.[18][19][20][21]

1. Reagents and Materials:

  • HBSS (Hank's Balanced Salt Solution)

  • FBS (Fetal Bovine Serum)

  • EDTA (Ethylenediaminetetraacetic acid)

  • DTT (Dithiothreitol)

  • RPMI-1640 medium

  • Collagenase D

  • DNase I

  • Percoll

  • Flow cytometry antibodies (e.g., anti-CD3, anti-CD8, anti-TCRγδ, anti-CD103, anti-EpCAM, anti-CD45)

  • Flow cytometer

2. Procedure:

  • Biopsy Collection and Preparation:

    • Collect fresh intestinal biopsies in cold HBSS.

    • Wash the biopsies multiple times with HBSS to remove mucus and debris.

    • Cut the biopsies into small pieces (1-2 mm).

  • Epithelial Layer Dissociation (First Incubation):

    • Incubate the tissue pieces in HBSS containing 5 mM EDTA and 1 mM DTT for 20-30 minutes at 37°C with gentle shaking.

    • Vortex the suspension for 10 seconds and collect the supernatant containing the epithelial cells and IELs.

    • Repeat this step 2-3 times.

  • Lamina Propria Digestion (Second Incubation):

    • The remaining tissue can be further digested with Collagenase D and DNase I in RPMI-1640 to isolate lamina propria lymphocytes (optional).

  • IEL Enrichment:

    • Pool the supernatants from the EDTA/DTT incubations.

    • Pass the cell suspension through a 70 µm cell strainer.

    • Wash the cells with RPMI-1640.

    • Resuspend the cells in 40% Percoll and layer over an 80% Percoll gradient.

    • Centrifuge at 600 x g for 20 minutes at room temperature without brake.

    • Collect the IELs from the interface of the 40% and 80% Percoll layers.

  • Flow Cytometry Staining and Analysis:

    • Wash the enriched IELs with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

    • Stain the cells with a cocktail of fluorescently labeled antibodies against cell surface markers for 30 minutes on ice in the dark.

    • Wash the cells twice with FACS buffer.

    • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

    • Analyze the data using appropriate software to identify and quantify aberrant IEL populations based on their specific marker expression (e.g., surface CD3-, cytoplasmic CD3+, abnormal TCR expression).

Visualizations

Ordesekimab_Mechanism_of_Action cluster_APC Antigen Presenting Cell (APC) cluster_T_NK_Cell T Cell / NK Cell IL15Ra IL-15Rα IL2Rb IL-2/15Rβ IL15Ra->IL2Rb Signal Transduction IL15 IL-15 IL15->IL15Ra trans-presentation gamma_c γc Ordesekimab Ordesekimab Ordesekimab->IL15 Binds to IL-15 Ordesekimab->IL2Rb Blocks Interaction

Caption: Mechanism of action of ordesekimab.

Ordesekimab_Celiac_Trial_Workflow cluster_Screening Screening & Enrollment cluster_Treatment Treatment Phase (10 weeks) cluster_Assessment Assessment cluster_Analysis Data Analysis Screening Patient Screening (RCD-II Diagnosis) Randomization Randomization (2:1 Ordesekimab:Placebo) Screening->Randomization Dosing Ordesekimab (IV) or Placebo Randomization->Dosing Biopsy_Baseline Baseline Intestinal Biopsy Randomization->Biopsy_Baseline Symptom_Diaries Symptom Diaries Randomization->Symptom_Diaries Monitoring Adverse Event Monitoring Dosing->Monitoring Biopsy_Week12 Week 12 Intestinal Biopsy Dosing->Biopsy_Week12 Flow_Cytometry Flow Cytometry of IELs Biopsy_Baseline->Flow_Cytometry Histology Histological Analysis Biopsy_Baseline->Histology Biopsy_Week12->Flow_Cytometry Biopsy_Week12->Histology Symptom_Scores Symptom Score Calculation Symptom_Diaries->Symptom_Scores

Caption: Workflow for a refractory celiac disease clinical trial.

Logical_Relationship_Troubleshooting cluster_Patient_Recruitment Patient Recruitment cluster_Endpoint_Issues Endpoint Measurement cluster_Manufacturing Manufacturing Challenge Clinical Trial Challenge Slow_Enrollment Slow Enrollment Challenge->Slow_Enrollment Endpoint_Not_Met Primary Endpoint Not Met Challenge->Endpoint_Not_Met Lot_Variability Lot-to-Lot Variability Challenge->Lot_Variability Rare_Disease Rare Disease Population Rare_Disease->Slow_Enrollment Lack_of_Awareness Lack of Awareness Lack_of_Awareness->Slow_Enrollment Variability Measurement Variability (VASI) Variability->Endpoint_Not_Met Subjectivity Subjective Interpretation Subjectivity->Variability Glycosylation Glycosylation Changes Glycosylation->Lot_Variability

Caption: Logical relationships of challenges in ordesekimab trials.

References

AMG 714 stability and formulation issues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and formulation of AMG 714 (Ordesekimab), a fully human IgG1κ anti-interleukin-15 (IL-15) monoclonal antibody. As specific stability and formulation data for AMG 714 are not publicly available, this guide provides information based on the general characteristics of human IgG1 antibodies and published data on related molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for a human IgG1 antibody like AMG 714?

A1: The primary stability concerns for IgG1 monoclonal antibodies (mAbs) such as AMG 714 include:

  • Physical Instability: This primarily involves aggregation, where antibody monomers associate to form dimers, trimers, and larger insoluble aggregates. Aggregation can be triggered by thermal stress, mechanical stress (e.g., agitation), and exposure to interfaces.

  • Chemical Instability: Common chemical degradation pathways for mAbs include:

    • Deamidation: The conversion of asparagine (Asn) residues to aspartic acid (Asp) or isoaspartic acid (isoAsp), which can alter the antibody's charge and potentially its structure and function.[1][2][3]

    • Oxidation: Methionine (Met) and tryptophan (Trp) residues are susceptible to oxidation, which can be induced by exposure to light, oxygen, and trace metals.

    • Fragmentation: Cleavage of the peptide backbone, particularly in the hinge region, can lead to the formation of antibody fragments.

Q2: What formulation considerations are important for an anti-IL-15 IgG1 antibody?

A2: While the specific formulation for AMG 714 is proprietary, a biosimilar of ordesekimab is formulated in a sodium phosphate buffer containing glycine and saccharose as stabilizing agents.[4] General formulation strategies for IgG1 antibodies aim to maintain the native conformation and prevent degradation. Key components often include:

  • Buffering Agents: To maintain a stable pH, typically in the range of 5.0 to 7.0.

  • Stabilizers/Excipients: Sugars (e.g., sucrose, trehalose), polyols (e.g., mannitol), and amino acids (e.g., glycine, arginine) are commonly used to protect the antibody from degradation during freezing, drying, and storage.

  • Surfactants: Polysorbates (e.g., Polysorbate 20 or 80) are often included in small amounts to prevent surface-induced aggregation and denaturation.

Q3: How does temperature affect the stability of IgG1 antibodies?

A3: Temperature is a critical factor influencing the stability of IgG1 antibodies.

  • Elevated Temperatures: Can lead to an accelerated rate of both physical and chemical degradation. Thermal stress can induce unfolding of the antibody domains, making them more prone to aggregation.[5][6][7]

  • Freeze-Thaw Cycles: Repeated freezing and thawing can cause denaturation and aggregation, particularly if the formulation is not optimized with cryoprotectants.

Troubleshooting Guides

Issue 1: Observing Aggregation in AMG 714 Samples

Q: My AMG 714 sample shows an increase in aggregates when analyzed by size-exclusion chromatography (SEC). What are the potential causes and how can I troubleshoot this?

A: An increase in aggregation can be due to several factors. The following table summarizes potential causes and suggested troubleshooting steps.

Potential CauseTroubleshooting Steps
Thermal Stress - Store the antibody at the recommended temperature (typically 2-8°C for short-term and -20°C or -80°C for long-term storage).- Avoid repeated temperature fluctuations.
Mechanical Stress - Handle the antibody solution gently; avoid vigorous shaking or vortexing.- Use appropriate pipetting techniques to minimize shear stress.
Inappropriate Buffer Conditions - Ensure the pH of the buffer is within the optimal range for IgG1 stability (typically pH 5.0-7.0).- Evaluate the ionic strength of the buffer; both very low and very high salt concentrations can sometimes promote aggregation.
Freeze-Thaw Stress - Aliquot the antibody into smaller, single-use volumes to avoid multiple freeze-thaw cycles.- Ensure the formulation contains appropriate cryoprotectants if freezing is necessary.
High Protein Concentration - If working with highly concentrated solutions, be aware that the propensity for aggregation increases.[5][6]- Consider optimizing the formulation with stabilizers that enhance solubility at high concentrations.
Issue 2: Detecting Charge Variants Suggestive of Deamidation

Q: I am observing acidic charge variants in my AMG 714 sample using ion-exchange chromatography (IEX). Could this be deamidation, and how can I confirm it?

A: The appearance of acidic charge variants is often indicative of deamidation. Here is a guide to addressing this issue.

Experimental Protocol: Peptide Mapping Mass Spectrometry to Confirm Deamidation

  • Enzymatic Digestion:

    • Treat a known amount of the antibody with a protease (e.g., trypsin) under denaturing conditions to generate smaller peptides.

  • LC-MS/MS Analysis:

    • Separate the resulting peptides using liquid chromatography (LC).

    • Analyze the peptides by tandem mass spectrometry (MS/MS).

  • Data Analysis:

    • Search the MS/MS data against the known amino acid sequence of AMG 714.

    • Identify peptides that show a +1 Da mass shift, which is characteristic of the conversion of an asparagine residue to an aspartic or isoaspartic acid.

    • The fragmentation pattern in the MS/MS spectrum can pinpoint the exact location of the deamidation.

Troubleshooting Steps for Deamidation
pH and Temperature Control: Deamidation is highly dependent on pH and temperature.[1][2] Storing the antibody at a lower pH and temperature can significantly slow down the rate of deamidation.
Buffer Composition: Certain buffer species can influence the rate of deamidation. If deamidation is a persistent issue, a buffer screen may be necessary to identify a more stabilizing formulation.
Site-Directed Mutagenesis (for research purposes): If a specific deamidation site is identified as being critical for stability or function, and if feasible within the research context, mutating the liable asparagine residue to another amino acid (e.g., glutamine or asparagine) could be considered to enhance stability.

Visualizations

IL15_Signaling_Pathway AMG 714 blocks IL-15 binding to IL-2Rβ and γc subunits. IL15R_alpha IL-15Rα Cell_Signaling Downstream Signaling (JAK/STAT) IL2R_beta IL-2Rβ IL2R_beta->Cell_Signaling gamma_c γc gamma_c->Cell_Signaling IL15 IL-15 IL15->IL15R_alpha IL15->IL2R_beta IL15->gamma_c AMG714 AMG 714 AMG714->IL15 Binds to IL-15

Caption: Mechanism of action of AMG 714.

Stability_Testing_Workflow cluster_analysis Biophysical & Chemical Analysis Start Antibody Sample Stress_Conditions Apply Stress Conditions (Thermal, Mechanical, etc.) Start->Stress_Conditions SEC SEC (Aggregation) Stress_Conditions->SEC DLS DLS (Size Distribution) Stress_Conditions->DLS IEX IEX (Charge Variants) Stress_Conditions->IEX Mass_Spec Mass Spectrometry (PTMs) Stress_Conditions->Mass_Spec Data_Analysis Data Analysis & Stability Assessment SEC->Data_Analysis DLS->Data_Analysis IEX->Data_Analysis Mass_Spec->Data_Analysis Report Stability Report Data_Analysis->Report

Caption: General workflow for antibody stability testing.

Aggregation_Troubleshooting Start Aggregation Detected Check_Storage Check Storage Conditions (Temp, Light) Start->Check_Storage Check_Handling Review Handling Procedures (Agitation, Pipetting) Check_Storage->Check_Handling Correct Optimize_Storage Optimize Storage Check_Storage->Optimize_Storage Incorrect Check_Formulation Evaluate Formulation (pH, Excipients) Check_Handling->Check_Formulation Correct Refine_Handling Refine Handling Protocol Check_Handling->Refine_Handling Incorrect Reformulate Consider Reformulation Check_Formulation->Reformulate Sub-optimal

Caption: Decision tree for troubleshooting aggregation.

References

Troubleshooting AMG 714 In Vivo Study Inconsistencies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering inconsistencies in in vivo studies involving AMG 714 (also known as ordesekimab or PRV-015), a monoclonal antibody targeting interleukin-15 (IL-15).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for AMG 714?

A1: AMG 714 is a human monoclonal antibody that specifically targets and neutralizes interleukin-15 (IL-15). It functions by blocking the binding of IL-15 to the IL-2 receptor beta (IL-2Rβ) and common gamma (γc) chains.[1][2][3] This prevents the downstream signaling that leads to the proliferation and activation of immune cells, such as intraepithelial lymphocytes (IELs), which are implicated in the pathogenesis of conditions like celiac disease.[1][4] Notably, AMG 714 does not prevent IL-15 from binding to the IL-15 receptor alpha (IL-15Rα) chain.[1][2][3]

Q2: What are the reported inconsistencies in AMG 714 studies?

A2: Clinical trials with AMG 714 in celiac disease patients have shown some discordant results. While the drug did not consistently prevent gluten-induced mucosal injury (as measured by the villous height-to-crypt depth ratio), it did show positive effects on clinical symptoms, particularly diarrhea, and a reduction in the density of intraepithelial lymphocytes in some patient groups.[5][6][7][8][9] This discrepancy between histological and symptomatic outcomes is a key inconsistency.

Q3: Is Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) a factor in AMG 714's mechanism or a source of inconsistency?

A3: The potential for AMG 714 to induce ADCC has been investigated. However, studies have concluded that ADCC is not a significant liability or contributor to the pharmacological effect of AMG 714.[1][2][3] Nonclinical and clinical data have not shown evidence of monocyte depletion or cytotoxicity in organs with high IL-15Rα expression.[1][3]

Troubleshooting Guide for In Vivo Studies

Researchers may encounter variability in efficacy, unexpected phenotypes, or a lack of response in animal models. This guide provides a structured approach to troubleshooting these issues.

Problem 1: Suboptimal or Inconsistent Efficacy

If you are observing lower-than-expected efficacy or high variability between subjects, consider the following factors:

Potential Cause Troubleshooting Steps
Antibody Dosing and Administration - Verify Dose Calculation: Double-check calculations for dose per body weight. Ensure accurate measurement and dilution of the antibody. - Optimize Route of Administration: While clinical trials have used subcutaneous and intravenous routes, the optimal route for your animal model may differ.[5][6][10] Consider the pharmacokinetics of the antibody in your specific model. For general guidance on administration routes in rodents, refer to established protocols.[11] - Check Injection Technique: Improper injection technique can lead to variability in absorption and bioavailability. Ensure proper training and consistent administration.[11]
Animal Model Characteristics - Species Specificity: Ensure the AMG 714 antibody has cross-reactivity with the IL-15 of your chosen animal model. - Disease Model Induction: Inconsistency in the induction of the disease model (e.g., timing and dose of gluten challenge in a celiac model) can lead to variable responses to treatment. Standardize your disease induction protocol. - Baseline Disease Severity: High variability in baseline disease severity can mask treatment effects. Stratify animals based on baseline measurements before treatment allocation.
Antibody Integrity - Storage and Handling: Improper storage, including repeated freeze-thaw cycles, can compromise antibody activity.[12] Store AMG 714 according to the manufacturer's instructions. - Lot-to-Lot Variability: Variations in manufacturing, such as differences in glycan profiles, can potentially affect antibody function, although studies on AMG 714 suggest ADCC is not impacted by high mannose variants.[1][3] If you suspect lot-to-lot variability, contact the supplier and consider testing a new lot.
Problem 2: Discrepancy Between Histological and Functional Readouts

Similar to the clinical findings, you may observe an improvement in functional readouts (e.g., reduced symptoms) without a corresponding improvement in histology.

Potential Cause Troubleshooting Steps
Timing of Analysis - Delayed Histological Recovery: Histological changes may take longer to manifest than functional improvements. Consider including later time points in your study design to assess histological recovery. - Acute vs. Chronic Effects: The initial response to treatment may be primarily functional. Chronic dosing might be required to observe significant histological changes.
Sensitivity of Readouts - Refine Histological Scoring: Ensure your histological scoring method is sensitive enough to detect subtle changes. Consider quantitative image analysis to reduce subjectivity. - Expand Molecular Analyses: Supplement histology with molecular analyses such as gene expression profiling of inflammatory markers or flow cytometry of immune cell populations in the target tissue. This can provide a more nuanced understanding of the treatment effect.
Complex Pathophysiology - IL-15 Independent Pathways: The disease model may involve pathways that are not solely dependent on IL-15. Consider investigating other relevant signaling pathways that might contribute to the observed phenotype.

Experimental Protocols

While specific preclinical protocols for AMG 714 are not publicly detailed, the following outlines a general workflow for an in vivo study based on clinical trial designs.

General In Vivo Study Workflow

experimental_workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis acclimatization Animal Acclimatization baseline Baseline Measurements acclimatization->baseline randomization Randomization baseline->randomization disease_induction Disease Induction (e.g., Gluten Challenge) randomization->disease_induction treatment_admin AMG 714 / Placebo Administration disease_induction->treatment_admin monitoring Clinical Monitoring (e.g., Weight, Symptoms) treatment_admin->monitoring endpoint Endpoint Analysis (Histology, Biomarkers) monitoring->endpoint data_analysis Data Analysis endpoint->data_analysis

Caption: A generalized workflow for an in vivo study of AMG 714.

Signaling Pathway

AMG 714 Mechanism of Action

AMG714_MoA cluster_il15 IL-15 Signaling IL15 IL-15 IL15Ra IL-15Rα IL15->IL15Ra Binds IL2Rb IL-2/15Rβ IL15->IL2Rb Binds gc γc IL15->gc Binds signaling Downstream Signaling (JAK/STAT) IL2Rb->signaling gc->signaling proliferation Immune Cell Proliferation & Activation signaling->proliferation AMG714 AMG 714 AMG714->IL15 Blocks binding to IL-2/15Rβ and γc

Caption: Mechanism of action of AMG 714 in blocking IL-15 signaling.

Quantitative Data from Clinical Studies

The following tables summarize key quantitative data from phase 2a clinical trials of AMG 714 in celiac disease, which may help inform expected effect sizes in preclinical models.

Table 1: Change in Villous Height to Crypt Depth (VHCD) Ratio

Study PopulationTreatment GroupNBaseline VHCD (Mean)Change from Baseline (LS Mean Difference vs. Placebo)p-value
Celiac Disease (Gluten Challenge)[5][9]150 mg AMG 71422--2.49%0.73
300 mg AMG 71422-6.39%0.34
Placebo20---
Refractory Celiac Disease Type 2[6][7]AMG 714 (8 mg/kg)19-10.67%0.66
Placebo9---

Table 2: Change in Intraepithelial Lymphocyte (IEL) Density

Study PopulationTreatment GroupNEndpointChange vs. Placebo (LS Mean Difference)p-value
Celiac Disease (Gluten Challenge)[5][9]300 mg AMG 71422CD3+ IELs-41.24%0.03
Refractory Celiac Disease Type 2[6][7][10]AMG 714 (8 mg/kg)19Aberrant IELs-4.85%0.75

Table 3: Symptom Improvement

Study PopulationTreatment GroupNEndpointOutcomep-value
Celiac Disease (Gluten Challenge)[5]150 mg AMG 71422Diarrhea (BSFS)Ameliorated0.01
300 mg AMG 71422Diarrhea (BSFS)Ameliorated0.0002
Refractory Celiac Disease Type 2[6][7]AMG 714 (8 mg/kg)19Diarrhea (BSFS)Proportion of patients with diarrhea decreased0.0008

References

Technical Support Center: Ordesekimab Manufacturing and In-Process Control

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical support center provides guidance for researchers, scientists, and drug development professionals working with ordesekimab, a human IgG1 monoclonal antibody that targets interleukin-15 (IL-15).[1][2] Ordesekimab functions by binding to and neutralizing IL-15, which prevents the pro-inflammatory signaling that is characteristic of certain autoimmune diseases and cancers.[1]

The following sections offer troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the manufacturing and experimental use of ordesekimab.

Troubleshooting Guides

This section is designed to help users identify and resolve common issues that may arise during the ordesekimab manufacturing process.

Upstream Processing: Cell Culture

Issue: Low Cell Viability or Growth Rate in CHO Cell Culture

  • Possible Causes:

    • Suboptimal culture conditions (pH, temperature, dissolved oxygen).

    • Nutrient limitation in the culture medium.

    • Accumulation of toxic byproducts like lactate and ammonia.[3]

    • Mycoplasma or other microbial contamination.[4]

    • Improper storage or handling of cell banks.[4]

  • Troubleshooting Steps:

    • Verify Culture Parameters: Ensure that the pH, temperature, and dissolved oxygen levels are within the optimal range for the specific CHO cell line used.[5]

    • Analyze Media Composition: Check for depletion of key nutrients, such as glucose, glutamine, and essential amino acids.[3]

    • Monitor Metabolites: Measure lactate and ammonia concentrations. High levels can inhibit cell growth.[3]

    • Test for Contamination: Regularly screen cultures for mycoplasma and other adventitious agents.[4]

    • Review Cell Bank Handling: Ensure proper cryogenic storage and thawing procedures were followed.

Issue: Low Ordesekimab Titer

  • Possible Causes:

    • Suboptimal cell density at the time of harvest.

    • Poor productivity of the CHO cell clone.

    • Inefficient gene expression.

    • Degradation of the expressed antibody by proteases.[6]

    • Issues with the fed-batch strategy.

  • Troubleshooting Steps:

    • Optimize Harvest Time: Determine the optimal time for harvest based on cell density and viability.

    • Cell Line Selection: Screen multiple clones to identify those with the highest productivity.

    • Media and Feed Optimization: Adjust the composition of the culture medium and the feeding strategy to enhance protein expression.

    • Add Protease Inhibitors: Consider adding protease inhibitors to the culture medium to prevent product degradation.[6]

Downstream Processing: Purification

Issue: Low Recovery After Protein A Affinity Chromatography

  • Possible Causes:

    • Suboptimal binding or elution conditions (pH, buffer composition).[7]

    • Column overloading.

    • Protease degradation of the antibody.[7]

    • Formation of precipitates that clog the column.

  • Troubleshooting Steps:

    • Optimize Buffers: Ensure the pH of the loading buffer is optimal for Protein A binding and that the elution buffer has a sufficiently low pH for efficient release.

    • Adjust Sample Load: Reduce the amount of clarified harvest loaded onto the column.

    • Use Protease Inhibitors: Add protease inhibitors to the clarified harvest before loading.

    • Clarify Sample: Ensure the harvest is properly clarified to remove cell debris and other particulates.[8]

Issue: High Levels of Aggregates in the Final Product

  • Possible Causes:

    • Exposure to stress conditions such as extreme pH, high temperature, or shear forces.[9]

    • Inappropriate buffer conditions during purification or formulation.[9][10]

    • Multiple freeze-thaw cycles.[9]

    • Ineffective aggregate removal during chromatography steps.[11]

  • Troubleshooting Steps:

    • Optimize Chromatography: Employ ion exchange or hydrophobic interaction chromatography steps designed for aggregate removal.[10][11]

    • Buffer Optimization: Adjust the pH and ionic strength of buffers to minimize aggregation.[10]

    • Minimize Stress: Avoid harsh mixing, extreme temperatures, and multiple freeze-thaw cycles.

    • Formulation Development: Add excipients that are known to stabilize monoclonal antibodies and reduce aggregation.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of ordesekimab?

Ordesekimab is a monoclonal antibody that targets and neutralizes interleukin-15 (IL-15).[1] It blocks the binding of IL-15 to its receptor complex, thereby inhibiting IL-15-mediated signaling pathways that are involved in inflammation and the activation of immune cells like natural killer (NK) cells and T-cells.[1][12]

2. What are the critical quality attributes (CQAs) to monitor during ordesekimab manufacturing?

Key CQAs for a monoclonal antibody like ordesekimab include:

  • Purity: Absence of contaminants such as host cell proteins, DNA, and viruses.

  • Aggregate Levels: The percentage of dimers and higher-order aggregates should be minimized, typically to less than 1%.[11]

  • Glycosylation Profile: The pattern of glycans on the Fc region can affect the antibody's effector function and stability.[13][14]

  • Charge Variants: Modifications such as deamidation and oxidation can lead to charge heterogeneity.

  • Potency: The biological activity of the antibody, often measured by a cell-based assay.[15][16]

3. How can I quantify the concentration of ordesekimab in a sample?

A sandwich enzyme-linked immunosorbent assay (ELISA) is a common and effective method for quantifying the concentration of monoclonal antibodies.[17][18] This assay uses a capture antibody and a detection antibody that bind to different epitopes on ordesekimab.

4. What type of cell-based assay is suitable for determining the potency of ordesekimab?

A cell-based potency assay should reflect the antibody's mechanism of action.[15] For ordesekimab, an assay that measures the inhibition of IL-15-induced cell proliferation or STAT5 phosphorylation in a responsive cell line (e.g., NK cells) would be appropriate.[12]

Data Presentation

Table 1: Typical Upstream Process Parameters for Ordesekimab Production in CHO Cells

ParameterTarget Range
Viable Cell Density at Peak15-25 x 10^6 cells/mL
Cell Viability at Harvest> 85%
Culture Duration12-16 days
pH6.8-7.2
Temperature35-37°C
Dissolved Oxygen30-60%
Glucose ConcentrationMaintained > 2 g/L
Lactate Concentration< 4 g/L
Ammonia Concentration< 10 mM

Table 2: Typical Downstream Process Performance for Ordesekimab Purification

Purification StepYield (%)Purity (%)Aggregate (%)
Protein A Chromatography> 95%> 98%< 5%
Anion Exchange Chromatography> 90%> 99%< 2%
Cation Exchange Chromatography> 90%> 99.5%< 1%
Overall Process > 75% > 99.5% < 1%

Experimental Protocols

Protocol 1: Ordesekimab Quantification by Sandwich ELISA
  • Coating: Coat a 96-well plate with a capture antibody (e.g., anti-human IgG) at a concentration of 1-10 µg/mL in a carbonate-bicarbonate buffer and incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Block the plate with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Add diluted samples and a known standard of ordesekimab to the wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection Antibody: Add a horseradish peroxidase (HRP)-conjugated detection antibody (e.g., anti-human IgG-HRP) and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a TMB substrate solution and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

  • Read Plate: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve and calculate the concentration of ordesekimab in the samples.

Protocol 2: Cell-Based Potency Assay for Ordesekimab
  • Cell Preparation: Culture an IL-15-responsive cell line (e.g., NK-92 cells) and prepare a cell suspension at a known concentration.

  • Assay Setup: In a 96-well plate, add the cell suspension to each well.

  • Antibody and IL-15 Addition: Add serial dilutions of the ordesekimab reference standard and test samples to the wells. Then, add a fixed concentration of recombinant human IL-15 to all wells except for the negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

  • Proliferation Measurement: Add a reagent to measure cell proliferation (e.g., MTT or resazurin) and incubate for an additional 4 hours.

  • Read Plate: Measure the absorbance or fluorescence according to the manufacturer's instructions.

  • Data Analysis: Plot the cell proliferation against the antibody concentration and determine the relative potency of the test samples compared to the reference standard.

Visualizations

Ordesekimab_Manufacturing_Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing Cell_Bank Cell Bank Thawing Expansion Cell Expansion Cell_Bank->Expansion Bioreactor Production Bioreactor Expansion->Bioreactor Harvest Clarification & Harvest Bioreactor->Harvest Cell Culture Supernatant Capture Protein A Chromatography Harvest->Capture Polishing1 Anion Exchange Capture->Polishing1 Polishing2 Cation Exchange Polishing1->Polishing2 Formulation Ultrafiltration/ Diafiltration & Formulation Polishing2->Formulation Final_Product Final Drug Product Formulation->Final_Product Purified Ordesekimab

Caption: A high-level overview of the ordesekimab manufacturing process.

Ordesekimab_MoA cluster_presenting_cell Antigen Presenting Cell cluster_responder_cell Responder Cell (e.g., NK Cell) IL15 IL-15 IL15Ra IL-15Rα IL15->IL15Ra binds Receptor_Complex IL-2/15Rβγc IL15Ra->Receptor_Complex trans-presentation Signaling STAT5 Phosphorylation & Cell Proliferation Receptor_Complex->Signaling activates Ordesekimab Ordesekimab Ordesekimab->IL15 binds & neutralizes

Caption: Mechanism of action of ordesekimab in blocking IL-15 signaling.

References

Technical Support Center: Optimizing [18F]DPA-714 Radiosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of [18F]DPA-714 radiosynthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve radiochemical yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind [18F]DPA-714 radiosynthesis?

A1: The radiosynthesis of [18F]DPA-714 is typically achieved through a one-step nucleophilic aliphatic substitution (SN2) reaction. [¹⁸F]Fluoride, produced from a cyclotron, is activated and reacts with the tosylate precursor of DPA-714. The tosyl group is a good leaving group, which is displaced by the [¹⁸F]fluoride ion to form [18F]DPA-714.[1][2][3][4]

Q2: What are the key steps in the automated radiosynthesis of [18F]DPA-714?

A2: A typical automated synthesis process involves the following stages:

  • [¹⁸F]Fluoride Trapping: Cyclotron-produced [¹⁸F]fluoride is trapped on an anion-exchange cartridge (e.g., QMA).

  • Elution: The trapped [¹⁸F]fluoride is eluted from the cartridge into the reactor vessel using a phase transfer catalyst solution.

  • Azeotropic Drying: The [¹⁸F]fluoride is dried in the reactor, typically through azeotropic distillation with acetonitrile, to remove water.

  • Radiolabeling Reaction: The DPA-714 precursor is added to the dried [¹⁸F]fluoride, and the reaction mixture is heated.

  • Purification: The crude reaction mixture is purified to separate [18F]DPA-714 from unreacted [¹⁸F]fluoride and other impurities. This is commonly done using High-Performance Liquid Chromatography (HPLC) followed by Solid-Phase Extraction (SPE).[1][4][5]

  • Formulation: The purified [18F]DPA-714 is formulated in a physiologically compatible solution for injection.

Q3: Which phase transfer catalyst should I use: Kryptofix 222 (K2.2.2) or a tetralkylammonium salt?

A3: Both Kryptofix 222 with potassium carbonate and tetralkylammonium salts like tetraethylammonium bicarbonate (TEAB) or tetrabutylammonium bicarbonate (TBA HCO3) are effective. However, some studies have shown that replacing Kryptofix 222 with TBA HCO3 can offer advantages such as reduced toxicity and reliable production yields.[6][7][8] Ultimately, the choice may depend on your specific synthesis module and institutional guidelines.

Q4: What is the optimal amount of precursor to use?

A4: The optimal precursor amount can vary between different synthesis platforms and desired batch sizes. Studies have reported successful syntheses with precursor amounts ranging from 2.5 mg to 12 mg.[2] Higher precursor amounts (e.g., 6 mg or more) have been shown to improve yields, but it's also possible to achieve good results with smaller quantities (e.g., 4 mg) with optimized conditions.[1][2] It is recommended to start with the amount suggested in a validated protocol for your specific synthesizer and optimize from there.

Q5: What are typical radiochemical yields (RCY) for [18F]DPA-714?

A5: Radiochemical yields for [18F]DPA-714 can vary significantly based on the synthesis method and parameters. Reported decay-corrected RCYs range from 15-20% up to 55-71% in highly optimized and automated processes.[1][9] Non-decay-corrected yields are also frequently reported and are naturally lower.

Troubleshooting Guide

Issue 1: Low Radiochemical Yield (RCY)
Potential Cause Recommended Action
Inefficient drying of [¹⁸F]Fluoride Ensure complete azeotropic drying. Residual water can significantly reduce the nucleophilicity of the fluoride ion. Consider adding an extra acetonitrile addition and evaporation step.
Suboptimal reaction temperature Verify the temperature of your reactor. Optimal temperatures are typically between 85°C and 165°C.[1][2][7] Higher temperatures (e.g., 120°C in MeCN or 165°C in DMSO) have been reported to increase yields.[1]
Incorrect reaction time Reaction times are generally short, often in the range of 5 to 15 minutes.[1][4][7] A reaction time that is too short may be incomplete, while one that is too long could lead to degradation. Optimize the reaction time for your specific setup.
Precursor degradation Ensure the precursor is stored correctly (typically at -20°C) and is of high purity.[10] Consider synthesizing or purchasing fresh precursor if degradation is suspected.
Issues with phase transfer catalyst Confirm the correct amount and concentration of the phase transfer catalyst. If using Kryptofix 222, ensure it is fresh and has been stored under anhydrous conditions.
Suboptimal precursor concentration While higher precursor amounts can increase yields, an excessive amount can complicate purification. Experiment with precursor amounts between 4 mg and 6 mg to find the optimal concentration for your system.[1][2]
Issue 2: Poor Radiochemical Purity
Potential Cause Recommended Action
Inefficient HPLC purification Optimize your HPLC method, including the column, mobile phase composition, and flow rate. A common mobile phase is a mixture of 0.1 M ammonium acetate and acetonitrile.[10]
Co-elution of impurities If impurities are co-eluting with your product, adjust the mobile phase gradient or switch to a different column stationary phase to improve separation.
Incomplete removal of unreacted [¹⁸F]Fluoride Ensure your purification method, whether HPLC or SPE, is effectively separating unreacted [¹⁸F]fluoride from the final product.
Radiolysis High starting activities can sometimes lead to radiolysis. If this is suspected, consider reducing the initial amount of radioactivity or adding a radical scavenger to the formulation.
Issue 3: Low Molar Activity
Potential Cause Recommended Action
Contamination with non-radioactive Fluorine-19 Ensure all reagents and tubing are free from Fluorine-19 contamination. Use high-purity water and reagents.
Carrier from precursor or reagents Use a high-purity precursor and ensure that no carrier fluoride is introduced during the synthesis.
Inefficient purification A well-optimized HPLC purification is crucial for separating [18F]DPA-714 from its non-radioactive counterpart, thereby maximizing molar activity.

Experimental Protocols & Data

General Automated Radiosynthesis Protocol

This protocol is a generalized procedure based on common practices reported in the literature. Specific parameters should be optimized for your automated synthesis platform.

  • [¹⁸F]Fluoride Trapping and Elution:

    • Load the cyclotron-produced [¹⁸F]fluoride in O-18 enriched water onto a pre-conditioned QMA cartridge.

    • Elute the trapped [¹⁸F]fluoride into the reactor vessel with a solution of phase transfer catalyst (e.g., 0.75 mL of 40 mM TEAB or a K2.2.2/K₂CO₃ solution).[1]

  • Azeotropic Drying:

    • Heat the reactor under a stream of inert gas (e.g., nitrogen or helium) to evaporate the water.

    • Add anhydrous acetonitrile and repeat the evaporation process to ensure the [¹⁸F]fluoride is free of water.

  • Radiolabeling:

    • Cool the reactor to a specified temperature (e.g., 65°C).[1]

    • Add a solution of the tosylate DPA-714 precursor (e.g., 4 mg) in anhydrous acetonitrile (e.g., 1 mL) to the reactor.[1]

    • Seal the reactor and heat to the reaction temperature (e.g., 90-120°C) for the specified duration (e.g., 5-10 minutes).[1]

  • Purification:

    • Cool the reactor and quench the reaction with a suitable solvent mixture (e.g., 1.5 mL of 20% ethanol in water).[1]

    • Inject the crude reaction mixture onto a semi-preparative HPLC column for purification.

    • Collect the fraction containing [18F]DPA-714.

  • Formulation:

    • Trap the collected HPLC fraction on a C18 SPE cartridge.

    • Wash the cartridge with sterile water to remove HPLC solvents.

    • Elute the [18F]DPA-714 from the cartridge with a small volume of ethanol.

    • Dilute with sterile saline for injection and pass through a sterile filter.

Comparative Data on Radiosynthesis Parameters
Parameter Method 1 Method 2 Method 3 Reference
Synthesizer Trasis AllinOneIBA Synthera®GE TRACERlab MXFDG[1],[7],[2]
Precursor Amount 4 mgOptimized with reduced mass2.5 - 12 mg[1],[7],[2]
Phase Transfer Catalyst TEABTBA HCO₃K2.2.2/K₂CO₃[1],[7],[2]
Solvent AcetonitrileAcetonitrileAcetonitrile[1],[7],[2]
Reaction Temperature 100°C165°C85°C[1],[7],[2]
Reaction Time 10 min5 min10 min[1],[7],[2]
Decay-Corrected RCY 55-71%~35% (ndc. ~20%)up to 50%[1]
Non-Decay-Corrected RCY -24.6 ± 3.8%16% (with >6mg precursor)[7],[2]
Total Synthesis Time -~65 min40 min[7],[2]
Molar Activity (EOS) 117-350 GBq/µmol>18.5 TBq/mmol270 GBq/µmol[1],[7],[2]

Visualizations

Radiosynthesis_Workflow General Workflow for [18F]DPA-714 Radiosynthesis cluster_prep [18F]Fluoride Preparation cluster_reaction Radiolabeling cluster_purification Purification & Formulation A Cyclotron Production of [18F]Fluoride B Trap [18F]F- on QMA Cartridge A->B C Elute with Phase Transfer Catalyst B->C D Azeotropic Drying C->D E Add DPA-714 Precursor D->E F Heat Reaction Mixture E->F G Quench Reaction F->G H Semi-preparative HPLC G->H I SPE Formulation (C18) H->I J Final Product: [18F]DPA-714 I->J

Caption: General Workflow for [18F]DPA-714 Radiosynthesis.

Troubleshooting_Yield Troubleshooting Low Radiochemical Yield Start Low RCY Observed Q1 Is the [18F]F- drying process efficient? Start->Q1 Sol1 Optimize azeotropic drying: - Add extra MeCN wash - Check inert gas flow Q1->Sol1 No Q2 Are reaction temperature and time optimal? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q1 Sol2 Verify reactor temperature. Optimize reaction time (5-15 min). Q2->Sol2 No Q3 Is the precursor amount and quality adequate? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q2 Sol3 Check precursor purity and storage. Optimize precursor amount (4-6 mg). Q3->Sol3 No Q4 Is the phase transfer catalyst active? Q3->Q4 Yes A3_Yes Yes A3_No No Sol3->Q3 Sol4 Use fresh, anhydrous catalyst. Verify concentration. Q4->Sol4 No End Yield Improved Q4->End Yes A4_No No Sol4->Q4

Caption: Troubleshooting Low Radiochemical Yield.

References

Reducing non-specific binding of DPA-714 in PET imaging

Author: BenchChem Technical Support Team. Date: November 2025

<

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PET radioligand [18F]DPA-714. The focus is on mitigating non-specific binding to enhance the accuracy and reliability of imaging data.

Frequently Asked Questions (FAQs)

Q1: What is DPA-714 and why is non-specific binding a concern?

A1: [18F]DPA-714 is a second-generation radioligand that targets the 18-kDa translocator protein (TSPO), a biomarker for neuroinflammation.[1][2][3] While it offers improved imaging properties over older ligands like [11C]-(R)-PK11195, such as better brain bioavailability and a lower level of non-specific binding, high non-specific binding can still occur.[1][4] This complicates the accurate quantification of the specific signal from TSPO, potentially masking the true extent of neuroinflammation.[1]

Q2: What are the primary causes of high non-specific binding with DPA-714?

A2: High non-specific binding can be attributed to several factors:

  • Lipophilicity: Although improved, DPA-714 is still a lipophilic molecule, which can lead to retention in lipid-rich tissues like the brain.

  • Off-Target Binding: The tracer may bind to other proteins or receptors with lower affinity.

  • Blood-Brain Barrier (BBB) Disruption: In certain pathologies, a compromised BBB can lead to non-specific accumulation of the tracer in the brain parenchyma.[5]

  • Metabolites: While DPA-714 shows good in vivo stability, radiolabeled metabolites could potentially contribute to background signal.[6]

  • TSPO Genotype: A single nucleotide polymorphism (rs6971) in the TSPO gene affects the binding affinity of second-generation ligands like DPA-714, leading to variability in the PET signal among subjects (high-affinity, mixed-affinity, and low-affinity binders).[7]

Q3: How can I assess the level of non-specific binding in my experiment?

A3: The most direct method is to perform a blocking study. This involves pre-treating a subject or tissue sample with a high concentration of a non-radiolabeled (or "cold") compound that binds to the same target. This effectively blocks the specific binding sites, so any remaining signal from the radiotracer can be attributed to non-specific binding. Commonly used blocking agents include unlabeled DPA-714 or the classical TSPO ligand, PK11195.[5][8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High background signal across the entire brain 1. High lipophilicity of the tracer.2. Issues with radiotracer purity.3. Suboptimal imaging time point.1. Optimize Imaging Protocol: Acquire dynamic scan data to apply kinetic modeling. A reversible two-tissue compartment model is often preferred for [18F]DPA-714.[1][2]2. Verify Radiochemical Purity: Ensure the radiochemical purity of [18F]DPA-714 is at least 99.5%.[1]3. Adjust Acquisition Time: Maximum cerebral uptake is typically observed around 5 minutes post-injection, followed by a rapid washout phase.[6] Imaging at later time points may improve the signal-to-noise ratio.
Unexpectedly high signal in a region thought to be devoid of TSPO 1. Off-target binding.2. Localized disruption of the blood-brain barrier.1. Perform Blocking Studies: Co-inject an excess of unlabeled DPA-714 or PK11195 to confirm if the binding is specific to TSPO.[5][8]2. Assess BBB Integrity: Use methods such as Evans blue dye or dynamic contrast-enhanced MRI to check for BBB leakage in your animal model.
High variability in signal between subjects 1. Differences in TSPO genotype (rs6971 polymorphism).1. Genotype Subjects: For human studies, it is crucial to genotype subjects for the rs6971 polymorphism to correctly interpret the PET signal.[7]
Low target-to-background ratio 1. Insufficient TSPO expression in the region of interest.2. Underdosing of the blocking agent in control studies.1. Confirm TSPO Expression: Use immunohistochemistry or Western blotting to verify the presence of TSPO in your tissue of interest.[9][10]2. Optimize Blocking Dose: Titrate the dose of the unlabeled blocking agent to ensure complete saturation of specific binding sites. Doses of 1-5 mg/kg for PK11195 and DPA-714 have been used in animal studies.[8][9]

Quantitative Data Summary

Table 1: In Vivo Blocking/Displacement Studies of [18F]DPA-714

Blocking/Displacing Agent Dose Animal Model Effect on [18F]DPA-714 Signal Reference
PK111951.5 mg/kgBaboonEffectively blocked uptake in the brain.[8]
Unlabeled DPA-7141 mg/kgBaboonDisplaced tracer after initial uptake.[8]
Unlabeled DPA-714 or PK11195100-fold excessMouse (Stroke model)Decreased overall signal in both hemispheres.[5]
Unlabeled DPA-7145 mg/kgRat (Glioma model)Displaced over 85% of in vivo tumor uptake.[9]
PK111955 mg/kgRat (Glioma model)Displaced 55% of in vivo tumor uptake.[9]

Key Experimental Protocols

Protocol 1: In Vivo Blocking Study in a Rodent Model
  • Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and place it in the PET scanner.

  • Blocking Agent Administration: For the blocked group, administer the blocking agent (e.g., PK11195 at 1.5 - 5 mg/kg or unlabeled DPA-714 at 1-5 mg/kg) intravenously 5 minutes prior to the radiotracer injection.[8][9] For the baseline group, administer a vehicle control.

  • Radiotracer Injection: Administer [18F]DPA-714 (e.g., 37 ± 12 MBq) via an intravenous bolus injection.[11]

  • PET Data Acquisition: Start a dynamic emission scan simultaneous with the injection and continue for 60-120 minutes.[8][11]

  • Image Reconstruction and Analysis: Reconstruct the dynamic scan data. Draw regions of interest (ROIs) on the brain images and generate time-activity curves (TACs). Compare the tracer uptake (e.g., Standardized Uptake Value - SUV) between the baseline and blocked groups. A significant reduction in uptake in the blocked group indicates specific binding.

Protocol 2: Kinetic Modeling of Dynamic PET Data
  • Data Acquisition: Perform a dynamic PET scan (e.g., up to 150 minutes) with arterial blood sampling to obtain a metabolite-corrected plasma input function.[1][2]

  • Model Selection: Fit the tissue time-activity curves (TACs) from your regions of interest to different tracer kinetic models.

  • Model Evaluation: Use criteria like the Akaike Information Criterion (AIC) and F-test to determine the model that best describes the data. For [18F]DPA-714, a reversible two-tissue compartment model with a blood volume parameter is often the preferred choice.[1][2]

  • Parameter Estimation: The selected model will provide estimates of key kinetic parameters, including the total volume of distribution (VT), which reflects both specific and non-specific binding. By comparing VT in a target region to a reference region with low TSPO expression (if one can be justified), the binding potential (BPND) can be calculated, which is an index of specific binding.

Visualizations

G Troubleshooting Workflow for High DPA-714 Non-Specific Binding start High Non-Specific Binding Observed check_purity Verify Radiochemical Purity (>99.5%) start->check_purity conduct_blocking Conduct Blocking Study (e.g., with cold DPA-714 or PK11195) check_purity->conduct_blocking Purity OK is_blocked Is Signal Significantly Reduced? conduct_blocking->is_blocked specific_binding Issue is High Specific Binding (Re-evaluate ROI definition) is_blocked->specific_binding Yes non_specific_issue Indicates True Non-Specific Binding Issue is_blocked->non_specific_issue No optimize_protocol Optimize Imaging Protocol (e.g., adjust acquisition time, use kinetic modeling) non_specific_issue->optimize_protocol genotype Consider Subject Genotyping (rs6971) for Human Studies optimize_protocol->genotype re_evaluate Re-evaluate and Analyze Data genotype->re_evaluate

Caption: Troubleshooting workflow for addressing high non-specific binding.

G Factors Influencing DPA-714 Binding Signal pet_signal Total PET Signal specific_binding Specific Binding (TSPO) pet_signal->specific_binding non_specific_binding Non-Specific Binding pet_signal->non_specific_binding genotype TSPO Genotype (rs6971) specific_binding->genotype inflammation Neuroinflammation specific_binding->inflammation lipophilicity Lipophilicity non_specific_binding->lipophilicity off_target Off-Target Binding non_specific_binding->off_target bbb_disruption BBB Disruption non_specific_binding->bbb_disruption

Caption: Key factors contributing to the observed DPA-714 PET signal.

References

Troubleshooting artifacts in DPA-714 PET images

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DPA-714 PET imaging. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common artifacts and issues encountered during pre-clinical and clinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is DPA-714 and why is it used in PET imaging?

A1: DPA-714 is a second-generation radioligand that targets the 18-kDa translocator protein (TSPO). TSPO is upregulated in activated microglia and astrocytes, making it a valuable biomarker for neuroinflammation. [18F]DPA-714 is a positron-emitting version of this ligand, allowing for in vivo imaging and quantification of neuroinflammatory processes using Positron Emission Tomography (PET).

Q2: What are the most common challenges or artifacts in DPA-714 PET imaging?

A2: The most frequently encountered issues include high background signal, non-specific binding, and variability in tracer uptake due to genetic factors. Image artifacts can also arise from patient/animal motion and spillover effects from adjacent tissues with high tracer uptake.

Q3: How does the TSPO genotype affect DPA-714 binding?

A3: A single nucleotide polymorphism (rs6971) in the TSPO gene significantly impacts the binding affinity of DPA-714. This polymorphism results in three different binding phenotypes: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).[1] It is crucial to genotype subjects to correctly interpret the PET signal, as binding can vary significantly between these groups.

Q4: Is there a true reference region for DPA-714 PET quantification in the brain?

A4: Due to the widespread expression of TSPO, even in a healthy brain, a true reference region devoid of specific binding is challenging to define.[2] The cerebellum is often used as a pseudo-reference region, but its validity should be carefully considered for each study.

Troubleshooting Guide

Issue 1: High Background Signal in Images

Q: My DPA-714 PET images have a high background signal, making it difficult to distinguish the region of interest. What could be the cause and how can I fix it?

A: High background signal can be caused by several factors, including species-specific metabolism and slow clearance of the tracer.

  • Cause 1: Species-Specific Metabolism: Studies have shown that mice exhibit slower metabolism and muscle clearance of [18F]DPA-714 compared to rats, leading to elevated background signals in peripheral organs.[3]

  • Solution 1: Optimize Acquisition Time: Based on the known kinetics in your animal model, adjust the uptake period before imaging to allow for maximal clearance of the tracer from non-target tissues. Dynamic imaging can help determine the optimal imaging window.

  • Cause 2: High Non-Specific Binding: DPA-714 can exhibit non-specific binding to various tissues.

  • Solution 2: Blocking Studies: To confirm that the signal in your region of interest is specific to TSPO, perform a blocking study by pre-injecting a non-radioactive TSPO ligand, such as PK11195, before administering [18F]DPA-714. A significant reduction in the PET signal after blocking indicates specific binding.

  • Solution 3: Buffer Optimization: For in vitro studies, adjusting the pH of the buffer and adding agents like bovine serum albumin (BSA) or non-ionic surfactants (e.g., Tween-20) can help reduce non-specific binding.[4][5][6]

Issue 2: Unexpectedly Low or Variable Tracer Uptake

Q: I am observing lower than expected or highly variable DPA-714 uptake in my subjects, even within the same experimental group. What could be the reason?

A: This is often linked to the genetic polymorphism of the TSPO gene.

  • Cause: TSPO Gene Polymorphism (rs6971): As mentioned in the FAQs, this polymorphism creates different binder populations (HAB, MAB, LAB) with varying affinities for DPA-714.[1] This can lead to significant inter-subject variability in tracer uptake.

  • Solution: Genotype all Subjects: It is essential to perform genotyping for the rs6971 polymorphism on all subjects (human and, where relevant, animal models) before the PET study. This allows for the stratification of subjects into binder groups for more accurate analysis and interpretation of the results. Low-affinity binders are often excluded from studies using second-generation TSPO ligands.[7]

Issue 3: Artifacts from High Uptake in Adjacent Tissues

Q: The signal from my region of interest appears to be contaminated by high uptake in a neighboring organ (e.g., spillover from the heart or bladder). How can I correct for this?

A: This phenomenon is known as spillover and is a common issue in PET imaging, especially with small structures.

  • Cause: Partial Volume Effect and Spillover: Due to the limited spatial resolution of PET scanners, the signal from a region with high tracer uptake can "spill over" into an adjacent region with lower uptake, leading to an overestimation of the signal in the latter.

  • Solution 1: Partial Volume Correction (PVC): Employ partial volume correction algorithms during image reconstruction and analysis. These methods attempt to correct for the spillover and partial volume effects, providing a more accurate quantification of the tracer uptake in your region of interest.

  • Solution 2: Careful Region of Interest (ROI) Definition: When drawing ROIs, be meticulous in delineating the anatomical boundaries to minimize the inclusion of signal from adjacent structures. Co-registration with an anatomical imaging modality like MRI or CT is highly recommended for accurate ROI placement.

Data Presentation

The following tables summarize quantitative data on [18F]DPA-714 uptake in various preclinical models, which can be used as a reference for expected values.

Table 1: [18F]DPA-714 Uptake in an APP/PS1 Mouse Model of Alzheimer's Disease vs. Wild-Type (WT) Mice. [8]

Age (months)Brain RegionGenotypeUptake (%ID/g)Uptake Ratio (Region/Muscle)
12-13CortexAPP/PS13.08 ± 0.172.77 ± 0.13
WT2.06 ± 0.221.93 ± 0.32
HippocampusAPP/PS13.80 ± 0.443.33 ± 0.10
WT2.13 ± 0.492.10 ± 0.35
15-16CortexAPP/PS1-2.64 ± 0.14
WT-1.86 ± 0.52
HippocampusAPP/PS1-2.89 ± 0.53
WT-1.77 ± 0.48

Table 2: [18F]DPA-714 Whole-Brain Uptake in a Zika Virus (ZIKV)-Infected Mouse Model. [9]

Days Post-InfectionTreatmentWhole-Brain Uptake (%ID/g)
3ZIKV + 5A3 mAb2.21 ± 0.14
6ZIKV + 5A3 mAb4.48 ± 1.35
10ZIKV + 5A3 mAb5.70 ± 3.19
ControlPBS1.06 ± 0.21

Experimental Protocols

General Protocol for in vivo [18F]DPA-714 PET Imaging in Rodents

This protocol provides a general framework. Specific parameters such as injected dose and imaging time may need to be optimized for your specific animal model and scanner.

  • Animal Preparation:

    • Anesthetize the animal using isoflurane (2-3% for induction, 1.5-2% for maintenance) in 100% oxygen.

    • Place a catheter in the tail vein for radiotracer injection.

    • Maintain the animal's body temperature using a heating pad throughout the procedure.

  • Radiotracer Administration:

    • Administer a bolus injection of [18F]DPA-714 via the tail vein catheter. The typical injected dose for mice is 3.7-7.4 MBq.[8]

  • PET Scan Acquisition:

    • Position the animal in the PET scanner.

    • For dynamic imaging, start the acquisition immediately after the radiotracer injection and acquire data for 60-90 minutes.[10]

    • For static imaging, allow for an uptake period (e.g., 60 minutes) before starting a 15-30 minute scan. The optimal uptake time should be determined empirically for your model.

  • Image Reconstruction and Analysis:

    • Reconstruct the PET data using an appropriate algorithm (e.g., 2D or 3D Ordered Subset Expectation Maximization - OSEM).

    • Co-register the PET images with an anatomical MRI or CT scan for accurate anatomical localization.

    • Draw regions of interest (ROIs) on the target areas and a reference region (if applicable).

    • Calculate standardized uptake values (SUVs) or perform kinetic modeling to quantify tracer uptake.

Mandatory Visualization

TSPO Signaling Pathway in Neuroinflammation

TSPO_Signaling_Pathway cluster_mito Mitochondrion cluster_cell Cell Cytoplasm & Nucleus TSPO TSPO PTP mPTP TSPO->PTP regulates Cholesterol_mito Cholesterol TSPO->Cholesterol_mito facilitates ROS ROS TSPO->ROS modulates VDAC VDAC VDAC->Cholesterol_mito ATAD3A ATAD3A ATAD3A->Cholesterol_mito Apoptosis Apoptosis PTP->Apoptosis induces Steroid_synthesis Steroid Synthesis Cholesterol_mito->Steroid_synthesis NFkB NF-κB ROS->NFkB activates Cholesterol_cyto Cholesterol Cholesterol_cyto->Cholesterol_mito transport Inflammatory_stimuli Inflammatory Stimuli Inflammatory_stimuli->NFkB activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines produces Gene_expression Gene Expression (TSPO upregulation) NFkB->Gene_expression induces Gene_expression->TSPO increases DPA714 [18F]DPA-714 DPA714->TSPO binds

Caption: Simplified signaling pathway of TSPO in neuroinflammation.

Experimental Workflow for DPA-714 PET Imaging

DPA714_Workflow cluster_prep Pre-Imaging cluster_imaging Imaging cluster_analysis Data Analysis Genotyping Subject Genotyping (rs6971) Animal_Prep Animal Preparation (Anesthesia, Catheterization) Genotyping->Animal_Prep Injection Radiotracer Injection Animal_Prep->Injection Radiotracer_QC [18F]DPA-714 Quality Control Radiotracer_QC->Injection PET_Acquisition PET Data Acquisition (Dynamic or Static) Injection->PET_Acquisition Reconstruction Image Reconstruction (with Corrections) PET_Acquisition->Reconstruction Anatomical_Scan Anatomical Imaging (MRI or CT) Co_registration PET-Anatomical Co-registration Anatomical_Scan->Co_registration Reconstruction->Co_registration ROI_Definition Region of Interest Definition Co_registration->ROI_Definition Quantification Quantification (SUV, Kinetic Modeling) ROI_Definition->Quantification Stats Statistical Analysis Quantification->Stats

References

Technical Support Center: DPA-714 and TSPO Polymorphism

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DPA-714, a high-affinity ligand for the Translocator Protein (TSPO). This resource is designed for researchers, scientists, and drug development professionals to address the challenges presented by TSPO polymorphism in DPA-714 binding studies.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: We are observing high inter-subject variability in our [¹⁸F]DPA-714 PET imaging signal. What could be the cause?

A1: High inter-subject variability in [¹⁸F]DPA-714 binding is primarily due to a common single nucleotide polymorphism (SNP), rs6971, in the TSPO gene.[1] This polymorphism results in an alanine to threonine amino acid substitution at position 147 (Ala147Thr) of the protein, which alters the binding affinity of DPA-714 and other second-generation TSPO ligands.[2][3] Individuals can be classified into three groups based on their genotype:

  • High-Affinity Binders (HABs): Homozygous for the C allele (C/C or Ala/Ala), exhibiting the highest binding for [¹⁸F]DPA-714.[4]

  • Mixed-Affinity Binders (MABs): Heterozygous (C/T or Ala/Thr), showing intermediate binding.[4]

  • Low-Affinity Binders (LABs): Homozygous for the T allele (T/T or Thr/Thr), with significantly reduced or negligible specific binding.[4]

Therefore, it is crucial to genotype all subjects to correctly interpret your PET data.

Q2: How do we determine the TSPO genotype of our study subjects?

A2: TSPO genotyping for the rs6971 polymorphism is typically performed on genomic DNA extracted from blood or saliva samples. The most common methods are:

  • Polymerase Chain Reaction (PCR)-based assays: This can involve techniques like TaqMan SNP Genotyping Assays.

  • DNA Sequencing: Sanger sequencing of the amplified exon 4 of the TSPO gene provides a definitive determination of the genotype.[4]

A detailed protocol for genotyping is provided in the "Experimental Protocols" section below.

Q3: We have identified Low-Affinity Binders (LABs) in our cohort. How should we handle their data?

A3: Due to their significantly lower binding affinity, data from LABs can be difficult to interpret and may not accurately reflect TSPO expression levels.[1] Many studies investigating neuroinflammation with second-generation TSPO ligands opt to exclude LABs from their analysis to reduce variability and improve statistical power.[5] If including LABs is necessary for your study design, their data should be analyzed as a separate group. It is important to note that the low signal in LABs is a pharmacological phenomenon and not necessarily indicative of low TSPO expression.

Q4: Can we use a reference region to simplify our [¹⁸F]DPA-714 PET data analysis?

A4: The use of a pseudo-reference region for [¹⁸F]DPA-714 PET analysis is complex. While some studies have explored using tissues with low TSPO expression, such as the cerebellum, as a reference, this approach is debated due to the widespread expression of TSPO throughout the brain, which can be altered in pathological conditions.[6] The most accurate quantification of [¹⁸F]DPA-714 binding requires dynamic PET imaging with arterial blood sampling to generate a metabolite-corrected plasma input function.[6][7]

Q5: Are there alternatives to DPA-714 that are not affected by the rs6971 polymorphism?

A5: The first-generation TSPO ligand, [¹¹C]PK11195, is not significantly affected by the rs6971 polymorphism. However, it suffers from a poor signal-to-noise ratio.[3] Research is ongoing to develop third-generation TSPO ligands that combine the favorable imaging properties of second-generation ligands with insensitivity to the rs6971 polymorphism.

Data Presentation: DPA-714 Binding Characteristics

The following table summarizes the binding characteristics of DPA-714 in relation to the TSPO rs6971 polymorphism. While specific Ki values for each genotype are not consistently reported in the literature, the relative binding affinities and in vivo PET imaging outcomes are well-documented.

Genotype (rs6971) Amino Acid Binder Status DPA-714 Binding Affinity In Vivo [¹⁸F]DPA-714 PET Signal
C/CAla/AlaHigh-Affinity Binder (HAB)High (Ki ≈ 7.0 nM)[8]Highest uptake and binding potential.
C/TAla/ThrMixed-Affinity Binder (MAB)IntermediateSignificantly lower than HABs.
T/TThr/ThrLow-Affinity Binder (LAB)Very LowNegligible specific binding.[1]

Experimental Protocols

TSPO Genotyping for rs6971 Polymorphism

This protocol provides a general workflow for determining the rs6971 genotype from blood samples.

  • DNA Extraction: Isolate genomic DNA from whole blood or buffy coat using a commercially available DNA extraction kit, following the manufacturer's instructions.

  • PCR Amplification: Amplify exon 4 of the TSPO gene, which contains the rs6971 polymorphism, using PCR.

    • Forward Primer: 5'-ATGGCCCCGCCCTGGGTGC-3'

    • Reverse Primer: 5'-CTCTGGCAGCCGCCGTCCC-3'

  • Sequencing: Purify the PCR product and perform Sanger sequencing using the same forward and reverse primers.

  • Genotype Determination: Analyze the sequencing chromatograms to identify the nucleotide at the rs6971 position.

    • C/C: Indicates a High-Affinity Binder (HAB).

    • C/T: Indicates a Mixed-Affinity Binder (MAB).

    • T/T: Indicates a Low-Affinity Binder (LAB).[4]

In Vivo [¹⁸F]DPA-714 PET Imaging Protocol (Human Subjects)

This protocol outlines a typical procedure for dynamic [¹⁸F]DPA-714 PET imaging.

  • Subject Preparation: Subjects should be comfortably positioned in the PET scanner. An intravenous line should be placed for radiotracer injection, and if required, an arterial line for blood sampling.

  • Radiotracer Injection: Administer a bolus injection of [¹⁸F]DPA-714 (typically 185-250 MBq).[6][9]

  • Dynamic PET Acquisition: Start a dynamic PET scan immediately upon injection, acquiring data for 60-90 minutes.[9]

  • Arterial Blood Sampling (for full kinetic modeling): If arterial sampling is performed, collect timed arterial blood samples throughout the scan to measure whole blood and plasma radioactivity and to determine the fraction of unmetabolized radiotracer over time.

  • Image Reconstruction: Reconstruct the dynamic PET data with appropriate corrections for attenuation, scatter, and random coincidences.

  • Data Analysis:

    • Co-register the PET images to the subject's anatomical MRI.

    • Delineate regions of interest (ROIs) on the MRI.

    • Generate time-activity curves (TACs) for each ROI.

    • Perform kinetic modeling of the TACs using the metabolite-corrected arterial plasma input function to estimate the total distribution volume (VT). The reversible two-tissue compartment model is often preferred.[6] Logan graphical analysis can also be used.[9]

Visualizations

G cluster_pre Pre-Imaging cluster_imaging PET Imaging cluster_analysis Data Analysis Subject Subject Recruitment Genotyping TSPO Genotyping (rs6971) Subject->Genotyping Blood/Saliva Sample PET [18F]DPA-714 PET Scan Genotyping->PET Arterial Arterial Blood Sampling PET->Arterial Kinetic Kinetic Modeling (Vt) Arterial->Kinetic Stats Statistical Analysis Kinetic->Stats Results Group Comparison (e.g., Patient vs. Control) Stats->Results Genotype as Covariate G TSPO TSPO Gene Polymorphism rs6971 SNP (Ala147Thr) TSPO->Polymorphism HAB High-Affinity Binder (Ala/Ala) Polymorphism->HAB C/C MAB Mixed-Affinity Binder (Ala/Thr) Polymorphism->MAB C/T LAB Low-Affinity Binder (Thr/Thr) Polymorphism->LAB T/T Binding DPA-714 Binding HAB->Binding High Affinity MAB->Binding Reduced Affinity LAB->Binding Very Low Affinity HighSignal High PET Signal Binding->HighSignal HAB MidSignal Intermediate PET Signal Binding->MidSignal MAB LowSignal Low/No PET Signal Binding->LowSignal LAB

References

Validation & Comparative

A Comparative Analysis of AMG 714 and a Gluten-Free Diet in the Management of Celiac Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the efficacy of AMG 714, an investigational anti-interleukin-15 (IL-15) monoclonal antibody, and the established standard of care, a strict gluten-free diet (GFD), for the treatment of celiac disease. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available clinical trial data, experimental methodologies, and insights into the underlying biological pathways.

Executive Summary

Celiac disease is an autoimmune disorder triggered by gluten ingestion in genetically predisposed individuals, leading to intestinal inflammation, villous atrophy, and malabsorption. The cornerstone of management is a lifelong, strict GFD. While effective in many, a significant portion of patients experience persistent symptoms and incomplete mucosal healing. AMG 714 has been investigated as a potential therapeutic agent targeting the IL-15 pathway, which is central to the inflammatory cascade in celiac disease. This guide presents a comparative analysis of the efficacy of these two approaches based on available clinical data.

Quantitative Data Comparison

The following tables summarize the key efficacy data from a phase 2a clinical trial of AMG 714 and representative studies on the gluten-free diet. It is important to note that the data for AMG 714 comes from a controlled clinical trial with a gluten challenge, while the data for the GFD is derived from observational and cohort studies with varying durations and adherence levels, making a direct head-to-head comparison challenging.

Table 1: Histological Outcomes

ParameterAMG 714 (Phase 2a Trial with Gluten Challenge)Gluten-Free Diet (Observational Studies)
Change in Villous Height to Crypt Depth Ratio (VHCD) No significant difference compared to placebo.[1]Variable and often incomplete recovery in adults. One study showed a 34% mucosal recovery rate at 2 years and 66% at 5 years. Another review found a mean histologic remission of 58.8% across 46 studies.
Intraepithelial Lymphocyte (IEL) Density Smaller increases in CD3-positive IELs in the 300 mg AMG 714 group compared to placebo (nominal p=0.03).[2]A GFD typically leads to a reduction in IELs, though persistent intraepithelial lymphocytosis can occur despite a strict diet.

Table 2: Clinical Symptom Improvement

Symptom/ScoreAMG 714 (Phase 2a Trial with Gluten Challenge)Gluten-Free Diet (Observational Studies)
Diarrhea (Bristol Stool Form Scale) Statistically significant improvement with both 150 mg and 300 mg doses compared to placebo (nominal p=0.01 and p=0.0002, respectively).[1]Significant improvement in diarrhea is a hallmark of GFD adherence.[3]
Overall Gastrointestinal Symptoms (GSRS/CeD-GSRS) No significant difference in the change in Gastrointestinal Symptom Rating Scale (GSRS) score compared to placebo.A GFD leads to significant improvement in various gastrointestinal symptoms, including abdominal pain, bloating, and nausea.[3] One study reported that 71% of patients with diarrhea-predominant IBS-like symptoms experienced relief after 6 weeks on a GFD.
Serological Markers (anti-tTG and anti-DGP antibodies) No significant difference in the increase of antibody titers compared to placebo during gluten challenge.[1]A GFD typically leads to a decrease and often normalization of celiac-specific antibody titers over time.

Experimental Protocols

AMG 714 Phase 2a Clinical Trial (NCT02637141)

This was a randomized, double-blind, placebo-controlled, parallel-group study.[1]

  • Participants: Adults (18-80 years) with a confirmed diagnosis of celiac disease who had been on a gluten-free diet for at least 12 months.

  • Intervention: Participants were randomly assigned (1:1:1) to receive subcutaneous injections of AMG 714 (150 mg or 300 mg) or placebo every two weeks for 10 weeks (a total of six doses).[1]

  • Gluten Challenge: From week 2 to 12, participants without severe villous atrophy at baseline underwent a daily gluten challenge of 2-4 grams.[1]

  • Primary Endpoint: The primary efficacy endpoint was the change in the villous height to crypt depth (VHCD) ratio from baseline to week 12.[1]

  • Secondary Endpoints: These included changes in the density of CD3-positive intraepithelial lymphocytes, clinical symptoms assessed by various scales (GSRS, CeD GSRS, BSFS), and serum levels of anti-tissue transglutaminase (tTG) and anti-deamidated gliadin peptide (DGP) antibodies.[2]

  • Assessments: Small bowel biopsies were taken at baseline and week 12 for histological analysis. Symptom and serology data were collected at multiple time points throughout the study.

Representative Observational Study of a Gluten-Free Diet

The methodologies for evaluating the efficacy of a GFD are typically observational and lack the controlled design of a drug trial.

  • Participants: Adults with a new diagnosis of celiac disease confirmed by biopsy and serology.

  • Intervention: Patients are counseled by a dietitian to follow a strict, lifelong gluten-free diet.

  • Follow-up: Patients are followed up at regular intervals (e.g., 6 months, 1 year, and then annually).

  • Assessments:

    • Clinical Symptoms: Assessed through patient interviews and validated questionnaires (e.g., GSRS, Celiac Disease Symptom Index).

    • Serological Markers: Serum levels of anti-tTG and anti-DGP antibodies are measured to monitor dietary adherence and disease activity.

    • Histological Assessment: Follow-up duodenal biopsies are performed to assess for mucosal healing. The timing of follow-up biopsies varies, but they are often considered at 1-2 years post-diagnosis, especially in patients with persistent symptoms.

    • Dietary Adherence: Assessed through dietary interviews, food frequency questionnaires, and sometimes by measuring gluten immunogenic peptides in stool or urine.

Signaling Pathways and Experimental Workflows

IL-15 Signaling Pathway in Celiac Disease Pathogenesis

Interleukin-15 (IL-15) is a key cytokine in the immunopathology of celiac disease. It is overexpressed in the intestinal mucosa of patients and drives the proliferation and activation of intraepithelial lymphocytes (IELs), which are responsible for the epithelial damage and villous atrophy characteristic of the disease. AMG 714 is a monoclonal antibody that specifically targets and neutralizes IL-15, thereby aiming to interrupt this inflammatory cascade.[4][5][6][7]

IL15_Pathway cluster_epithelium Intestinal Epithelium cluster_lamina_propria Lamina Propria Epithelial Cell Epithelial Cell IL-15 IL-15 Epithelial Cell->IL-15 produces IEL Intraepithelial Lymphocyte (IEL) IEL->Epithelial Cell induces damage Proliferation & Activation Proliferation & Activation APC Antigen Presenting Cell (APC) T-Cell CD4+ T-Cell APC->T-Cell activation APC->IL-15 produces T-Cell->APC stimulates Gluten Gluten Gluten->APC presentation IL-15->IEL activates AMG_714 AMG 714 AMG_714->IL-15 inhibits Epithelial Damage Epithelial Damage AMG714_Workflow Screening Screening Randomization Randomization Screening->Randomization Eligible Patients Treatment_Period Treatment Period (10 weeks) Randomization->Treatment_Period Gluten_Challenge Gluten Challenge (Weeks 2-12) Treatment_Period->Gluten_Challenge concurrently Assessments Baseline & Week 12 Assessments Treatment_Period->Assessments Follow_up Follow_up Assessments->Follow_up GFD_Workflow Diagnosis Celiac Disease Diagnosis (Biopsy & Serology) Dietary_Counseling Dietary_Counseling Diagnosis->Dietary_Counseling GFD_Implementation Gluten-Free Diet Implementation Dietary_Counseling->GFD_Implementation Follow_up_Visits Regular Follow-up Visits GFD_Implementation->Follow_up_Visits Monitoring Symptom, Serology & Histology Monitoring Follow_up_Visits->Monitoring

References

Ordesekimab: Validating the Role of IL-15 in Celiac Disease

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an in-depth analysis of ordesekimab (formerly known as AMG 714 and PRV-015), a human monoclonal antibody targeting interleukin-15 (IL-15).[1][2][3][4] It is designed for researchers, scientists, and drug development professionals, offering a comprehensive comparison with alternative therapeutic strategies for celiac disease. This document summarizes key experimental data, details methodologies of pivotal trials, and visualizes complex biological pathways and workflows to objectively evaluate the therapeutic validation of targeting IL-15.

The Central Role of Interleukin-15 in Celiac Disease Pathogenesis

Interleukin-15 (IL-15) is a pro-inflammatory cytokine that has been identified as a key driver in the pathophysiology of celiac disease.[5][6] In individuals with celiac disease, gluten exposure triggers the upregulation of IL-15 in the intestinal mucosa.[5][7] This overexpression of IL-15 leads to a cascade of inflammatory events, including the activation and proliferation of natural killer (NK) cells and intraepithelial lymphocytes (IELs), which are responsible for the characteristic intestinal damage.[3][7] IL-15 also interferes with the regulatory mechanisms that would normally suppress the immune response to gluten, thereby perpetuating the inflammatory cycle.[5][8]

Ordesekimab's Mechanism of Action: Targeting the IL-15 Pathway

Ordesekimab is a fully human IgG1 monoclonal antibody designed to specifically bind to and neutralize IL-15.[3][9] By binding to IL-15, ordesekimab prevents the cytokine from interacting with its receptor complex (specifically the IL-2Rβ and common γ chains) on immune cells.[9][10][11] This blockade inhibits the downstream signaling pathways that lead to the activation of pathogenic T-cells and NK cells, thereby reducing inflammation and preventing intestinal damage.[3]

Below is a diagram illustrating the IL-15 signaling pathway in celiac disease and the mechanism of action of ordesekimab.

cluster_0 Intestinal Epithelial Cell cluster_1 Intraepithelial Lymphocyte (IEL) Gluten Gluten APC Antigen Presenting Cell (APC) Gluten->APC stimulates IL-15 IL-15 APC->IL-15 produces & presents via IL-15Rα IL-15Ralpha IL-15Rα IL-15Rbetagamma IL-2/15Rβγc IL-15->IL-15Rbetagamma binds to JAK-STAT JAK/STAT Pathway IL-15Rbetagamma->JAK-STAT activates Cell_Activation IEL Activation & Proliferation JAK-STAT->Cell_Activation leads to Tissue_Damage Intestinal Damage Cell_Activation->Tissue_Damage causes Ordesekimab Ordesekimab Ordesekimab->IL-15 binds & neutralizes

Caption: Ordesekimab blocks IL-15 signaling to reduce intestinal inflammation.

Comparative Analysis of Therapeutic Strategies in Celiac Disease

While the gluten-free diet remains the cornerstone of celiac disease management, several pharmaceutical interventions are in development.[12][13][14] These can be broadly categorized by their mechanism of action. Ordesekimab represents the "Interrupting Immune Reactions" category.

cluster_0 Therapeutic Approaches Celiac_Disease_Therapies Celiac Disease Therapeutic Pipeline Gluten_Modification 1. Gluten Modification (e.g., Latiglutenase) Celiac_Disease_Therapies->Gluten_Modification Permeability_Inhibition 2. Intestinal Permeability Inhibition (e.g., Larazotide Acetate) Celiac_Disease_Therapies->Permeability_Inhibition Immune_Reaction_Interruption 3. Interrupting Immune Reactions (e.g., Ordesekimab) Celiac_Disease_Therapies->Immune_Reaction_Interruption Immune_Tolerance 4. Inducing Immune Tolerance (e.g., Nexvax2 - discontinued) Celiac_Disease_Therapies->Immune_Tolerance

Caption: Major categories of investigational therapies for celiac disease.

Clinical Trial Data: Ordesekimab in Celiac Disease

Ordesekimab has been evaluated in Phase 2 clinical trials for both non-responsive celiac disease and refractory celiac disease type II.[4][15][16][17] The following tables summarize the key findings from these studies.

Table 1: Efficacy of Ordesekimab in Adults with Celiac Disease Exposed to a Gluten Challenge (Phase 2a)
EndpointPlaceboOrdesekimab (150 mg)Ordesekimab (300 mg)
Change in Villous Height to Crypt Depth (VHCD) Ratio (LSM Difference vs. Placebo) --2.49% (p=0.73)6.39% (p=0.34)
Change in Intraepithelial Lymphocyte (IEL) Density (LSM Difference vs. Placebo) --14.32% (p=0.47)-41.24% (p=0.03)
Change in Diarrhea (BSFS Score) IncreaseDecrease (nominal p=0.01)Decrease (nominal p=0.0002)

Data from a Phase 2a, randomized, double-blind, placebo-controlled study.[18] LSM: Least Squares Mean; BSFS: Bristol Stool Form Scale.

Table 2: Efficacy of Ordesekimab in Patients with Refractory Celiac Disease Type II (Phase 2a)
EndpointPlaceboOrdesekimab (8 mg/kg)
Change in Aberrant IEL Percentage (LSM Difference vs. Placebo) --4.85% (p=0.75)
Change in VHCD Ratio (LSM Difference vs. Placebo) -10.67% (p=0.66)
Change in Diarrhea (BSFS Score) Increase from 22% to 44% of patientsDecrease from 53% to 37% of patients (nominal p=0.0008)

Data from a Phase 2a, randomized, double-blind, placebo-controlled study.[19][20][21] IEL: Intraepithelial Lymphocyte; VHCD: Villous Height to Crypt Depth; BSFS: Bristol Stool Form Scale.

Table 3: Safety and Tolerability of Ordesekimab (Pooled Data from Phase 2a Studies)
Adverse EventPlaceboOrdesekimab
Treatment-Emergent Adverse Events 89-100%89-95%
Most Common Adverse Events Gastrointestinal disordersGastrointestinal disorders, Nasopharyngitis, Injection site reactions
Serious Adverse Events 11%26%

Data compiled from published Phase 2a studies.[18][19][20]

Experimental Protocols: A Look Inside the Clinical Trials

The clinical evaluation of ordesekimab has followed rigorous, standardized protocols to ensure the validity of the findings. A typical Phase 2 study design is outlined below.

Screening Screening & Enrollment (Biopsy-confirmed celiac disease, on gluten-free diet) Baseline Baseline Assessment (Biopsy, Symptom Scores, Bloodwork) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Period (e.g., 12 weeks) Double-blind administration of Ordesekimab or Placebo Randomization->Treatment 1:1 or 2:1 ratio Gluten_Challenge Controlled Gluten Challenge (in some studies) Treatment->Gluten_Challenge optional Endpoint_Assessment End-of-Treatment Assessment (Repeat Biopsy, Symptom Scores, Bloodwork) Treatment->Endpoint_Assessment Gluten_Challenge->Endpoint_Assessment Follow_Up Safety Follow-Up Endpoint_Assessment->Follow_Up

Caption: Generalized workflow of a Phase 2 clinical trial for ordesekimab.
Key Methodological Components:

  • Study Design: The studies are typically randomized, double-blind, and placebo-controlled to minimize bias.[18][19][21]

  • Patient Population: Participants are adults with biopsy-confirmed celiac disease who have been on a gluten-free diet for at least 12 months.[18][22] Depending on the study, they may have non-responsive celiac disease or be subjected to a gluten challenge.[22][23]

  • Intervention: Ordesekimab is administered via subcutaneous or intravenous injection at varying doses and schedules, compared against a matching placebo.[18][21][24]

  • Efficacy Endpoints:

    • Primary: Often a histological measure, such as the change in the ratio of villous height to crypt depth (VHCD) or the density of intraepithelial lymphocytes (IELs).[18][19]

    • Secondary: Include patient-reported outcomes (PROs) to assess symptoms like diarrhea (using the Bristol Stool Form Scale) and overall gastrointestinal symptoms (using the Gastrointestinal Symptom Rating Scale), as well as changes in celiac-specific antibody titers.[18][20]

  • Safety Assessment: Monitoring and reporting of all adverse events, with a focus on gastrointestinal issues, injection site reactions, and infections.[18][19]

Conclusion

The therapeutic targeting of IL-15 with ordesekimab is a promising strategy in the management of celiac disease. Clinical trial data, although not consistently meeting all primary histological endpoints, have demonstrated a significant impact on key markers of intestinal inflammation and patient-reported symptoms.[18][19] The reduction in intraepithelial lymphocyte density and the amelioration of diarrhea provide strong evidence for the central role of IL-15 in the immunopathology of celiac disease.[18] Further research, including ongoing and future Phase 3 trials, will be crucial to fully establish the efficacy and safety profile of ordesekimab and to solidify the validation of IL-15 as a therapeutic target in this challenging autoimmune disorder.

References

Head-to-head studies of different anti-interleukin-15 antibodies

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Therapeutic Anti-Interleukin-15 Antibodies

For researchers, scientists, and drug development professionals, understanding the landscape of therapeutic antibodies targeting Interleukin-15 (IL-15) is crucial for advancing novel treatments in autoimmune diseases and oncology. This guide provides an objective comparison of the different classes of anti-IL-15 antibodies, summarizing their mechanisms of action, available experimental data, and the methodologies used to evaluate them.

Interleukin-15 is a pleiotropic cytokine with a dual role in the immune system. It is critical for the development, proliferation, and activation of Natural Killer (NK) cells and CD8+ memory T cells, making it a key target for immunotherapy in cancer.[1][2][3] Conversely, its pro-inflammatory properties have implicated it in the pathophysiology of various autoimmune diseases, such as rheumatoid arthritis and celiac disease, making it a target for immunosuppressive therapies.[1][4] This has led to the development of distinct classes of anti-IL-15 biologics with opposing therapeutic goals.

Classes of Anti-Interleukin-15 Therapeutic Antibodies

Anti-IL-15 biologics can be broadly categorized into two main groups:

  • IL-15 Antagonists (Blocking Antibodies): These agents are designed to inhibit IL-15 signaling and are primarily developed for treating autoimmune and inflammatory diseases. They work by either directly binding to the IL-15 cytokine or by blocking its receptor complex.

  • IL-15 Agonists (Immuno-enhancing Molecules): These agents aim to enhance or mimic the effects of IL-15 to stimulate a potent anti-tumor immune response. This class includes IL-15 superagonists and antibody-cytokine fusion proteins.

The following sections provide a detailed comparison of these classes, with representative examples and supporting data.

IL-15 Signaling Pathway

IL-15 signals through a heterotrimeric receptor complex composed of the IL-15 receptor alpha (IL-15Rα) chain, the IL-2/IL-15 receptor beta (IL-2/IL-15Rβ or CD122) chain, and the common gamma (γc or CD132) chain. A unique feature of IL-15 is its mechanism of trans-presentation, where IL-15 is presented by IL-15Rα on one cell (e.g., a dendritic cell) to a neighboring cell expressing the IL-2/IL-15Rβ and γc chains (e.g., an NK cell or CD8+ T cell).[1][5][6] This binding activates the Janus Kinase (JAK) pathway, primarily JAK1 and JAK3, which in turn phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[7][8][9][10] These STAT proteins then translocate to the nucleus to regulate the transcription of genes involved in cell proliferation, survival, and cytotoxic function.[7]

IL-15 Signaling Pathway cluster_presenting_cell Antigen Presenting Cell cluster_effector_cell Effector Cell (e.g., NK Cell, CD8+ T Cell) IL15 IL-15 IL15Ra IL-15Rα IL15->IL15Ra Binds IL15_Ra_complex IL-15/IL-15Rα Complex IL15Rb IL-2/IL-15Rβ (CD122) IL15_Ra_complex->IL15Rb Trans-presentation gamma_c γc (CD132) IL15_Ra_complex->gamma_c JAK1 JAK1 IL15Rb->JAK1 JAK3 JAK3 gamma_c->JAK3 STAT3_5 STAT3/STAT5 JAK1->STAT3_5 Phosphorylates JAK3->STAT3_5 Phosphorylates pSTAT3_5 pSTAT3/pSTAT5 (Dimer) STAT3_5->pSTAT3_5 Nucleus Nucleus pSTAT3_5->Nucleus Translocates Transcription Gene Transcription (Proliferation, Survival, Cytotoxicity) Nucleus->Transcription

Caption: IL-15 trans-presentation and subsequent JAK/STAT signaling pathway.

Comparison of Anti-IL-15 Antibody Classes

FeatureIL-15 Antagonists (Blocking Antibodies)IL-15 Agonists (Immuno-enhancing Molecules)
Therapeutic Goal ImmunosuppressionImmuno-stimulation
Primary Indication Autoimmune/Inflammatory Diseases (e.g., Celiac Disease, Rheumatoid Arthritis)Oncology
General Mechanism Inhibit IL-15 from binding to its receptor, thus blocking downstream signaling.Enhance or mimic IL-15 activity to boost NK and CD8+ T cell responses.
Representative Examples Direct IL-15 Blockers: AMG 714 (PRV-015), CALY-002Receptor Blockers: Mikβ1 (Hu-Mikβ1)Superagonists: N-803 (Anktiva)Antibody-Fusion Proteins: SAR445877

In-Depth Analysis of Representative Antibodies

Class 1: IL-15 Antagonists (Blocking Antibodies)

AMG 714 is a human monoclonal antibody that directly binds to IL-15, preventing its interaction with the receptor complex.[4] It has been primarily investigated for the treatment of celiac disease.

Quantitative Data from Phase 2a Celiac Disease Trial (NCT02637141)

ParameterPlaceboAMG 714 (150 mg)AMG 714 (300 mg)
Primary Endpoint
Change in Villous Height to Crypt Depth (VHCD) Ratio¹DecreaseNo significant prevention of mucosal injury vs. placebo.[4][11]No significant prevention of mucosal injury vs. placebo.[4][11]
Secondary & Exploratory Endpoints
Change in Intraepithelial Lymphocyte DensityIncreaseAttenuated increase vs. placebo.Attenuated increase vs. placebo.
Patient-Reported Symptoms (Celiac Disease Symptom Diary)WorseningAttenuated worsening vs. placebo.[12]Attenuated worsening vs. placebo.[12]
Safety
Treatment-Emergent Adverse Events100% (19/19)95% (21/22)95% (20/21)

¹Primary endpoint was not met. Data reflects outcomes in patients undergoing a gluten challenge.[4][11]

Mikβ1 is a monoclonal antibody that targets the IL-2/IL-15Rβ subunit (CD122). By blocking this shared receptor component, it inhibits the signaling of both IL-15 and, in some contexts, IL-2.[2][13] It has been studied in T-cell large granular lymphocyte (T-LGL) leukemia.

Quantitative Data from Phase I T-LGL Leukemia Trial

ParameterResult (N=12)
Pharmacodynamics
IL-2/IL-15Rβ (CD122) Saturation>95% saturation achieved on leukemic cells.[2][13]
Receptor ModulationDown-modulation of the receptor observed in 7 patients.[2][13]
Clinical Efficacy
Clinical ResponseNo reduction in peripheral leukemic cell count or amelioration of hematocytopenia.[2][13]
Safety
Significant ToxicityNo significant toxicity was associated with the administration.[2][13]
Immunogenicity (murine mAb)No immune response to the infused antibody was observed.[2]
Class 2: IL-15 Agonists (Immuno-enhancing Molecules)

N-803 is an IL-15 superagonist complex, consisting of an IL-15 mutant (IL-15N72D) fused to the IL-15Rα sushi domain linked to an IgG1 Fc. This design increases its biological activity and serum half-life compared to recombinant IL-15.[14][15][16] It is being developed for various cancers.

Preclinical Data in Murine Tumor Models

ModelTreatmentOutcome
5T33P Myeloma Single dose of N-803 (0.2 mg/kg)>90% reduction in bone marrow myeloma cells.[15]
5T33P Myeloma Molar equivalent dose of IL-1553% reduction (less effective than N-803).[15]
4T1 Breast & MC38-CEA Colon Carcinoma N-803 + anti-PD-L1Reduced tumor burden and increased survival compared to either monotherapy.[14]
Pharmacodynamics (in vivo) N-803Increased numbers of activated CD8+ T and NK cells in lung and spleen.[14]

SAR445877 is a fusion protein combining a human anti-PD-1 antibody with a mutated IL-15/IL-15Rα sushi domain complex.[3][17] This molecule is designed to deliver the IL-15 signal directly to PD-1-expressing T cells, concentrating its immunostimulatory effect within the tumor microenvironment.[17][18]

Preclinical Data in Murine Tumor Models

ParameterFinding
Mechanism of Action Biases IL-15 stimulation to PD-1 expressing T cells.[18]
Efficacy Shows superior efficacy to single-agent anti-PD-1 or untargeted IL-15 in mouse tumor models.[18]
Tumor Microenvironment Leads to increased infiltration of NK cells and CD8+ T cells into the tumor.[18]
Immune Cell Activation Upregulates cytotoxic pathways compared to controls.[18]

Experimental Protocols

The evaluation of anti-IL-15 antibodies involves a range of in vitro and in vivo assays to characterize their binding, potency, and functional effects.

Key In Vitro Experimental Methodologies
  • Binding Assays:

    • Protocol: Standard ELISA-type assays are used to determine the binding affinity and specificity of the antibody. Recombinant IL-15 (or its receptor subunit) is coated on a plate, and serial dilutions of the antibody are added to determine the half-maximum binding capacity (BC₅₀).[19]

    • Purpose: To confirm the antibody binds to its intended target (e.g., human and cynomolgus monkey IL-15) and does not cross-react with related cytokines like IL-2.[19]

  • Cell-Based Proliferation/Neutralization Assays:

    • Protocol: IL-15-dependent cell lines (e.g., CTLL-2, KIT225, M-07e) are cultured with a fixed concentration of IL-15 in the presence of varying concentrations of the test antibody.[20] Cell proliferation or survival is measured after a set incubation period (e.g., 24-72 hours) using assays like MTT or by measuring ATP content. For neutralizing antibodies, the half-maximum inhibitory concentration (IC₅₀) is calculated.[19]

    • Purpose: To determine the functional potency of the antibody in either inhibiting (antagonists) or enhancing (agonists) IL-15-mediated cellular responses.

  • Neutralizing Anti-Drug Antibody (NAb) Assays:

    • Protocol: To assess the immunogenicity of the therapeutic antibody, a cell-based assay is used. Sensor cells (e.g., HEK-Blue IL-2 cells, which respond to IL-15) are incubated with the therapeutic antibody. Serum from treated subjects is then added. A reduction in the therapeutic antibody's activity (measured by a reporter system) indicates the presence of neutralizing anti-drug antibodies in the serum.[21][22]

    • Purpose: To detect the presence of patient-derived antibodies that may neutralize the therapeutic effect of the anti-IL-15 biologic.

Key In Vivo Experimental Methodologies
  • Pharmacodynamic (PD) Studies:

    • Protocol: Mice or non-human primates (e.g., cynomolgus monkeys) are administered the anti-IL-15 biologic. Blood and tissue samples (e.g., spleen) are collected at various time points. Flow cytometry is used to quantify changes in specific immune cell populations, such as the expansion or depletion of NK cells (CD3-CD16+) and CD8+ T cells.[23]

    • Purpose: To assess the biological effect of the antibody on target cell populations in a living system.

  • Animal Models of Disease:

    • Protocol:

      • Autoimmunity: Models like collagen-induced arthritis (CIA) in mice are used to evaluate IL-15 antagonists. Disease severity is scored based on clinical signs of inflammation.[24]

      • Oncology: Syngeneic tumor models (e.g., 4T1 breast cancer, MC38-CEA colon cancer, or 5T33P myeloma in mice) are used to test IL-15 agonists. Tumor growth, metastasis, and overall survival are measured following treatment with the antibody, either alone or in combination with other agents like checkpoint inhibitors.[14][15]

    • Purpose: To evaluate the therapeutic efficacy of the antibody in a relevant disease context.

Experimental Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Binding Binding Assays (ELISA) - Specificity - Affinity (BC50) Neutralization Cell-Based Assays (e.g., CTLL-2, M-07e) - Potency (IC50/EC50) Binding->Neutralization PD_Studies Pharmacodynamic Studies (Mouse, NHP) - NK/T Cell Modulation Neutralization->PD_Studies Proceed if potent Efficacy_Models Efficacy Models - Autoimmunity (CIA) - Oncology (Tumor Models) PD_Studies->Efficacy_Models Phase1 Phase I Trials - Safety - Pharmacokinetics - Dose Finding Efficacy_Models->Phase1 Proceed if efficacious NAb_Assay Immunogenicity Testing (NAb Assay) Phase1->NAb_Assay Phase2 Phase II Trials - Proof-of-Concept - Efficacy Phase1->Phase2

Caption: Generalized workflow for the preclinical and clinical development of anti-IL-15 biologics.

References

A Comparative Guide to DPA-714 and PK11195 for Neuroinflammation Imaging

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis for Researchers and Drug Development Professionals

Neuroinflammation is a critical component in the pathology of numerous neurological disorders. The 18 kDa Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor, is a key biomarker for this condition, as its expression is significantly upregulated in activated microglia and astrocytes during inflammatory processes.[1][2] Positron Emission Tomography (PET) imaging using TSPO-specific radioligands allows for the in vivo visualization and quantification of neuroinflammation.

For decades, [11C]-(R)-PK11195 has been the benchmark radioligand for TSPO imaging.[1][3] However, its utility is hampered by several limitations, including a low signal-to-background ratio due to high non-specific binding and challenging quantification.[1][4] This has spurred the development of second-generation TSPO ligands, such as DPA-714, designed to overcome these drawbacks.[3][5]

This guide provides an objective, data-driven comparison of the first-generation ligand, PK11195, and the second-generation challenger, DPA-714, focusing on their performance in preclinical neuroinflammation imaging.

Quantitative Data Comparison

The superiority of a radioligand is determined by its binding characteristics and in vivo performance. DPA-714 demonstrates a slightly higher binding affinity and, more importantly, a significantly improved signal-to-noise ratio in various preclinical models of neuroinflammation.

Table 1: In Vitro Binding Affinity for TSPO

LigandKᵢ (nM)Tissue SourceRadioligand for Assay
DPA-714 7.0 ± 0.4Rat Kidney Membranes[³H]PK11195
PK11195 9.3 ± 0.5Rat Kidney Membranes[³H]PK11195
Data sourced from James et al. (2008).[5]

Table 2: Comparative In Vivo PET Performance in Rat Models of Neuroinflammation

Parameter[¹⁸F]DPA-714[¹¹C]PK11195Animal ModelKey Finding
Ipsilateral/Contralateral Uptake Ratio ~4.3~2.3AMPA-induced Striatal Lesion[¹⁸F]DPA-714 shows a significantly higher signal-to-noise ratio.[6][7]
Binding Potential (BP) HighestLowestAMPA-induced Striatal Lesion[¹⁸F]DPA-714 demonstrates the best performance compared to [¹¹C]PK11195 and [¹¹C]DPA-713.[2][6]
Core/Contralateral Ratio 4.66 ± 2.503.35 ± 1.21Cerebral Ischemia (MCAO)In a direct same-animal comparison, [¹⁸F]DPA-714's signal-to-noise ratio was 1.6-fold higher.[8][9]
Signal Specificity Lower non-specific bindingHigher non-specific bindingMultiple ModelsDPA-714's improved signal is largely due to reduced non-specific binding in healthy tissue.[2][6][10]
AMPA: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid; MCAO: Middle Cerebral Artery Occlusion.

Signaling and Experimental Workflows

Visualizing the underlying biological pathways and experimental procedures is crucial for understanding the application of these tracers.

G cluster_0 Activated Microglia cluster_1 Outer Mitochondrial Membrane Mito Mitochondrion TSPO TSPO Upregulation ROS ROS Modulation TSPO->ROS NFkB NF-κB Pathway TSPO->NFkB Interaction Cytokines Pro-inflammatory Cytokine Release NFkB->Cytokines Injury Neuronal Injury / Pathological Stimulus Microglia Microglial Activation (M1 Pro-inflammatory State) Injury->Microglia Microglia->TSPO Microglia->NFkB

Caption: TSPO in Neuroinflammatory Signaling.

G cluster_0 Pre-Scan cluster_1 PET Imaging cluster_2 Data Analysis cluster_3 Validation A Induce Neuroinflammation in Animal Model (e.g., AMPA injection, MCAO) B Animal 1: Inject [¹⁸F]DPA-714 A->B C Animal 2: Inject [¹¹C]PK11195 A->C D Acquire Dynamic PET Scan (e.g., 60-90 min) B->D C->D E Sequential Scan (Optional): Scan same animal with both tracers within 24-48h D->E F Reconstruct PET Images D->F E->F G Define Regions of Interest (ROIs) (Lesion vs. Contralateral) F->G H Calculate Outcome Measures (Uptake Ratio, Binding Potential) G->H I Statistical Comparison H->I J Ex Vivo Autoradiography & Immunohistochemistry I->J

Caption: Workflow for Comparative PET Imaging.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

1. In Vitro TSPO Binding Affinity Assay (Competitive Binding)

This protocol is adapted from methodologies described in the literature to determine the binding affinity (Kᵢ) of a test compound (e.g., DPA-714) by measuring its ability to displace a known radioligand (e.g., [³H]PK11195) from TSPO.[5]

  • Tissue Preparation:

    • Homogenize rat kidney tissue in a cold buffer (e.g., Tris-HCl).

    • Centrifuge the homogenate at a low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension and recentrifugation.

    • Resuspend the final pellet in the assay buffer to a specific protein concentration.

  • Assay Procedure:

    • In a series of tubes, add the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]PK11195), and varying concentrations of the unlabeled competitor ligand (DPA-714 or PK11195).

    • To determine non-specific binding, a parallel set of tubes is prepared containing a high concentration of an established TSPO ligand (e.g., unlabeled PK11195).

    • Incubate the mixture at a controlled temperature (e.g., 25°C) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membranes.

    • Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Calculate the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific radioligand binding).

    • Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[11]

2. In Vivo Small Animal PET Imaging

This protocol outlines a typical procedure for comparing [¹⁸F]DPA-714 and [¹¹C]PK11195 in a rat model of neuroinflammation.[4][6][12][13]

  • Animal Model:

    • Induce a focal neuroinflammatory lesion in rats. A common method is the intrastriatal injection of an excitotoxin like (R,S)-α-amino-3-hydroxy-5-methyl-4-isoxazolopropionic acid (AMPA).[12]

    • Allow the inflammation to develop over a set period, typically 7 days.[6]

  • Radiotracer Administration and PET Scan:

    • Anesthetize the rat using isoflurane.

    • Place the animal in the PET scanner.

    • Administer a bolus injection of the radiotracer ([¹⁸F]DPA-714 or [¹¹C]PK11195) via the tail vein.[13]

    • Perform a dynamic PET scan for 60 to 90 minutes immediately following the injection.[4][14]

  • Image Processing and Analysis:

    • Reconstruct the dynamic PET data, correcting for attenuation and scatter.

    • Co-register the PET images with a corresponding MRI or CT scan for anatomical reference.

    • Draw Regions of Interest (ROIs) on the images, typically in the core of the inflammatory lesion (ipsilateral side) and in a corresponding area in the healthy hemisphere (contralateral side).[6]

    • Generate time-activity curves for each ROI.

    • Calculate the standardized uptake value (SUV) or the ratio of uptake in the ipsilateral versus the contralateral ROI at a specific time frame (e.g., 40-60 minutes post-injection) to determine the signal-to-noise ratio.[15]

    • For more detailed quantification, apply kinetic modeling to estimate the binding potential (BP).[6]

3. Ex Vivo Autoradiography

Autoradiography provides a high-resolution visualization of radioligand distribution in tissue sections, serving as a validation for in vivo PET findings.[16][17]

  • Procedure:

    • Administer the radiolabeled ligand ([³H]DPA-714 or [³H]PK11195) to the animal model.[16][17]

    • After a set uptake period (e.g., 60 minutes), sacrifice the animal and rapidly remove and freeze the brain.

    • Slice the frozen brain into thin (e.g., 20 µm) coronal or sagittal sections using a cryostat.

    • Mount the sections onto microscope slides.

    • Appose the slides to a phosphor imaging plate or radiation-sensitive film in a light-tight cassette.

    • After an exposure period (which can range from hours to weeks depending on the isotope), scan the plate or develop the film.

  • Analysis:

    • Quantify the optical density of the resulting image in different brain regions.

    • To confirm specificity, adjacent sections can be incubated with the radioligand plus an excess of an unlabeled competitor to block specific binding.

Conclusion and Future Directions

  • Higher Signal-to-Noise Ratio: DPA-714 consistently demonstrates higher specific uptake in inflamed tissues relative to non-specific binding in healthy tissue, making it more sensitive for detecting neuroinflammation.[2][6][8]

  • Improved Quantification: The lower non-specific binding of DPA-714 simplifies kinetic modeling and leads to more reliable quantification of TSPO density.[6]

  • Practical Advantages of ¹⁸F-labeling: [¹⁸F]DPA-714 utilizes the fluorine-18 isotope, which has a longer half-life (109.8 minutes) compared to carbon-11 (20.4 minutes) used for [¹¹C]PK11195.[12] This longer half-life facilitates centralized production and distribution, making it more practical for widespread clinical and research use.[2][6]

References

A Head-to-Head Comparison of [18F]DPA-714 and [11C]PBR28 for Translocator Protein (TSPO) Imaging

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers in Neuroinflammation and Drug Development

The 18 kDa translocator protein (TSPO), located on the outer mitochondrial membrane, is a key biomarker for neuroinflammation.[1][2] Its expression is significantly upregulated in activated microglia and astrocytes, making it a valuable target for in vivo imaging using positron emission tomography (PET).[2] This guide provides a detailed comparison of two widely used second-generation TSPO radiotracers, [18F]DPA-714 and [11C]PBR28, to assist researchers in selecting the optimal imaging agent for their specific preclinical and clinical research needs.

Quantitative Performance Metrics

The selection of a radiotracer is often guided by its intrinsic properties, which dictate its performance in PET imaging. Below is a summary of the key quantitative parameters for [18F]DPA-714 and [11C]PBR28.

Parameter[18F]DPA-714[11C]PBR28References
Radionuclide Half-life ~110 minutes~20 minutes[1]
Binding Affinity (Ki) 7.0 ± 0.4 nM0.22 ± 0.03 nM[1]
Lipophilicity (LogD7.4) 2.44Not explicitly found, but generally higher than first-generation tracers[3]
Radiochemical Yield 15-22.6%45-80%[1][4][5]
Specific Activity (at EOS/EOB) 37-613 GBq/µmol~8000-9500 mCi/µmol (~296-351 GBq/µmol)[1][4][5][6]
Peak Brain Uptake (%ID/mL) > 3%> 4% (in one brain region)[7][8]
Time to Peak Brain Uptake ~8 minutes~4 minutes[7]

In Vivo Performance in a Preclinical Model

A direct comparison in an Alzheimer's disease mouse model revealed distinct kinetic profiles for the two tracers. While [11C]PBR28 showed a higher peak uptake, [18F]DPA-714 demonstrated favorable characteristics for later imaging time points.

In Vivo Characteristic[18F]DPA-714[11C]PBR28Reference
Peak Brain Uptake (%ID/mL) > 3%> 4%[7][8]
Time to Significance in TG Mice 20-40 minutes10-20 minutes[7][8]
Clearance Rate SlowerFaster[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following sections outline standardized protocols for the radiolabeling and PET imaging of both tracers.

Radiosynthesis of [18F]DPA-714

The radiosynthesis of [18F]DPA-714 is typically achieved via a one-step nucleophilic substitution.

  • [18F]Fluoride Production: Cyclotron-produced [18F]fluoride is trapped on an anion-exchange cartridge.

  • Elution: The [18F]fluoride is eluted with a solution of Kryptofix 2.2.2 (K222) and potassium carbonate in acetonitrile/water.[9]

  • Azeotropic Drying: The water is removed by azeotropic distillation.[9]

  • Radiolabeling Reaction: The tosylate precursor of DPA-714 is added to the dried [18F]fluoride-K222 complex in a solvent like DMSO or acetonitrile and heated.[1][4]

  • Purification: The reaction mixture is purified using semi-preparative high-performance liquid chromatography (HPLC).[1]

  • Formulation: The final product is formulated in a physiologically compatible solution for injection.

Radiosynthesis of [11C]PBR28

The radiolabeling of [11C]PBR28 involves the methylation of its desmethyl precursor.

  • [11C]Methyl Iodide or [11C]Methyl Triflate Production: [11C]CO2 from a cyclotron is converted to [11C]methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]CH3OTf).[6][10]

  • Trapping: The [11C]methylating agent is trapped in a reaction vessel containing the desmethyl-PBR28 precursor and a base (e.g., NaOH or NaH) in a suitable solvent (e.g., DMSO).[6][10]

  • Reaction: The mixture is heated to facilitate the O-[11C]methylation.[6]

  • Purification: The resulting [11C]PBR28 is purified by HPLC.[6]

  • Formulation: The purified radiotracer is formulated for intravenous administration.

Human PET Imaging Protocol for [18F]DPA-714
  • Subject Preparation: Subjects should be informed about the procedure and provide written consent. For clinical studies, genotyping for the TSPO polymorphism (rs6971) is recommended.

  • Radiotracer Administration: A bolus injection of [18F]DPA-714 (typically 185-250 MBq) is administered intravenously.[11][12]

  • PET Acquisition: A dynamic PET scan is acquired for 90-150 minutes.[11][12]

  • Arterial Blood Sampling: For quantitative analysis, arterial blood sampling is performed to obtain a metabolite-corrected plasma input function.[12]

  • Image Reconstruction and Analysis: PET data are reconstructed and corrected for attenuation and scatter. Kinetic modeling (e.g., two-tissue compartment model) is applied to estimate binding parameters.[12]

Human PET Imaging Protocol for [11C]PBR28
  • Subject Preparation: Similar to [18F]DPA-714 imaging, informed consent and TSPO genotyping are essential.

  • Radiotracer Administration: An intravenous bolus of [11C]PBR28 (typically around 300-370 MBq) is injected.[13]

  • PET Acquisition: A dynamic PET scan is typically performed for 90-120 minutes.[14]

  • Arterial Blood Sampling: Arterial blood sampling is required for accurate quantification to generate a metabolite-corrected plasma input function.[13]

  • Image Reconstruction and Analysis: Images are reconstructed with appropriate corrections. A reversible two-tissue compartmental model is commonly used for quantification.[14]

Visualizing the Process and Pathway

To better understand the experimental procedures and the biological context of TSPO imaging, the following diagrams are provided.

G TSPO Signaling and Function cluster_membrane Outer Mitochondrial Membrane cluster_cytosol Cytosol cluster_matrix Mitochondrial Matrix TSPO TSPO VDAC VDAC TSPO->VDAC Forms Complex Apoptosis Apoptosis Regulation TSPO->Apoptosis Inflammation Inflammation TSPO->Inflammation ROS ROS Production TSPO->ROS Cholesterol_mito Cholesterol VDAC->Cholesterol_mito Transport Cholesterol_cyto Cholesterol Cholesterol_cyto->TSPO Transport P450scc P450scc Cholesterol_mito->P450scc Pregnenolone Pregnenolone (Neurosteroid Synthesis) P450scc->Pregnenolone

Caption: Simplified diagram of TSPO's role in cholesterol transport and cellular functions.

G General Radiosynthesis Workflow Cyclotron Cyclotron Production ([18F]F- or [11C]CO2) Radiolabeling Automated Radiosynthesis Module Cyclotron->Radiolabeling Precursor_Prep Precursor Synthesis & Preparation Precursor_Prep->Radiolabeling Purification HPLC Purification Radiolabeling->Purification QC Quality Control (Purity, Specific Activity) Purification->QC Formulation Final Formulation (Sterile, Injectable) QC->Formulation

Caption: Automated radiolabeling workflow for PET tracers.

G PET Imaging Experimental Workflow Subject_Prep Subject Preparation (Consent, Genotyping) Tracer_Admin Radiotracer Administration (IV) Subject_Prep->Tracer_Admin PET_Scan Dynamic PET Scan (e.g., 90 min) Tracer_Admin->PET_Scan Blood_Sampling Arterial Blood Sampling Tracer_Admin->Blood_Sampling Image_Recon Image Reconstruction & Correction PET_Scan->Image_Recon Kinetic_Modeling Kinetic Modeling (e.g., 2-TCM) Blood_Sampling->Kinetic_Modeling Image_Recon->Kinetic_Modeling Data_Analysis Data Analysis (Binding Potential, etc.) Kinetic_Modeling->Data_Analysis

Caption: Standard workflow for a quantitative human PET imaging study.

Concluding Remarks

Both [18F]DPA-714 and [11C]PBR28 are valuable tools for imaging TSPO and neuroinflammation. The choice between them depends on the specific research question and logistical considerations.

  • [11C]PBR28 offers higher brain uptake and may be more sensitive for detecting early or subtle inflammatory changes due to its rapid kinetics. However, the short half-life of Carbon-11 necessitates an on-site cyclotron and rapid synthesis, limiting its widespread use.

  • [18F]DPA-714 , with the longer half-life of Fluorine-18, allows for off-site production and distribution, making it more accessible for many research centers. Its slower kinetics may be advantageous for studies requiring later imaging time points and can simplify imaging protocols.

Ultimately, the selection of the appropriate radiotracer should be based on a careful consideration of the study's scientific goals, the available infrastructure, and the specific characteristics of the disease model or patient population being investigated.

References

A Comparative Guide to DPA-714: A Biomarker for Microglial Activation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive validation of DPA-714 as a biomarker for imaging microglial activation, a key process in neuroinflammation. It offers an objective comparison with alternative radioligands, supported by experimental data, detailed protocols, and visual workflows to aid researchers, scientists, and drug development professionals in their evaluation.

Introduction: The Role of Microglia and TSPO in Neuroinflammation

Microglia are the primary immune cells of the central nervous system (CNS). In response to pathological events such as injury, infection, or neurodegenerative processes, microglia transition from a resting state to an activated state.[1] This activation is a hallmark of neuroinflammation.[2] A key molecular signature of activated microglia is the significant upregulation of the 18 kDa Translocator Protein (TSPO), previously known as the peripheral benzodiazepine receptor (PBR).[1][2] While minimally expressed in the healthy brain, TSPO's dramatic increase in activated microglia makes it an excellent target for in vivo imaging with Positron Emission Tomography (PET).[1][3][4] PET ligands that bind to TSPO allow for the non-invasive visualization and quantification of neuroinflammatory processes.[5]

The first-generation TSPO radioligand, [11C]-(R)-PK11195, has been widely used but suffers from limitations, including high non-specific binding and a poor signal-to-noise ratio, which can complicate the accurate quantification of the specific signal.[6][7] This has driven the development of second-generation ligands, such as DPA-714, designed to overcome these drawbacks.[7][8]

DPA-714: A High-Affinity Second-Generation TSPO Ligand

DPA-714 (N,N-diethyl-2-[4-(2-fluoroethoxy)phenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-acetamide) is a pyrazolopyrimidine derivative that binds to TSPO with high affinity and selectivity.[9][10] Its structure allows for labeling with Fluorine-18 ([18F]DPA-714), a positron-emitting isotope with a longer half-life (109.7 minutes) compared to Carbon-11 (20.4 minutes). This longer half-life is a significant logistical advantage, facilitating distribution to PET centers without an on-site cyclotron.[2][7][11] Studies have shown that [18F]DPA-714 offers improved properties over [11C]-(R)-PK11195, including higher specific binding and a better signal-to-noise ratio.[2][8]

Comparative Performance Data

The performance of [18F]DPA-714 has been rigorously compared against the first-generation ligand [11C]-(R)-PK11195 in various preclinical models of neuroinflammation.

In Vitro Binding Affinity

In vitro binding assays are crucial for determining a ligand's affinity for its target. DPA-714 demonstrates a high affinity for TSPO, comparable to or slightly higher than that of PK11195.[10]

Compound Binding Affinity (Ki) for TSPO (nM) Source
DPA-7147.0 ± 0.4[9][10][12]
(R)-PK111959.3 ± 0.5[10]
DPA-7134.7 ± 0.2[10]

Table 1: Comparison of in vitro binding affinities for the Translocator Protein (TSPO). Data were obtained from competitive binding assays using rat kidney membranes and [3H]-PK11195.[10]

In Vivo Performance in Animal Models

In vivo PET studies in animal models of neuroinflammation are essential for validating a tracer's ability to detect pathology. [18F]DPA-714 has consistently demonstrated superior performance compared to [11C]-(R)-PK11195 across different models.

Metric Animal Model [18F]DPA-714 [11C]-(R)-PK11195 Key Finding
Uptake Ratio (Ipsilateral/Contralateral) Rat; Excitotoxic Lesion (AMPA)Higher ratioLower ratio[18F]DPA-714 showed the highest ratio of ipsilateral to contralateral uptake and the highest binding potential.[2]
Signal-to-Noise Ratio Rat; Cerebral Ischemia4.66 ± 2.503.35 ± 1.21[18F]DPA-714 displayed a significantly better signal-to-noise ratio (1.6-fold higher).[11][13]
Specific vs. Non-specific Binding Rat; Herpes EncephalitisLower non-specific uptakeHigher non-specific uptakeWhile total uptake was lower for [18F]DPA-714, specific uptake was comparable, and non-specific binding was reduced.[6]
Uptake in Lesion (%ID/g) Rat; Quinolinic Acid Lesion8-fold higher in lesion vs. contralateral sideN/AUptake in the lesion was effectively blocked by co-injection of unlabeled PK11195 or DPA-714, demonstrating specificity.[1]
Uptake in Alzheimer's Model APP/PS1 MouseSignificantly higher in cortex & hippocampus of aged mice vs. controlsN/A[18F]DPA-714 uptake correlated with age and disease progression and was blocked by PK11195.[8]

Table 2: Summary of in vivo performance comparison between [18F]DPA-714 and [11C]-(R)-PK11195 in various preclinical models of neuroinflammation.

Experimental Protocols

The validation of [18F]DPA-714 involves several key experimental procedures, from initial binding assays to in vivo imaging in disease models.

In Vitro Binding Assays
  • Objective: To determine the binding affinity (Ki) and selectivity of DPA-714 for TSPO.

  • Methodology: Competitive binding assays are performed using membrane preparations from tissues rich in TSPO, such as rat kidney.[1][10]

    • Membranes are incubated with a known radioligand (e.g., [3H]-PK11195) and varying concentrations of the competitor compound (DPA-714).

    • After incubation, bound and free radioligand are separated by filtration.

    • The radioactivity of the filters is measured to determine the amount of bound radioligand.

    • The IC50 (concentration of competitor that inhibits 50% of specific binding) is calculated and converted to the inhibition constant (Ki).

    • Selectivity is assessed by testing binding against other receptors, such as the central benzodiazepine receptor (CBR), using [3H]-Ro15-1788.[10]

Animal Models of Neuroinflammation
  • Objective: To create a pathological state in animals that involves microglial activation for in vivo testing of the PET tracer.

  • Examples:

    • Excitotoxic Lesion Model: Unilateral intrastriatal injection of an excitotoxin like quinolinic acid or kainic acid in rats induces a strong, localized neuroinflammatory response with robust microglial activation.[1][10][14]

    • Cerebral Ischemia Model: Transient occlusion of the middle cerebral artery (MCAO) in rats mimics a stroke, leading to inflammation in the ischemic core and penumbra.[11][13]

    • Neurodegenerative Disease Models: Transgenic mouse models, such as the APP/PS1 model for Alzheimer's disease, are used to study the chronic neuroinflammation associated with disease progression.[8]

    • Viral-Induced Encephalitis: Intranasal inoculation of rats with Herpes Simplex Virus 1 (HSV-1) is used to model viral-induced neuroinflammation.[6]

Radiosynthesis of [18F]DPA-714
  • Objective: To label the DPA-714 precursor with the positron-emitting isotope Fluorine-18.

  • Methodology: The radiofluorination is typically achieved through a one-step nucleophilic [18F]-fluoride displacement of a tosylate precursor molecule.[1] The resulting [18F]DPA-714 is then purified using high-performance liquid chromatography (HPLC) to ensure high radiochemical purity and specific activity before injection.[8]

In Vivo PET Imaging Protocol
  • Objective: To visualize and quantify TSPO expression in the brain of living animals.

  • Methodology:

    • Animal Preparation: The animal is anesthetized and positioned in the gantry of a small-animal PET scanner.[8]

    • Radiotracer Injection: A bolus of [18F]DPA-714 (typically 3.7–5.5 MBq) is injected intravenously via the tail vein.[8]

    • Dynamic Scanning: A dynamic PET scan is acquired over a period of 60 to 90 minutes immediately following injection.[3][8] This allows for the measurement of the tracer's kinetics in the brain.

    • Specificity Confirmation (Blocking Studies): To confirm that the signal is specific to TSPO, a separate cohort of animals is pre-treated or co-injected with a high dose of an unlabeled TSPO ligand (e.g., PK11195 or DPA-714).[8][10] A significant reduction in the PET signal indicates specific binding.

    • Image Analysis: PET images are reconstructed, and regions of interest (ROIs) are drawn over specific brain structures (e.g., the lesion site and the contralateral healthy tissue). Time-activity curves (TACs) are generated to show the uptake of the tracer over time.[8] The data is often expressed as a standardized uptake value (SUV) or as a ratio of uptake in the affected region to a reference region.[2][11]

Visualizing Pathways and Processes

Diagrams created using Graphviz help to clarify the complex biological pathways, experimental designs, and comparative logic involved in the validation of DPA-714.

Microglial_Activation_Pathway cluster_0 Healthy State cluster_1 Pathological State Resting_Microglia Resting Microglia Basal_TSPO Basal TSPO Expression (Low) Resting_Microglia->Basal_TSPO Maintains Activated_Microglia Activated Microglia Upregulated_TSPO Upregulated TSPO (High) Activated_Microglia->Upregulated_TSPO Expresses DPA714 [18F]DPA-714 (PET Tracer) Upregulated_TSPO->DPA714 Binds to CNS_Insult CNS Insult (Injury, Ischemia, Pathogen) CNS_Insult->Activated_Microglia Triggers Activation PET_Signal PET Signal (Imaging Neuroinflammation) DPA714->PET_Signal Generates

Caption: Microglial activation pathway and the role of TSPO as a PET imaging target.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation cluster_analysis Data Analysis & Confirmation radiolabeling Radiosynthesis of [18F]DPA-714 binding_assay Binding Affinity Assays (Determine Ki) radiolabeling->binding_assay animal_model Induce Neuroinflammation in Animal Model binding_assay->animal_model Proceed if affinity is high pet_scan [18F]DPA-714 PET Scan (Dynamic Acquisition) animal_model->pet_scan blocking_study Blocking Study (Confirm Specificity) pet_scan->blocking_study data_analysis Image Analysis (Uptake Ratios, BP) blocking_study->data_analysis Analyze Data histology Post-mortem Histology (Iba-1 Staining) data_analysis->histology correlation Correlate PET Signal with Histology histology->correlation

References

A Head-to-Head Comparison of Second-Generation TSPO PET Tracers for Neuroinflammation Imaging

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers in neuroscience and drug development, detailing the performance, experimental protocols, and comparative data of leading second-generation TSPO PET tracers.

The 18 kDa translocator protein (TSPO), located on the outer mitochondrial membrane of glial cells, is a key biomarker for neuroinflammation. Its expression is significantly upregulated in activated microglia and astrocytes, making it a valuable target for in vivo imaging using Positron Emission Tomography (PET). Second-generation TSPO PET tracers have been developed to overcome the limitations of the first-generation ligand, [¹¹C]PK11195, offering improved signal-to-noise ratios and higher binding affinity. This guide provides a head-to-head comparison of prominent second-generation TSPO PET tracers, including [¹¹C]PBR28, [¹⁸F]FEPPA, [¹⁸F]DPA-714, and [¹⁸F]GE-180, to aid researchers in selecting the most appropriate tracer for their preclinical and clinical studies.

Performance Characteristics and Comparative Data

A critical factor in the selection of a second-generation TSPO PET tracer is its binding affinity and its sensitivity to a common single nucleotide polymorphism (rs6971) in the TSPO gene. This polymorphism results in three different binding phenotypes: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs). The binding affinity of most second-generation tracers is significantly reduced in LABs, necessitating genotyping of subjects prior to imaging studies.

TracerRadi-onuclideBinding Affinity (Ki, nM) - HABBinding Affinity (Ki, nM) - MABBinding Affinity (Ki, nM) - LABSignal-to-Noise RatioKey Characteristics
[¹¹C]PBR28 ¹¹C~0.22[1][2]Lower than HABSignificantly reduced[3]High[4]High affinity and good signal-to-noise ratio; highly sensitive to the rs6971 polymorphism.[5]
[¹⁸F]FEPPA ¹⁸F~0.07[1][6]0.6[7]37[7]High[8]High affinity, but with a significant drop in binding for LABs.[7]
[¹⁸F]DPA-714 ¹⁸F~7.0[9][10]--Improved compared to [¹¹C]PK11195[9][11]Good brain uptake and improved signal-to-noise ratio over first-generation tracers.[12]
[¹⁸F]GE-180 ¹⁸F---High in preclinical models[13][14]Shows high signal-to-noise in animal models, but has demonstrated low brain penetration in humans.[14][15]

Experimental Methodologies

The evaluation of TSPO PET tracers involves a series of in vitro and in vivo experiments to characterize their binding properties and imaging performance.

In Vitro Binding Assays

Objective: To determine the binding affinity (Ki) of the tracer for TSPO.

Protocol:

  • Tissue Preparation: Homogenates are prepared from brain tissue (e.g., rat cortex or human brain tissue with known TSPO genotype).

  • Competition Binding Assay: A constant concentration of a radiolabeled reference ligand (e.g., [³H]PK11195) is incubated with the tissue homogenates in the presence of increasing concentrations of the unlabeled test tracer.

  • Incubation and Separation: The mixture is incubated to reach equilibrium. Bound and free radioligand are then separated by rapid filtration.

  • Data Analysis: The amount of bound radioactivity is measured, and the data are analyzed using non-linear regression to determine the IC50 (the concentration of the tracer that inhibits 50% of the specific binding of the reference ligand). The Ki is then calculated using the Cheng-Prusoff equation.

In Vivo PET Imaging in a Rodent Model of Neuroinflammation

Objective: To evaluate the tracer's ability to detect neuroinflammation in a living organism.

Protocol:

  • Animal Model: A neuroinflammatory state is induced in rodents (rats or mice), commonly through a stereotactic intrastriatal injection of lipopolysaccharide (LPS).[16]

  • Radiotracer Administration: The radiolabeled TSPO PET tracer is administered intravenously to the anesthetized animal.

  • PET Scan: Dynamic PET imaging is performed to acquire data on the tracer's distribution in the brain over time.

  • Image Analysis: Time-activity curves (TACs) are generated for different brain regions, including the inflamed area and a reference region (e.g., cerebellum).

  • Quantification: The binding potential (BPND), a measure of specific binding, is calculated using kinetic modeling of the TACs. Standardized Uptake Value (SUV) ratios between the inflamed and a reference region are also commonly used as a semi-quantitative measure.[17][18]

Visualizing Key Processes

To better understand the application and evaluation of these tracers, the following diagrams illustrate the underlying biological pathway and a typical experimental workflow.

TSPO_Signaling_Pathway cluster_0 Cellular Response to Neuroinflammation cluster_1 PET Imaging Microglia/Astrocyte Activation Microglia/Astrocyte Activation Upregulation of TSPO Upregulation of TSPO Microglia/Astrocyte Activation->Upregulation of TSPO leads to Increased Mitochondrial Cholesterol Transport Increased Mitochondrial Cholesterol Transport Upregulation of TSPO->Increased Mitochondrial Cholesterol Transport facilitates Binding to TSPO Binding to TSPO Upregulation of TSPO->Binding to TSPO Synthesis of Neurosteroids Synthesis of Neurosteroids Increased Mitochondrial Cholesterol Transport->Synthesis of Neurosteroids enables TSPO PET Tracer TSPO PET Tracer TSPO PET Tracer->Binding to TSPO specifically binds to PET Signal Detection PET Signal Detection Binding to TSPO->PET Signal Detection generates

TSPO signaling in neuroinflammation and its detection by PET.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Binding Assay Binding Assay Determine Ki Determine Ki Binding Assay->Determine Ki Induce Neuroinflammation (LPS) Induce Neuroinflammation (LPS) Determine Ki->Induce Neuroinflammation (LPS) Inform selection for Administer Tracer Administer Tracer Induce Neuroinflammation (LPS)->Administer Tracer PET Imaging PET Imaging Administer Tracer->PET Imaging Data Analysis (BPND, SUVR) Data Analysis (BPND, SUVR) PET Imaging->Data Analysis (BPND, SUVR)

Workflow for the evaluation of TSPO PET tracers.

Conclusion

The choice of a second-generation TSPO PET tracer is a critical decision in the design of neuroinflammation imaging studies. While tracers like [¹¹C]PBR28 and [¹⁸F]FEPPA offer high binding affinities, their utility is impacted by the rs6971 polymorphism. [¹⁸F]DPA-714 provides a good balance of properties, and while [¹⁸F]GE-180 shows promise in preclinical models, its translation to human studies has faced challenges with brain penetration. Researchers must carefully consider the specific aims of their study, the available resources for genotyping, and the trade-offs between binding affinity, signal-to-noise ratio, and sensitivity to genetic variations when selecting the optimal tracer. This guide provides a foundational dataset and procedural overview to facilitate this decision-making process.

References

DPA-714 PET Signal and Histopathology: A Correlative Comparison for Neuroinflammation Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the quantitative relationship between in vivo DPA-714 PET imaging and ex vivo histopathological findings in the assessment of neuroinflammation.

This guide provides an objective comparison of DPA-714, a second-generation radioligand for the 18 kDa translocator protein (TSPO), with histopathological methods for the detection and quantification of neuroinflammation. TSPO is highly expressed in activated microglia and astrocytes, making it a key biomarker for inflammatory processes in the central nervous system and other tissues.[1][2][3] This document summarizes key experimental data, outlines detailed protocols, and visually represents experimental workflows to aid researchers in designing and interpreting studies that utilize DPA-714 PET imaging.

Quantitative Correlation of DPA-714 PET Signal with Histopathology

Several studies across various disease models have demonstrated a strong positive correlation between the DPA-714 PET signal and the density of activated microglia as determined by immunohistochemistry (IHC). The following tables summarize the quantitative findings from key publications.

Disease ModelPET MetricHistopathology MarkerCorrelation FindingsReference
Parkinson's Disease (Rat Model) [ 18 F]-DPA-714 Binding Potential (BP)Iba-1+ cell numberSignificant positive correlation (p < 0.05) in the substantia nigra pars compacta.[4][4]
Epilepsy (Rat Model) [ 18 F]-DPA-714 AccumulationActivated Microglia (IHC)Strong correlation between tracer accumulation and activated microglia in epileptogenic regions.[5][5]
Stroke (Rat Model) [ 3 H]-DPA-714 Tissue-to-Blood Ratios (TBRs)Iba-1+ cell numberParallel increase in tracer uptake and Iba-1 positive cells at 96 hours and 2 weeks post-ischemia.[6][6]
Alzheimer's Disease (Mouse Model) [ 18 F]-DPA-714 UptakeTSPO ExpressionIncreased [ 18 F]DPA-714 binding corresponds with AD-like pathology and age.[7][2][7]
LPS-induced Neuroinflammation (Mouse Model) [ 18 F]-DPA-714 PET UptakeIba-1 and TSPO (Immunofluorescence)Enhanced PET uptake coincided with increased hippocampal microglial activation.[8][8]

Comparison with Alternative TSPO Radioligands

DPA-714 has been developed as a second-generation TSPO radioligand to overcome some of the limitations of the first-generation ligand, [11C]-PK11195, such as high non-specific binding.[1][9][10] Comparative studies have highlighted the advantages of DPA-714.

RadioligandKey Advantages of DPA-714Key Disadvantages of DPA-714Reference
[ 11 C]-PK11195 Higher specific binding and lower non-specific binding, leading to a better signal-to-noise ratio.[9][10] Higher binding potential (BP) in neuroinflammation models.[9]Shorter half-life of 11 C requires an on-site cyclotron.[9][10]
[ 11 C]-DPA-713 [ 18 F]-DPA-714 has a longer half-life due to the 18 F label, allowing for longer studies and distribution to centers without a cyclotron.[11] Higher uptake in the inflamed region compared to [ 11 C]-DPA-713.[9][9]
[ 18 F]F-DPA [ 18 F]F-DPA shows higher initial brain uptake and faster clearance, potentially allowing for shorter scan times.[12][ 18 F]DPA-714 has been more extensively validated across a wider range of disease models.[12]
[ 11 C]PBR28 [ 18 F]F-DPA, a derivative of DPA-714, shows a better target-to-background ratio than [ 11 C]PBR28.[12]Binding of both ligands is affected by the TSPO gene polymorphism (rs6971), which stratifies individuals into high-, mixed-, and low-affinity binders.[13][12][13]

Experimental Protocols

DPA-714 PET Imaging Protocol (Generic Animal Model)
  • Radiosynthesis : [ 18 F]-DPA-714 is synthesized as previously described in the literature.[1][10]

  • Animal Preparation : Animals are anesthetized (e.g., with isoflurane) and a catheter is placed in a tail vein for radiotracer injection.

  • Radiotracer Administration : A bolus of [ 18 F]-DPA-714 (typically 150-200 MBq) is injected intravenously.[1]

  • PET Acquisition : Dynamic PET scans are acquired for 60-90 minutes.[1] For attenuation correction, a transmission scan using an external source may be performed prior to the emission scan.[1]

  • Image Reconstruction and Analysis : PET images are reconstructed using standard algorithms. Quantification of radiotracer uptake is performed using methods such as the two-tissue compartment model (2TCM), Logan graphical analysis, or by calculating the Standardized Uptake Value (SUV).[1] A reference region, such as the cerebellum, is often used to calculate binding potential (BP).[1]

Histopathology Protocol
  • Tissue Collection and Preparation : Following the final PET scan, animals are euthanized and the brains are perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). The brains are then extracted and post-fixed before being cryoprotected in sucrose solutions.

  • Sectioning : Brains are frozen and sectioned on a cryostat at a thickness of 20-40 µm.

  • Immunohistochemistry/Immunofluorescence :

    • Sections are washed and blocked to prevent non-specific antibody binding.

    • Incubation with primary antibodies against markers of interest, such as Iba-1 for microglia and GFAP for astrocytes.[4]

    • Incubation with appropriate secondary antibodies conjugated to a reporter enzyme (for IHC) or a fluorophore (for immunofluorescence).

  • Imaging and Analysis : Stained sections are imaged using a microscope. Quantitative analysis involves cell counting within defined regions of interest or measuring the staining intensity. This data is then correlated with the PET data from the corresponding brain regions.

Visualizing the Workflow and Signaling

To better understand the experimental process and the underlying biological mechanism, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_pet In Vivo PET Imaging cluster_histo Ex Vivo Histopathology cluster_analysis Correlative Analysis pet1 [18F]-DPA-714 Administration pet2 Dynamic PET Scan (60-90 min) pet1->pet2 pet3 PET Data Quantification (SUV, BP) pet2->pet3 corr Statistical Correlation of PET Signal and Cell Density pet3->corr histo1 Tissue Collection & Preparation histo2 Immunohistochemistry (Iba-1, GFAP) histo1->histo2 histo3 Microscopy & Image Analysis (Cell Counts) histo2->histo3 histo3->corr

Caption: Experimental workflow for correlating DPA-714 PET with histopathology.

signaling_pathway cluster_cell Activated Microglia cluster_mito Mitochondrial Outer Membrane tspo TSPO pet_signal PET Signal tspo->pet_signal Detection dpa714 [18F]-DPA-714 dpa714->tspo Binding

Caption: DPA-714 binds to TSPO on activated microglia, generating a detectable PET signal.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Dup 714

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in groundbreaking research, the safe handling and disposal of chemical compounds are paramount. This document provides a comprehensive guide to the proper disposal procedures for Dup 714, a small molecule thrombin inhibitor. Adherence to these protocols is critical for ensuring laboratory safety and environmental protection.

Quantitative Data for Handling and Disposal

The following table summarizes key quantitative and qualitative data for the safe management of this compound. This information is compiled from available safety data sheets to facilitate quick reference and risk assessment.

ParameterValue/InstructionCitation
CAS Number 130982-43-3[1]
Recommended Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
Incompatible Materials Store apart from foodstuff containers or incompatible materials.[1]
Personal Protective Equipment (PPE) Wear suitable protective clothing, chemical impermeable gloves, and eye/face protection.[1]
First Aid - Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]
First Aid - Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[1]
First Aid - Ingestion Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1]
First Aid - Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]
Spill Response Avoid dust formation. Avoid breathing mist, gas, or vapors. Evacuate personnel to safe areas. Remove all sources of ignition. Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[1]
Fire Extinguishing Media Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

Experimental Protocol for Disposal of this compound

The recommended procedure for the disposal of this compound involves professional chemical waste management services. Direct disposal into the environment must be strictly avoided.[1]

Objective: To safely and compliantly dispose of this compound waste.

Materials:

  • Waste this compound (solid or in solution)

  • Suitable, closed, and clearly labeled waste containers

  • Appropriate Personal Protective Equipment (PPE) as specified in the table above

Procedure:

  • Waste Collection:

    • Collect all waste material containing this compound.

    • Place the waste into a suitable and closed container to prevent leakage or spillage.[1]

    • Ensure the container is compatible with the chemical nature of the waste.

  • Labeling:

    • Clearly label the waste container with "Waste: this compound" and any other identifiers required by your institution's and local regulations. Include hazard symbols if applicable.

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated, well-ventilated, and secure area.

    • Keep the container away from incompatible materials, sources of ignition, and foodstuffs.[1]

  • Arranging for Professional Disposal:

    • Contact a licensed chemical destruction plant or a certified hazardous waste disposal company.

    • Provide them with the Safety Data Sheet (SDS) for this compound to ensure they can handle the waste appropriately.

  • Disposal Method:

    • The primary recommended disposal method is controlled incineration with flue gas scrubbing.[1]

    • Alternatively, the material can be removed to a licensed chemical destruction plant.[1]

    • Crucially, do not discharge this compound waste into sewer systems or contaminate water, foodstuffs, feed, or seed. [1]

  • Container Decontamination:

    • Empty containers that held this compound should be triple-rinsed (or the equivalent).[1]

    • The rinsate should be collected and disposed of as hazardous waste.

    • After proper decontamination, the packaging may be offered for recycling, reconditioning, or disposed of in a sanitary landfill after being punctured to render it unusable.[1]

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Dup714_Disposal_Workflow cluster_prohibited start Start: this compound Waste Generated collect_waste 1. Collect Waste in Suitable, Closed Container start->collect_waste label_waste 2. Label Container Clearly (Contents & Hazards) collect_waste->label_waste store_waste 3. Store Securely in Designated Area label_waste->store_waste contact_pro 4. Contact Licensed Chemical Waste Disposal Service store_waste->contact_pro prohibited Prohibited Actions store_waste->prohibited provide_sds Provide SDS to Disposal Service contact_pro->provide_sds disposal_method 5. Professional Disposal provide_sds->disposal_method incineration Controlled Incineration with Flue Gas Scrubbing disposal_method->incineration Option 1 destruction_plant Licensed Chemical Destruction Plant disposal_method->destruction_plant Option 2 end End: Disposal Complete incineration->end destruction_plant->end sewer Do NOT discharge to sewer prohibited->sewer environment Do NOT contaminate water, foodstuffs, feed, or seed prohibited->environment

Caption: Workflow for the safe and compliant disposal of this compound.

References

Personal protective equipment for handling Dup 714

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of Dup 714, a potent, orally active thrombin inhibitor utilized in arterial thrombosis research. As a trusted partner in your research endeavors, we are committed to providing value beyond the product itself by ensuring you have the critical information needed for safe and effective laboratory operations.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following guidance is based on best practices for handling potent, research-grade bioactive compounds and information from SDSs of similar chemical entities. It is imperative to supplement this guide with a thorough risk assessment specific to your laboratory's protocols and facilities.

Personal Protective Equipment (PPE)

Adequate personal protective equipment is the first line of defense against potential exposure. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.

PPE CategoryItemSpecifications and Use
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory where this compound is handled. Provides protection from splashes or aerosols.
Hand Protection Nitrile GlovesShould be worn when handling the solid compound or solutions. Inspect for tears or holes before use. Change gloves immediately if contaminated.
Body Protection Laboratory CoatA buttoned lab coat must be worn to protect skin and personal clothing from contamination.
Respiratory Protection Fume HoodAll weighing and solution preparation of this compound should be conducted in a certified chemical fume hood to prevent inhalation of any airborne particles.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational plan is crucial to minimize the risk of exposure and ensure the integrity of your experiments.

Receiving and Storage:
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials. Refer to the product vial for specific storage temperature recommendations.

  • Labeling: Ensure the container is clearly labeled with the compound name, date received, and any hazard warnings.

Preparation of Solutions:
  • Work Area: All handling of the solid compound and preparation of stock solutions must be performed within a certified chemical fume hood.

  • Weighing: Use an analytical balance within the fume hood. Handle the solid with care to avoid generating dust.

  • Dissolving: Add the solvent to the weighed compound slowly. Ensure the vial is securely capped before vortexing or sonicating to dissolve.

Experimental Use:
  • Spill Kit: Ensure a spill kit appropriate for chemical spills is readily available in the laboratory.

  • Hand Washing: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused Solid Compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's hazardous waste disposal guidelines.
Contaminated Labware (e.g., pipette tips, vials) Collect in a designated, labeled hazardous waste container. Do not mix with general laboratory waste.
Aqueous Solutions Dispose of as chemical waste. Do not pour down the drain. Follow your institution's guidelines for aqueous chemical waste.
Contaminated PPE (e.g., gloves, disposable lab coats) Place in a designated hazardous waste bag and dispose of according to your institution's protocols for chemically contaminated waste.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound from receipt to disposal.

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receiving Receiving and Inspection Storage Secure Storage Receiving->Storage Store Appropriately Weighing Weighing in Fume Hood Storage->Weighing Retrieve for Use Dissolving Solution Preparation Weighing->Dissolving Prepare Solution Experiment Experimental Use Dissolving->Experiment Use in Experiment Waste_Collection Waste Segregation Experiment->Waste_Collection Generate Waste Disposal Hazardous Waste Disposal Waste_Collection->Disposal Dispose via EHS

Caption: Workflow for Safe Handling of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dup 714
Reactant of Route 2
Reactant of Route 2
Dup 714

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.